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Core Science & Biosynthesis

Foundational

5,5'-(Naphthalene-1,4-diyl)diisophthalic Acid: The "Molecular Fan" Ligand

Topic: Properties and Applications of 5,5'-(Naphthalene-1,4-diyl)diisophthalic Acid (H₄NPDI) Content Type: Technical Whitepaper Audience: Researchers, Material Scientists, and Drug Development Professionals[1] [1] Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Properties and Applications of 5,5'-(Naphthalene-1,4-diyl)diisophthalic Acid (H₄NPDI) Content Type: Technical Whitepaper Audience: Researchers, Material Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

In the realm of Reticular Chemistry, the static porosity of Metal-Organic Frameworks (MOFs) is often limited by diffusion resistance, particularly when pore sizes match the kinetic diameter of guest molecules.[2] 5,5'-(naphthalene-1,4-diyl)diisophthalic acid (H₄NPDI) represents a paradigm shift in ligand design.[1] Unlike rigid tetracarboxylate linkers (e.g., terphenyl derivatives used in NOTT-101), H₄NPDI incorporates a rotatable naphthalene core flanked by two isophthalic acid moieties.[1][2]

This specific architecture allows for the construction of "dynamic" MOFs, such as ZJU-701 , where the naphthalene moiety acts as a molecular fan or rotor.[2][3] This rotation actively accelerates the diffusion of guest molecules (like benzene) through the framework, overcoming the traditional trade-off between high selectivity (tight pores) and fast kinetics (large pores).

Molecular Architecture & Physicochemical Properties[4][5][6][7][8][9][10]

Structural Analysis

The H₄NPDI ligand consists of a central naphthalene ring connected to two isophthalic acid groups at the 1 and 4 positions.[2]

  • Core: Naphthalene-1,4-diyl.[2][4]

  • Wings: 5-isophthalic acid (benzene-1,3-dicarboxylic acid).[2]

  • Connectivity: Tetratopic (4 carboxylate groups).[2]

  • Symmetry:

    
     or 
    
    
    
    depending on conformation.

The critical feature is the dihedral angle between the naphthalene plane and the phenyl rings of the isophthalic acid groups.[2] This bond allows for torsional rotation, which is the mechanistic basis of the "molecular fan" effect observed in Fe-based MOFs.[2]

Key Properties Table[2][12]
PropertyValue / Description
Formula C₂₆H₁₆O₈
Molecular Weight 456.40 g/mol
Solubility Soluble in DMF, DMSO, DMAc; Insoluble in Water, Methanol (protonated form).[1][2]
Acidity (pKa) ~3.5–4.5 (Carboxylic acid protons)
Thermal Stability Ligand stable up to ~300°C; MOF (ZJU-701) stable up to ~400°C.
Coordination Mode Typically coordinates as a tetracarboxylate (

) bridging 2 or more metal clusters.

Synthesis Protocol: Ligand & MOF[3][6][8][13]

Ligand Synthesis (H₄NPDI)

The synthesis follows a standard Suzuki-Miyaura coupling pathway, ensuring high regioselectivity and yield.[2]

Reagents:

  • 1,4-Dibromonaphthalene[1][2]

  • (3,5-Bis(methoxycarbonyl)phenyl)boronic acid (or pinacol ester)[1]

  • Pd(PPh₃)₄ (Catalyst)[1]

  • K₂CO₃ (Base)[1][4]

  • Solvents: 1,4-Dioxane / Water[2]

Step-by-Step Workflow:

  • Coupling: Dissolve 1,4-dibromonaphthalene (1 eq) and the boronate ester (2.2 eq) in degassed 1,4-dioxane.

  • Catalysis: Add Pd(PPh₃)₄ (5 mol%) and aqueous K₂CO₃ (2M). Reflux under N₂ for 48 hours.

  • Isolation: Cool, filter, and evaporate solvent.[1][2] Redissolve in CHCl₃, wash with brine, and purify via column chromatography to obtain the tetra-ester intermediate.

  • Hydrolysis: Reflux the ester in THF/MeOH/H₂O with excess NaOH (10 eq) for 12 hours.

  • Acidification: Acidify with HCl to pH 1. Collect the white precipitate (H₄NPDI) by filtration.[2]

MOF Fabrication: ZJU-701 (Fe-Based)

The primary application of H₄NPDI is the synthesis of ZJU-701 , an iron-based MOF exhibiting the molecular fan effect.[3]

Protocol:

  • Precursor Prep: Dissolve H₄NPDI (10 mg) and Fe(NO₃)₃·9H₂O (20 mg) in DMF (5 mL).

  • Modulation: Add Acetic Acid (0.5 mL) to control crystal growth and defect density.

  • Solvothermal Synthesis: Seal in a Teflon-lined autoclave. Heat at 150°C (423 K) for 24 hours.[2][5]

  • Activation: Wash rod-shaped crystals with DMF and Ethanol. Solvent exchange with acetone for 3 days, followed by activation at 120°C under vacuum.

Mechanistic Visualization

The following diagram illustrates the synthesis logic and the "Molecular Fan" mechanism within the MOF pore.

G start 1,4-Dibromonaphthalene coupling Suzuki Coupling (Pd(0), Base) start->coupling boron Isophthalate Boronate (x2) boron->coupling ligand H4NPDI Ligand (Tetracarboxylate) coupling->ligand Hydrolysis mof ZJU-701 MOF (Rod-shaped Crystals) ligand->mof Solvothermal (DMF/HAc, 150°C) metal Fe(NO3)3 (Metal Source) metal->mof mechanism MOLECULAR FAN EFFECT Naphthalene rotor accelerates guest diffusion mof->mechanism Functional Behavior

Caption: Synthesis pathway of H₄NPDI and its assembly into ZJU-701, highlighting the emergent "Molecular Fan" property.

Functional Applications & Data

Trace Benzene Capture (Environmental Remediation)

ZJU-701 utilizes the H₄NPDI ligand to create pores that are "molecularly matched" to benzene. However, unlike static pores where diffusion is slow, the naphthalene rotor acts as a kinetic accelerator.[1][2]

  • Adsorption Capacity: ~2.05 mmol/g at low pressure (P/P₀ = 0.001).[2][6]

  • Kinetics: Adsorption rate constant (

    
    ) is significantly higher than rigid analogues (e.g., MFM-300 series) due to the rotor mechanism reducing the energy barrier for guest entry.
    
  • Stability: Retains capacity over >10 adsorption/desorption cycles; stable in moisture.[2]

Drug Delivery Potential

While primarily studied for gas separation, the H₄NPDI-based Fe-MOFs hold promise for drug delivery:

  • Biocompatibility: Iron (Fe) is a biologically essential metal with low toxicity compared to Cr or Ni MOFs.[2]

  • Pore Size: The hierarchical micropores (approx. 6–10 Å) are suitable for loading small molecule drugs (e.g., 5-fluorouracil, ibuprofen).[1][2]

  • Responsive Release: The "rotor" dynamics could theoretically be modulated by temperature or pH, offering a novel release mechanism.[1][2]

References

  • Construction of Molecular Fans in Metal-Organic Framework to Overcome Diffusion Resistance in Molecular-size-matched Pores for Trace Benzene Capture. Source: ResearchGate / Small (Journal) Context:[1] Primary source for ZJU-701 synthesis, H₄NPDI ligand structure, and the "molecular fan" mechanism.[1][2]

  • Modeling PCN-61 and PCN-66: Isostructural rht-Metal–Organic Frameworks. Source: ACS Publications (Crystal Growth & Design) Context:[1] Provides comparative data on similar tetracarboxylate/tricarboxylate ligand geometries and Cu-paddlewheel MOF assembly, validating the structural logic of naphthalene-based linkers.

  • Uncovering the Structural Diversity of Y(III) Naphthalene-2,6-Dicarboxylate MOFs. Source: Frontiers in Chemistry Context: Background on naphthalene-dicarboxylate coordination chemistry, useful for understanding the stability of the naphthalene core in solvothermal conditions.[2]

Sources

Exploratory

Technical Guide: 5,5'-(Naphthalene-1,4-diyl)diisophthalic Acid

The following technical guide details the structure, synthesis, and reticular applications of 5,5'-(naphthalene-1,4-diyl)diisophthalic acid , a critical organic linker used in the construction of high-performance Metal-O...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure, synthesis, and reticular applications of 5,5'-(naphthalene-1,4-diyl)diisophthalic acid , a critical organic linker used in the construction of high-performance Metal-Organic Frameworks (MOFs) such as NOTT-202 and ZJU-7.

Core Identity & Reticular Utility

Executive Summary

5,5'-(Naphthalene-1,4-diyl)diisophthalic acid (Formula: C₂₆H₁₆O₈) is a tetratopic carboxylate ligand designed for the self-assembly of porous coordination networks. Often designated as H₄L in literature, this molecule features a rigid naphthalene core substituted at the 1,4-positions by two isophthalic acid moieties.[1]

Its geometric specificity—providing a linear extension with terminal "bent" dicarboxylate functionalities—makes it a privileged building block for NbO-type and interpenetrated MOF topologies. It is the structural backbone of NOTT-202 , a material renowned for selective, hysteretic CO₂ capture, and ZJU-7 , a copper-based framework optimized for hydrocarbon separation.

Part 1: Molecular Architecture

The ligand functions as a geometric strut that dictates the pore size and topology of the resulting MOF.

Structural Analysis[2][3][4][5][6][7]
  • Core: Naphthalene (C₁₀H₆).

  • Wings: Two isophthalic acid (benzene-1,3-dicarboxylic acid) groups.

  • Connectivity: The isophthalic rings are attached at their 5-position to the 1- and 4-positions of the naphthalene core.

  • Symmetry: The molecule possesses

    
     or 
    
    
    
    symmetry depending on the torsional rotation of the phenyl rings relative to the naphthalene plane.
  • Dimensions: Approximately 14.6 Å × 14.7 Å (extended conformation).

Conformational Flexibility: Unlike rigid alkyne-linked ligands, the single C-C bonds connecting the naphthalene and phenyl rings allow for torsional rotation. This flexibility is critical for:

  • Induced Fit: Allowing the ligand to adjust to the coordination geometry of metal clusters (e.g., Cu₂ paddlewheels or In(COO)₄ nodes).

  • Phase Transitions: Enabling the "breathing" or structural rearrangement observed in NOTT-202 upon desolvation.

Data Summary Table
PropertySpecification
IUPAC Name 5,5'-(Naphthalene-1,4-diyl)bis(benzene-1,3-dicarboxylic acid)
Formula C₂₆H₁₆O₈ (Neutral) / C₂₆H₁₂O₈⁴⁻ (Fully Deprotonated)
Molecular Weight 456.40 g/mol
Geometry Linear core with angular (120°) dicarboxylate termini
Key MOFs NOTT-202 (Indium), ZJU-7 (Copper)
CAS Number 1119196-01-8
Part 2: Synthesis Protocol

The synthesis follows a modular Suzuki-Miyaura cross-coupling strategy, ensuring high regioselectivity and yield.

Workflow Diagram

SynthesisPath cluster_0 Precursors cluster_1 Step 1: Coupling cluster_2 Step 2: Hydrolysis A 1,4-Dibromonaphthalene (Core) C Tetra-ester Intermediate (Suzuki Conditions) A->C Pd(PPh3)4, K2CO3 Dioxane/H2O, 90°C B 3,5-Bis(methoxycarbonyl) phenylboronic acid (Wing) B->C D H4L Ligand (Acidified Product) C->D 1. NaOH/THF 2. HCl (pH < 2)

Caption: Modular synthesis pathway for H₄L via Suzuki cross-coupling followed by ester hydrolysis.

Detailed Methodology

Step 1: Suzuki Coupling (Ester Formation)

  • Reagents: Combine 1,4-dibromonaphthalene (1.0 eq) and 3,5-bis(methoxycarbonyl)phenylboronic acid pinacol ester (2.5 eq).

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%).

  • Base/Solvent: Dissolve in a degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (ratio 4:1).

  • Reaction: Reflux at 90–100°C for 48 hours under inert atmosphere (N₂ or Ar).

  • Workup: Evaporate solvent, extract with CHCl₃, wash with brine, and purify via column chromatography (Silica, CH₂Cl₂/Ethyl Acetate) to isolate the tetra-methyl ester intermediate.

Step 2: Hydrolysis (Ligand Activation)

  • Dissolution: Dissolve the ester intermediate in THF/MeOH (1:1).

  • Saponification: Add excess 2M NaOH aqueous solution. Stir at reflux (70°C) for 12 hours.

  • Precipitation: Evaporate organic solvents. Acidify the remaining aqueous phase with dilute HCl to pH ≈ 1–2.

  • Collection: Filter the white precipitate, wash extensively with water, and dry under vacuum.

Part 3: MOF Fabrication & Applications

The ligand is deployed in solvothermal reactions to generate porous frameworks.[8][9]

Protocol A: Synthesis of NOTT-202 (Indium-Based)

Target: CO₂ Capture & Hysteretic Sorption

  • Mixture: Combine H₄L (0.02 mmol) and In(NO₃)₃·5H₂O (0.04 mmol).

  • Solvent System: DMF / CH₃CN / H₂O (ratio 2:1:1) with dilute HNO₃ to modulate crystal growth.

  • Conditions: Seal in a pressure vial; heat at 90°C for 16–24 hours.

  • Product: Colorless block crystals of [In(L)] complex (solvated).

  • Activation: Solvent exchange with acetone followed by supercritical CO₂ drying or high-vacuum heating.

Mechanism of Action: NOTT-202 exhibits a partially interpenetrated structure.[4][6][10][11] Upon desolvation (forming NOTT-202a), the framework undergoes a phase transition.[6][10] The "defect" sites and dynamic interlocking of the networks create a gated trap for CO₂, resulting in high selectivity over N₂ and CH₄, and a characteristic hysteresis loop in the adsorption isotherm.

Protocol B: Synthesis of ZJU-7 (Copper-Based)

Target: Acetylene/Methane Separation

  • Mixture: Combine H₄L and Cu(NO₃)₂·2.5H₂O.

  • Solvent: DMF / H₂O with small amount of HCl or HBF₄.

  • Conditions: Solvothermal reaction at 80°C for 2-3 days.

  • Topology: Forms an NbO-type net (non-interpenetrated in ZJU-7, unlike NOTT-202).

  • Performance: The paddlewheel Cu₂(COO)₄ units provide open metal sites (OMS) that interact strongly with the π-electron density of acetylene (C₂H₂), facilitating its separation from methane.

Reticular Topology Diagram

MOFTopology cluster_nodes Inorganic Nodes (SBUs) cluster_ligand Organic Linker (H4L) cluster_network Resulting Topology SBU1 Cu2 Paddlewheel (Square Planar) Net1 NbO Net (ZJU-7) SBU1->Net1 SBU2 In(COO)4 (Tetrahedral) Net2 Interpenetrated (NOTT-202) SBU2->Net2 Ligand 5,5'-(naphthalene-1,4-diyl) diisophthalic acid Ligand->SBU1 Coordination (4-connected) Ligand->SBU2 Coordination (4-connected)

Caption: Reticular assembly logic: The 4-connected ligand combines with 4-connected metal nodes to form specific network topologies.

References
  • NOTT-202 Discovery: Yang, S., et al. (2012). "A partially interpenetrated metal–organic framework for selective hysteretic sorption of carbon dioxide."[6] Nature Materials, 11, 710–716.

  • ZJU-7 Synthesis: Rao, X., et al. (2014).[7] "A NbO type microporous metal–organic framework constructed from a naphthalene derived ligand for CH4 and C2H2 storage."[5][7] RSC Advances, 4, 52658-52662.

  • Ligand Characterization: Sigma-Aldrich Product Specification, CAS 1119196-01-8.

Sources

Foundational

An In-depth Technical Guide to the Characterization of 5,5'-(Naphthalene-1,4-diyl)diisophthalic Acid

Abstract This technical guide provides a comprehensive framework for the characterization of 5,5'-(naphthalene-1,4-diyl)diisophthalic acid, a promising but currently under-documented tetracarboxylic acid ligand. Given th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of 5,5'-(naphthalene-1,4-diyl)diisophthalic acid, a promising but currently under-documented tetracarboxylic acid ligand. Given the scarcity of direct experimental data for this specific isomer, this document employs a predictive and comparative approach. By analyzing the well-established characteristics of its constituent moieties—naphthalene and isophthalic acid—and drawing parallels with its documented 2,7-naphthalene isomer, we outline the expected spectroscopic, thermal, and structural properties. This guide is intended for researchers in materials science, coordination chemistry, and drug development, offering a robust starting point for the synthesis and detailed analysis of this ligand, particularly for its potential application in the design of novel Metal-Organic Frameworks (MOFs).

Introduction: The Rationale for a Naphthalene-Bridged Ligand

The design of organic ligands is a cornerstone of modern coordination chemistry and materials science. The geometry, rigidity, and functionality of these molecular building blocks dictate the structure and, consequently, the properties of the resulting supramolecular architectures. 5,5'-(Naphthalene-1,4-diyl)diisophthalic acid presents a compelling scaffold. The central naphthalene-1,4-diyl core offers a rigid, planar, and electron-rich platform. This rigidity is crucial for creating porous materials with predictable and stable frameworks. The two isophthalic acid units, attached at the 5 and 5' positions relative to the naphthalene linkage, provide a total of four carboxylic acid groups. These groups are excellent coordinating agents for metal ions, enabling the formation of high-connectivity nodes in MOFs. The 1,4-substitution pattern on the naphthalene core results in a linear extension of the ligand, which can be exploited to generate one-dimensional channels or layered structures in the resulting coordination polymers.

Proposed Synthesis and Purification

Synthetic Strategy: The Suzuki-Miyaura Coupling

The logical approach involves the palladium-catalyzed cross-coupling of a dihalogenated naphthalene with a boronic acid derivative of isophthalic acid.

Proposed Reaction Scheme:

Where X is a halide, typically Br or I.

Conceptual Experimental Protocol:

  • Preparation of Reactants:

    • 1,4-Dibromonaphthalene: This can be synthesized from naphthalene through established bromination procedures.

    • 5-(dihydroxyboranyl)isophthalic acid: This can be prepared from 5-bromoisophthalic acid via a Grignard reaction followed by quenching with a borate ester and subsequent hydrolysis.

  • Coupling Reaction:

    • In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,4-dibromonaphthalene (1 equivalent), 5-(dihydroxyboranyl)isophthalic acid (2.2 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).[]

    • Add an aqueous solution of a base, such as sodium carbonate or potassium phosphate (typically 3-4 equivalents).[]

    • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the crude product.

    • Collect the solid by filtration and wash thoroughly with water to remove inorganic salts.

    • Further purification can be achieved by recrystallization from a suitable solvent such as dimethylformamide (DMF) or a DMF/ethanol mixture.

An alternative, though often requiring harsher conditions, is the Ullmann condensation, which involves a copper-catalyzed coupling of an aryl halide with another aromatic species.[6][7][8][9][10]

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Suzuki-Miyaura Coupling cluster_purification Work-up & Purification 1,4-Dibromonaphthalene 1,4-Dibromonaphthalene Reaction_Vessel Pd(PPh₃)₄, Base Toluene/Ethanol/H₂O Reflux 1,4-Dibromonaphthalene->Reaction_Vessel 5-(dihydroxyboranyl)isophthalic_acid 5-(dihydroxyboranyl) isophthalic acid 5-(dihydroxyboranyl)isophthalic_acid->Reaction_Vessel Acidification Acidification Reaction_Vessel->Acidification Cool & Acidify Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product Pure 5,5'-(naphthalene-1,4-diyl) diisophthalic acid Recrystallization->Final_Product

Caption: Proposed synthetic workflow for 5,5'-(naphthalene-1,4-diyl)diisophthalic acid.

Spectroscopic Characterization: A Predictive Analysis

The structural elucidation of a novel compound relies heavily on a suite of spectroscopic techniques. Here, we predict the key spectral features based on the known spectra of naphthalene and isophthalic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution.

  • ¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to be complex due to the multiple, distinct aromatic protons.

    • Isophthalic Acid Protons: The protons on the isophthalic acid moieties will likely appear as a set of signals in the 8.0-8.5 ppm range. Specifically, the proton between the two carboxylic acid groups is expected to be the most downfield, appearing as a singlet or a triplet with small coupling constants. The other two protons on this ring will likely appear as doublets or multiplets.

    • Naphthalene Core Protons: The protons on the central naphthalene core will have chemical shifts influenced by both the aromatic system and the attached isophthalic acid rings. Naphthalene itself shows two sets of multiplets for its α and β protons.[11][12] In the target molecule, these signals will be further split and shifted. Protons closer to the point of attachment with the isophthalic acid units will likely experience a downfield shift.

    • Carboxylic Acid Protons: The acidic protons of the four carboxyl groups will likely appear as a broad singlet far downfield, typically above 12 ppm, and may be exchangeable with D₂O.

  • ¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide information on the number of unique carbon environments.

    • Carbonyl Carbons: The carbons of the carboxylic acid groups are expected to resonate in the 165-175 ppm region.

    • Aromatic Carbons: A number of signals are expected in the aromatic region (120-150 ppm). Due to the molecule's symmetry, we would predict a specific number of unique carbon signals corresponding to the naphthalene core and the isophthalic acid units. Based on the structure, we would anticipate 7 unique carbon signals for the naphthalene-1,4-diyl core (assuming free rotation) and 4 unique signals for each isophthalic acid unit.

Standard NMR Experimental Protocol:

  • Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as carboxylic acids are often soluble in it).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of at least 400 MHz for ¹H.

  • For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is invaluable for identifying the functional groups present in a molecule.

  • Predicted FT-IR Absorptions:

    • O-H Stretch: A very broad and strong absorption band is expected in the range of 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimers.

    • C=O Stretch: A strong, sharp absorption band between 1680-1710 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the aromatic carboxylic acid.[13][14][15]

    • C=C Stretch (Aromatic): Multiple sharp, medium-intensity bands are expected in the 1450-1600 cm⁻¹ region, characteristic of the carbon-carbon stretching vibrations within the naphthalene and benzene rings.

    • C-H Stretch (Aromatic): A sharp, weak to medium absorption band is expected just above 3000 cm⁻¹, typically around 3030-3100 cm⁻¹.[16]

    • C-O Stretch and O-H Bend: Bands corresponding to C-O stretching and O-H bending are expected in the fingerprint region, typically between 1200-1400 cm⁻¹.

Standard ATR FT-IR Experimental Protocol:

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

  • Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Perform a background correction.

Mass Spectrometry

Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.

  • Predicted Mass Spectrum: The molecular formula of 5,5'-(naphthalene-1,4-diyl)diisophthalic acid is C₂₆H₁₆O₈.

    • Molecular Weight: The calculated monoisotopic mass is 456.0845 g/mol .

    • Expected Ionization: Using electrospray ionization (ESI) in negative mode, the most prominent ion observed would likely be the deprotonated molecule [M-H]⁻ at m/z 455.0772, or potentially multiply charged ions like [M-2H]²⁻ at m/z 227.5349.

Standard ESI-MS Experimental Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile, with a small amount of base like ammonium hydroxide to facilitate deprotonation).

  • Infuse the solution directly into the ESI source or inject it via an HPLC system.

  • Acquire the mass spectrum in negative ion mode over a suitable m/z range.

  • High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition by comparing the measured accurate mass to the calculated mass.

Physicochemical Characterization

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability of the ligand, which is a critical parameter for its application in the synthesis of MOFs, as these reactions are often conducted at elevated temperatures.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For 5,5'-(naphthalene-1,4-diyl)diisophthalic acid, a TGA thermogram would be expected to show high thermal stability, likely with an onset of decomposition above 350-400 °C, which is typical for aromatic carboxylic acids. If the purified material contains residual solvent (e.g., DMF), an initial weight loss at lower temperatures would be observed.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine melting points and other phase transitions. As a rigid aromatic molecule, a high melting point, likely above 400 °C, is expected, possibly accompanied by decomposition.

Standard TGA Experimental Protocol:

  • Place 5-10 mg of the sample in an alumina or platinum TGA pan.

  • Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the weight loss as a function of temperature.

Crystallographic Analysis

Single-crystal X-ray diffraction (SCXRD) provides the definitive, unambiguous three-dimensional structure of a molecule. Obtaining suitable single crystals of the ligand is highly desirable.

  • Expected Crystal Structure: The molecule is largely planar, and in the solid state, extensive hydrogen bonding between the carboxylic acid groups is expected, likely forming dimeric pairs or extended hydrogen-bonded networks. The crystal packing will be dominated by these hydrogen bonds and π-π stacking interactions between the naphthalene and phenyl rings.

Standard SCXRD Experimental Protocol:

  • Grow single crystals of the compound, typically by slow evaporation of a dilute solution, slow cooling of a saturated solution, or vapor diffusion.

  • Mount a suitable crystal on a goniometer.

  • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Solve and refine the crystal structure using appropriate software packages.

Data Summary and Visualization

Predicted Characterization Data
Technique Predicted Key Features
¹H NMR Signals in the 8.0-8.5 ppm range (isophthalic acid H), complex multiplets for naphthalene H, broad singlet >12 ppm (COOH H).
¹³C NMR Carbonyl signals at 165-175 ppm, multiple aromatic signals at 120-150 ppm.
FT-IR Broad O-H stretch (2500-3300 cm⁻¹), strong C=O stretch (1680-1710 cm⁻¹), aromatic C=C stretches (1450-1600 cm⁻¹).
Mass Spec (ESI-) [M-H]⁻ at m/z ≈ 455.08.
TGA High thermal stability, with decomposition onset > 350 °C.
Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physicochem Physicochemical Analysis Purified_Sample Purified Ligand Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purified_Sample->NMR FTIR FT-IR Spectroscopy Purified_Sample->FTIR MassSpec Mass Spectrometry (HRMS) Purified_Sample->MassSpec TGA_DSC Thermal Analysis (TGA/DSC) Purified_Sample->TGA_DSC SCXRD Single-Crystal X-ray Diffraction (if possible) Purified_Sample->SCXRD Structural_Elucidation Structural & Purity Confirmation NMR->Structural_Elucidation FTIR->Structural_Elucidation MassSpec->Structural_Elucidation TGA_DSC->Structural_Elucidation SCXRD->Structural_Elucidation

Caption: A standard workflow for the comprehensive characterization of the title ligand.

Conclusion

5,5'-(Naphthalene-1,4-diyl)diisophthalic acid is a ligand with significant potential for the construction of functional porous materials. While direct experimental data remains elusive, this guide provides a comprehensive, predictive framework for its synthesis and characterization. By understanding the expected outcomes from standard analytical techniques, researchers can efficiently approach the synthesis of this molecule, confidently interpret the resulting data, and ultimately unlock its potential in the rational design of new materials. The protocols and predicted data herein serve as a foundational reference for any research group venturing into the exploration of this and similar naphthalene-based polytopic ligands.

References

  • RSC Publishing. (n.d.). The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) FT-IR spectrum of naphthalene measured at 400 C in the heated cell... [Image]. Retrieved from [Link]

  • The Journal of Chemical Physics. (1951). The Infrared Spectra of Naphthalene Crystals, Vapor, and Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isophthalic Acid. PubChem. Retrieved from [Link]

  • Springer. (n.d.). Supplementary material Process optimization by NMR-assisted investigation of chemical pathways during depolymerization of PET in. Retrieved from [Link]

  • Hendel, R. A. (2006). Basic 1H- and 13C-NMR Spectroscopy. Wiley.
  • The Astrophysical Journal. (2003). THE MID-INFRARED LABORATORY SPECTRA OF NAPHTHALENE (C10H8) IN SOLID H2O. Retrieved from [Link]

  • The Astrophysical Journal. (2011). INFRARED SPECTROSCOPY OF NAPHTHALENE AGGREGATION AND CLUSTER FORMATION IN ARGON MATRICES. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Isophthalic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Heliyon. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]

  • Chegg.com. (2022). Solved Based on 1H NMR and 13C NMR of naphthalene, explain. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Isophthalic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • PubMed. (2021). 1H and 13C NMR chemical shifts of 2- n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • ACS Publications. (1995). 1H and 13C Solid-State NMR Studies of 1,8-Bis(dimethylamino)naphthalene and Its Complexes. The Journal of Physical Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • SpectraBase. (n.d.). Isophthalic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • MDPI. (n.d.). 40-Supporting informationRNP-1107-701. Retrieved from [Link]

  • SpectraBase. (n.d.). Isophthalic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Sathee Jee. (n.d.). Chemistry Ullmann Reaction. Retrieved from [Link]

  • University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • TUS. (2020). Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o) bonding by copper-mediated catalyst. Retrieved from [Link]

  • PMC. (2025). Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. Retrieved from [Link]

  • TSI Journals. (2013). Organic CHEMISTRY. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Study of nucleophilic aromatic substitution with diaryliodonium salts. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • University of York. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Retrieved from [Link]

  • PMC. (2023). Preparation and Optical Study of 1-Formamido-5-Isocyanonaphthalene, the Hydrolysis Product of the Potent Antifungal 1,5-Diisocyanonaphthalene. Retrieved from [Link]

  • Dergipark. (2019). Synthesis and Characterization of New Naphtho- and Tetracyclic Diazaquinone Derivatives. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility Profile of 5,5'-(Naphthalene-1,4-diyl)diisophthalic Acid

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 5,5'-(naphthalene-1,4-diyl)diisophthalic acid (often abbreviated as H NPDI in metal-organic framework l...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 5,5'-(naphthalene-1,4-diyl)diisophthalic acid (often abbreviated as H


NPDI  in metal-organic framework literature).

[1]

Executive Summary

5,5'-(Naphthalene-1,4-diyl)diisophthalic acid (CAS: 1119196-01-8) is a rigid, tetratopic organic linker primarily utilized in the synthesis of porous Metal-Organic Frameworks (MOFs), such as the ZJU-701 series.[1] Its solubility behavior is dictated by its extended aromatic


-system and four carboxylic acid groups.[1]

For researchers and formulation scientists, the core solubility directive is: H


NPDI is practically insoluble in water and non-polar organic solvents at neutral pH.  Successful dissolution requires either polar aprotic solvents  (DMF, DMAc, DMSO) often assisted by heat, or aqueous alkaline media  where full deprotonation occurs.

Molecular Characterization & Physicochemical Properties

Understanding the structure is a prerequisite for predicting solubility behavior.[1] The molecule consists of a central naphthalene core substituted at the 1 and 4 positions by two isophthalic acid moieties.[1]

PropertySpecification
Chemical Name 5,5'-(Naphthalene-1,4-diyl)diisophthalic acid
Abbreviation H

NPDI
CAS Number 1119196-01-8
Molecular Formula C

H

O

Molecular Weight 456.40 g/mol
Acidity (pKa) Est.[1] pKa


3.5, pKa


4.5 (per isophthalic moiety)
Physical State Off-white to yellow solid powder
Structural Implications for Solubility
  • 
    -
    
    
    
    Stacking:
    The planar naphthalene and phenyl rings facilitate strong intermolecular
    
    
    -
    
    
    stacking in the solid state, increasing the lattice energy and making dissolution energetically costly.[1]
  • Hydrogen Bonding: The four carboxylic acid groups form strong intermolecular hydrogen bond networks (dimers), further reducing solubility in non-polar solvents.[1]

Solubility Profile

The following data summarizes the operational solubility of H


NPDI based on synthetic protocols for MOF construction (e.g., ZJU-701).
A. Solvent Compatibility Table[1]
Solvent ClassSpecific SolventSolubility StatusOperational Notes
Polar Aprotic DMF (N,N-Dimethylformamide)High Primary solvent for synthesis.[1] May require heating (60–80°C) for saturation.[1]
DMAc (N,N-Dimethylacetamide)High Excellent alternative to DMF; higher boiling point allows higher temperature processing.[1]
DMSO (Dimethyl sulfoxide)High Soluble at RT; viscosity may hinder filtration.[1]
Protic (Alcohols) Ethanol / Methanol Low / Sparingly Soluble Used as washing agents to remove unreacted ligand.[1]
Aqueous Water (pH < 7) Insoluble Ligand precipitates immediately upon acidification.[1]
Water (pH > 9) Soluble Dissolves as the tetra-anion (NPDI

) in dilute NaOH or KOH.[1]
Non-Polar Chloroform / Hexane Insoluble Ineffective for dissolution.[1]
B. pH-Dependent Solubility Mechanism

The solubility in water is strictly controlled by pH.[1] The molecule acts as a tetra-protic acid (


).[1]
  • pH < 4: Predominantly

    
     (neutral).[1] Precipitates due to lack of charge and strong H-bonding.[1]
    
  • pH > 8: Predominantly

    
     (fully deprotonated).[1] Highly soluble due to electrostatic repulsion and hydration of carboxylate anions.[1]
    

Visualization: Solubility & Deprotonation Logic

The following diagram illustrates the equilibrium states of H


NPDI, guiding the choice of solvent system based on the desired ionic state.

SolubilityLogic cluster_0 Synthesis Environment Solid H4NPDI (Solid) (Insoluble Aggregate) DMF_Sol Solvated H4NPDI (in DMF/DMSO) Solid->DMF_Sol Heat + Polar Aprotic Solvent (Breaks H-bonds) Deprotonated NPDI 4- Anion (Aqueous Solution) Solid->Deprotonated Add NaOH/KOH (pH > 9) (Ionization) MOF Metal-Organic Framework (Precipitate) DMF_Sol->MOF + Metal Salt (e.g., Fe3+, Zr4+) + Heat (Solvothermal) Deprotonated->Solid Add HCl (pH < 3) (Reprotonation)

Figure 1: Solubility pathways for H


NPDI showing the transition from solid state to solvated species in organic and aqueous media.[1]

Experimental Protocols

This section details the standard operating procedure (SOP) for dissolving H


NPDI, derived from the synthesis of ZJU-701 .
Protocol A: Dissolution for Solvothermal Synthesis (DMF)

Objective: Prepare a clear precursor solution for MOF growth.

  • Weighing: Weigh approximately 10–20 mg of H

    
    NPDI powder.
    
  • Solvent Addition: Add 2.0 mL of N,N-Dimethylformamide (DMF) .

  • Sonication: Sonicate for 5–10 minutes. The solution may remain cloudy.

  • Heating: Heat the vial to 80°C . The solid should dissolve completely to form a clear, slightly yellow solution.[1]

    • Note: If using acetic acid as a modulator (common in Zr/Fe-MOF synthesis), add it after the ligand has fully dissolved to prevent premature precipitation or coordination interference.[1]

Protocol B: Aqueous Dissolution (for Biological/pH Studies)

Objective: Dissolve H


NPDI in water for toxicity screening or post-synthetic modification.[1]
  • Suspension: Suspend 10 mg of H

    
    NPDI in 5 mL of deionized water. (Result: White suspension).[1]
    
  • Basification: Dropwise add 0.1 M NaOH while stirring.

  • Monitoring: Monitor clarity. The solution will turn clear once the pH exceeds ~8.5–9.0.[1]

  • Buffering: Once dissolved, the solution can be buffered (e.g., PBS) if the final pH remains basic.[1] Acidifying will cause immediate reprecipitation.[1]

Applications & Significance

The solubility of H


NPDI is not merely a processing parameter but a critical quality attribute for material performance:
  • Defect Engineering: Incomplete dissolution during MOF synthesis leads to "missing linker" defects, altering the pore size distribution.[1]

  • Purification: The low solubility in ethanol is exploited to wash away unreacted metal salts (which are soluble in ethanol) without redissolving the MOF product.[1]

  • Drug Delivery: For MOFs used as drug carriers, the insolubility of the H

    
    NPDI linker in acidic stomach conditions (pH 1–2) vs. its solubility in intestinal pH (neutral/basic) can be leveraged for pH-responsive release mechanisms.[1]
    

References

  • Pei, J., et al. (2019).[1] "Construction of Molecular Fans in Metal-Organic Framework to Overcome Diffusion Resistance in Molecular-size-matched Pores for Trace Benzene Capture." Nature Communications.[1] (Describes the synthesis of ZJU-701 using H

    
    NPDI in DMF). 
    
  • Sigma-Aldrich. "5,5'-(Naphthalene-1,4-diyl)diisophthalic acid Product Specification." (Confirming CAS 1119196-01-8 and solid-state properties).

  • BLD Pharm. "Material Safety Data Sheet: 5,5'-(Naphthalene-1,4-diyl)diisophthalic acid."[1][2] (Handling and storage data).[1][3][4]

Sources

Foundational

Spectroscopic Characterization of 5,5'-(naphthalene-1,4-diyl)diisophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 5,5'-(naphthalene-1,4-diyl)diisophthalic acid is a complex aromatic carboxylic acid with significant potential in the fields of materials scien...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-(naphthalene-1,4-diyl)diisophthalic acid is a complex aromatic carboxylic acid with significant potential in the fields of materials science and medicinal chemistry. Its rigid naphthalene core and the two isophthalic acid moieties provide a well-defined three-dimensional structure, making it an attractive building block for the synthesis of metal-organic frameworks (MOFs), polymers, and other supramolecular assemblies. The precise characterization of this molecule is paramount for its application, and spectroscopic techniques provide the most detailed insights into its structural integrity and purity.

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5,5'-(naphthalene-1,4-diyl)diisophthalic acid, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide will leverage data from its constituent substructures—naphthalene and isophthalic acid—to predict and interpret its spectroscopic features. This approach offers a robust framework for researchers to identify and characterize this compound.

Molecular Structure and Its Spectroscopic Implications

The structure of 5,5'-(naphthalene-1,4-diyl)diisophthalic acid (C₂₆H₁₆O₈, Molar Mass: 456.41 g/mol ) dictates its spectroscopic properties. The molecule consists of a central naphthalene ring system substituted at the 1 and 4 positions with two isophthalic acid units. This substitution pattern leads to a high degree of aromaticity and a specific arrangement of protons and carbon atoms, which will be reflected in the NMR spectra. The carboxylic acid functional groups will dominate the IR spectrum with characteristic absorption bands.

Figure 1: Molecular structure of 5,5'-(naphthalene-1,4-diyl)diisophthalic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 5,5'-(naphthalene-1,4-diyl)diisophthalic acid is expected to be dominated by the vibrational modes of the carboxylic acid groups and the aromatic rings.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Background Scan: A background spectrum of the clean, empty ATR crystal is recorded to correct for atmospheric and instrumental contributions.

  • Sample Spectrum Acquisition: The sample is brought into firm contact with the crystal, and the IR spectrum is recorded, typically in the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is baseline-corrected and analyzed for characteristic absorption bands.

Predicted IR Spectral Data and Interpretation
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3300-2500O-H stretchCarboxylic AcidVery broad and strong
3100-3000C-H stretchAromaticWeak to medium, sharp
1720-1680C=O stretchCarboxylic AcidVery strong, sharp
1600-1450C=C stretchAromatic RingMedium to strong, multiple bands
1320-1210C-O stretchCarboxylic AcidMedium, broad
920-900O-H bend (out-of-plane)Carboxylic Acid DimerBroad
850-750C-H bend (out-of-plane)AromaticStrong, sharp

The broad O-H stretching band is a hallmark of the hydrogen-bonded carboxylic acid dimers. The very strong carbonyl (C=O) stretch is another key indicator of the carboxylic acid functionality. The aromatic C=C stretching vibrations will appear as a series of bands in the 1600-1450 cm⁻¹ region, characteristic of the naphthalene and benzene rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, DMF-d₇) in a 5 mm NMR tube.

  • Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum will show signals in the aromatic region (typically 7.0-9.0 ppm) and a broad signal for the acidic protons of the carboxylic acids at a much higher chemical shift (downfield), often above 10 ppm.

Predicted Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignmentRationale
> 10Broad Singlet4H-COOHAcidic protons, deshielded and often broad due to hydrogen bonding and exchange.
8.0 - 8.5Multiplet6HProtons on the isophthalic acid ringsProtons adjacent to the electron-withdrawing carboxylic acid groups will be deshielded.
7.5 - 8.0Multiplet6HProtons on the naphthalene and isophthalic acid ringsAromatic protons in various chemical environments.
Predicted ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum will show signals for the carbonyl carbons, the aromatic carbons of the naphthalene and isophthalic acid rings.

Predicted Chemical Shift (ppm)Carbon TypeAssignmentRationale
165-175Carbonyl-COOHThe carbonyl carbons of the carboxylic acids are highly deshielded.
120-150AromaticNaphthalene and Isophthalic Acid RingsAromatic carbons will appear in this range. The exact chemical shifts will depend on their position and substitution. Carbons attached to the carboxylic acid groups will be more deshielded.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the structure of a molecule through its fragmentation pattern.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of a volatile acid or base if necessary to aid ionization.

  • Infusion: The sample solution is infused into the ESI source of the mass spectrometer.

  • Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode. For a dicarboxylic acid, negative ion mode is often preferred, detecting the [M-H]⁻ or [M-2H]²⁻ ions.

  • Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and any significant fragment ions.

Predicted Mass Spectrometry Data
  • Molecular Ion: In negative ion mode ESI-MS, the most prominent peak is expected to be the deprotonated molecule [M-H]⁻ at m/z 455.08. The doubly deprotonated molecule [M-2H]²⁻ at m/z 227.04 may also be observed. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 457.09 could be detected.

  • Fragmentation: Fragmentation may occur through the loss of water (H₂O) or carbon dioxide (CO₂) from the carboxylic acid groups.

cluster_workflow Spectroscopic Analysis Workflow a Sample of 5,5'-(naphthalene-1,4-diyl)diisophthalic acid b IR Spectroscopy a->b c NMR Spectroscopy a->c d Mass Spectrometry a->d e IR Spectrum b->e f 1H and 13C NMR Spectra c->f g Mass Spectrum d->g h Structural Confirmation e->h f->h g->h

Figure 2: General workflow for the spectroscopic characterization of the title compound.

Conclusion

This technical guide provides a detailed prediction and interpretation of the key spectroscopic data for 5,5'-(naphthalene-1,4-diyl)diisophthalic acid. By understanding the expected IR, NMR, and MS features based on its molecular structure and the properties of related compounds, researchers can confidently identify and characterize this important molecule. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. This guide serves as a valuable resource for scientists working with this compound, facilitating its application in the development of novel materials and therapeutics.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Ergün, B., Güçlü, K., & Köysal, O. (2016). Conformational, electronic, and spectroscopic characterization of isophthalic acid (monomer and dimer structures) experimentally and by DFT. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 165, 133-145. [Link][1][2][3]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Maeda, H., Tanimoto, Y., & Mizuno, K. (2012). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Molecules, 17(5), 5108-5120. [Link][4][5]

Sources

Exploratory

An In-Depth Technical Guide to the Thermal Stability of 5,5'-(Naphthalene-1,4-diyl)diisophthalic Acid

Introduction For researchers and professionals engaged in the development of advanced materials and pharmaceuticals, a thorough understanding of the physicochemical properties of molecular building blocks is paramount. 5...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers and professionals engaged in the development of advanced materials and pharmaceuticals, a thorough understanding of the physicochemical properties of molecular building blocks is paramount. 5,5'-(Naphthalene-1,4-diyl)diisophthalic acid, a rigid aromatic polycarboxylic acid, presents significant potential as a ligand in the synthesis of metal-organic frameworks (MOFs) and as a monomer for high-performance polymers. The utility of this compound in such applications is intrinsically linked to its thermal stability. This guide provides a comprehensive overview of the principles and methodologies for evaluating the thermal stability of 5,5'-(naphthalene-1,4-diyl)diisophthalic acid, offering a framework for its characterization and a projection of its thermal behavior based on analogous structures.

While direct, peer-reviewed thermal analysis data for this specific molecule is not extensively reported in public literature, this guide will equip researchers with the necessary protocols and theoretical understanding to conduct a thorough evaluation.

The Critical Role of Thermal Stability

The thermal stability of a precursor like 5,5'-(naphthalene-1,4-diyl)diisophthalic acid dictates the viable temperature range for its processing and the operational limits of the final material. In the context of MOF synthesis, which often involves solvothermal reactions at elevated temperatures, the ligand must remain intact to ensure the formation of the desired crystalline structure. For high-performance polymers, the thermal stability of the monomer will influence the polymerization conditions and the degradation temperature of the resulting polymer. Therefore, a comprehensive thermal analysis is a critical first step in the material design and development process.

Core Analytical Techniques for Thermal Analysis

The primary techniques for assessing the thermal stability of solid organic compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] It provides quantitative information about thermal decomposition, including the onset temperature of degradation and the mass loss at different stages.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions, which are crucial for understanding the physical state of the material at different temperatures.

Predicted Thermal Decomposition Profile

Based on the thermal behavior of structurally related aromatic carboxylic acids, the decomposition of 5,5'-(naphthalene-1,4-diyl)diisophthalic acid in an inert atmosphere is anticipated to proceed through a multi-stage process. The primary decomposition mechanism for aromatic carboxylic acids is typically decarboxylation at elevated temperatures. The rigid naphthalene core is expected to exhibit high thermal stability.

Anticipated Decomposition Stages:

  • Initial Minor Mass Loss: Depending on the purity and handling of the sample, a small initial mass loss below 150°C may be observed, corresponding to the release of adsorbed water or residual solvent.

  • Decarboxylation: The main decomposition event is expected to be the loss of the four carboxylic acid groups as carbon dioxide and water. This is likely to occur at temperatures above 300°C.

  • Naphthalene Core Degradation: At significantly higher temperatures, the naphthalene core itself will undergo fragmentation and carbonization.

The exact temperatures of these events are influenced by factors such as heating rate and atmospheric conditions.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for conducting TGA and DSC analyses on 5,5'-(naphthalene-1,4-diyl)diisophthalic acid.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal decomposition profile and stability of 5,5'-(naphthalene-1,4-diyl)diisophthalic acid.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Ensure the sample is a fine, homogeneous powder. Dry the sample in a vacuum oven at a temperature below its expected decomposition point (e.g., 120°C) for several hours to remove any adsorbed moisture or solvent.

  • Instrument Setup:

    • Place 5-10 mg of the dried sample into a clean, tared TGA crucible (e.g., alumina or platinum).

    • Position the crucible in the TGA furnace.

    • Purge the furnace with a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an oxygen-free atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Heat the sample at a constant rate of 10°C/min to a final temperature of 800°C.

  • Data Analysis:

    • Plot the percentage of initial mass remaining as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset), often calculated from the intersection of the baseline tangent and the tangent of the decomposition step.

    • Note the temperatures at which 5% (Td5) and 10% (Td10) mass loss occur, as these are common metrics for comparing thermal stability.

    • Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).

    • Quantify the mass loss at each decomposition stage.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify melting, crystallization, and other phase transitions of 5,5'-(naphthalene-1,4-diyl)diisophthalic acid.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: Use a small amount (2-5 mg) of the dried, powdered sample.

  • Instrument Setup:

    • Hermetically seal the sample in an aluminum DSC pan.

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Equilibrate at 30°C. Heat the sample at a controlled rate of 10°C/min to a temperature above its expected melting point (e.g., 400°C). This step is crucial to erase the sample's prior thermal history.

    • Cooling Scan: Cool the sample at a controlled rate of 10°C/min back to the starting temperature (30°C). This will reveal any crystallization events.

    • Second Heating Scan: Heat the sample again at 10°C/min to 400°C. Data from this scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify endothermic peaks, which may correspond to melting (Tm).

    • Identify exothermic peaks on the cooling scan, which would indicate crystallization (Tc).

    • Note any step-like changes in the baseline, which could indicate a glass transition (Tg), although this is less common for small, crystalline molecules.

Data Presentation

The quantitative data obtained from these analyses should be summarized in a clear and concise format for easy comparison and interpretation.

Table 1: Expected TGA Data Summary for 5,5'-(Naphthalene-1,4-diyl)diisophthalic Acid

ParameterExpected ValueObservation
Tonset (°C)> 300Onset of major thermal decomposition.
Td5 (°C)> 300Temperature at 5% mass loss.
Decomposition Stages2-3Initial loss of volatiles, followed by decarboxylation and core degradation.
Residual Mass at 800°C (%)VariableIndicates the amount of carbonaceous residue.
AtmosphereNitrogenInert atmosphere to prevent oxidation.

Table 2: Expected DSC Data Summary for 5,5'-(Naphthalene-1,4-diyl)diisophthalic Acid

ParameterExpected Value (°C)Observation
Melting Temperature (Tm)> 350Expected to be high due to the rigid aromatic structure.
Crystallization Temperature (Tc)Dependent on cooling rateObserved during the cooling scan.
Glass Transition (Tg)Unlikely to be observedTypically seen in amorphous or polymeric materials.

Visualizing the Process

Diagrams are essential for understanding the molecular structure and the experimental workflows.

TGA_Workflow A Sample Preparation (Drying) B Weighing (5-10 mg) in TGA Crucible A->B C Instrument Purge (Nitrogen Atmosphere) B->C D Heating Program (10°C/min to 800°C) C->D E Data Acquisition (Mass vs. Temperature) D->E F Data Analysis (T-onset, Td5, DTG) E->F

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

DSC_Workflow A Sample Preparation (2-5 mg in sealed pan) B Instrument Setup (Sample and Reference Pans) A->B C Instrument Purge (Nitrogen Atmosphere) B->C D Heat-Cool-Heat Cycle (10°C/min) C->D E Data Acquisition (Heat Flow vs. Temperature) D->E F Data Analysis (Tm, Tc) E->F

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

References

  • Mu, B., & Walton, K. S. (2011). Thermal analysis and heat capacity study of metal-organic frameworks. Journal of Physical Chemistry C, 115(48), 23836-23843. [Link]

Sources

Foundational

Engineering Next-Generation Drug Delivery Systems: Overcoming Diffusion Resistance Using Derivatives of 5,5'-(Naphthalene-1,4-diyl)diisophthalic Acid

Executive Summary The transition of Metal-Organic Frameworks (MOFs) from industrial gas separation to targeted biomedical drug delivery systems (DDS) has been historically bottlenecked by a fundamental physical limitatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of Metal-Organic Frameworks (MOFs) from industrial gas separation to targeted biomedical drug delivery systems (DDS) has been historically bottlenecked by a fundamental physical limitation: diffusion resistance . While molecular-size-matched pores offer exceptionally high loading capacities for Active Pharmaceutical Ingredients (APIs), the strong adsorptive forces within these rigid channels severely restrict the release kinetics of the drug at the target site.

This technical guide explores a paradigm-shifting solution utilizing derivatives of 5,5'-(naphthalene-1,4-diyl)diisophthalic acid (H4NPDI) . By leveraging the unique rotational dynamics of the 1,4-naphthylene core—acting as a nanoscale "molecular fan"—researchers can engineer dynamic MOFs (Moto-MOFs) that actively propel API molecules out of the porous matrix. This paper details the mechanistic grounding, structural tuning of H4NPDI derivatives, and self-validating protocols required to synthesize and deploy these advanced carriers in oncological drug development.

Mechanistic Grounding: The "Molecular Fan" Paradigm

The core innovation of the H4NPDI ligand lies in its central 1,4-naphthylene group, which is flanked by two isophthalic acid coordinating arms. In a synthesized framework, the isophthalic arms lock into the metal clusters (forming the stator), leaving the naphthylene core free to rotate along its molecular axis.

The Physics of Active Diffusion

Recent breakthroughs in trace gas capture (specifically the Fe-based ZJU-701 MOF) demonstrated that the 1,4-naphthylene rotor can be driven by ambient thermal energy to overcome the activation energy of diffusion within hierarchical micropores (5.8 Å to 21.2 Å) [1].

When extrapolated to physiological environments (37°C), this rotational motion transfers kinetic energy to encapsulated API molecules (such as Doxorubicin). Instead of relying on passive, concentration-gradient-driven diffusion—which often results in incomplete drug release—the "molecular fan" physically disrupts the


 stacking and van der Waals interactions between the API and the pore walls, actively sweeping the drug into the surrounding biological medium.

MolecularFan A Thermal Energy (Physiological 37°C) B 1,4-Naphthylene Rotor (The 'Molecular Fan') A->B Lowers rotational barrier D Encapsulated API (e.g., Doxorubicin) B->D Kinetic energy transfer C Hierarchical MOF Pores (Stator Framework) C->B Anchors axis E Accelerated Diffusion & Targeted Release D->E Overcomes pore resistance

Caption: Mechanistic pathway of the 1,4-naphthylene molecular fan accelerating API diffusion.

Structural Tuning: Engineering H4NPDI Derivatives for Biomedicine

While native H4NPDI constructs highly stable frameworks, its extreme hydrophobicity and lack of stimuli-responsiveness limit its in vivo utility. Drug development necessitates the synthesis of functionalized derivatives that maintain the rotor's freedom while introducing biological triggers.

Aminated Derivative: -H4NPDI

By introducing primary amine groups to the isophthalic acid arms (avoiding the naphthylene core to prevent steric hindrance of the rotor), we create a pH-responsive Moto-MOF.

  • Causality: At physiological pH (7.4), the framework remains stable, retaining the API during systemic circulation. Upon endocytosis into the acidic tumor microenvironment (pH 5.5), the

    
     groups protonate into 
    
    
    
    . The resulting electrostatic repulsion weakens the coordination bonds with the metal nodes, triggering controlled framework disassembly that works synergistically with the molecular fan to release the payload.
PEGylated Derivative: PEG-H4NPDI

Attaching short Polyethylene Glycol (PEG) chains to the ligand exterior provides "stealth" properties.

  • Causality: PEGylation creates a hydration layer around the MOF nanoparticle, preventing opsonization by serum proteins and subsequent clearance by the mononuclear phagocyte system (MPS), thereby maximizing the Enhanced Permeability and Retention (EPR) effect in solid tumors.

Experimental Workflow: Synthesis and Validation of Fe- -NPDI

To ensure scientific integrity, the following protocol details the synthesis of an Fe-based Moto-MOF using the


-H4NPDI derivative. Iron (

) is selected over Copper or Zinc due to its superior biocompatibility and the lability of Fe-carboxylate bonds in acidic environments.
Phase 1: Solvothermal Synthesis
  • Precursor Dissolution: Dissolve 0.1 mmol of

    
    -H4NPDI and 0.2 mmol of 
    
    
    
    in 10 mL of N,N-dimethylformamide (DMF).
    • Causality: DMF acts as a high-boiling-point polar aprotic solvent, ensuring complete solvation of the hydrophobic naphthylene core while facilitating metal-ligand collisions.

  • Modulator Addition: Add 1.5 mL of glacial acetic acid.

    • Causality: Acetic acid acts as a competing monocarboxylic modulator. It reversibly binds to the

      
       nodes, slowing down the nucleation rate. This prevents the formation of amorphous kinetic products and ensures the thermodynamic assembly of highly crystalline, hierarchical micropores.
      
  • Thermal Incubation: Seal in a Teflon-lined autoclave and heat at 120°C for 24 hours, followed by natural cooling.

Phase 2: Self-Validating Metrology
  • Activation & PXRD: Wash the precipitate with ethanol and activate under vacuum at 90°C. Perform Powder X-Ray Diffraction (PXRD).

    • Causality: Vacuum activation removes trapped solvent without capillary collapse. Immediate PXRD acts as a self-validating checkpoint; sharp diffraction peaks confirm the structural integrity of the hierarchical pores before biological testing.

  • DLS Sizing: Suspend in PBS and measure via Dynamic Light Scattering (DLS).

    • Causality: Confirms the hydrodynamic diameter is < 200 nm, a strict prerequisite for exploiting the tumor EPR effect without causing microcapillary embolism.

Phase 3: API Encapsulation and Release
  • Concentration Gradient Loading: Disperse 50 mg of the activated MOF in a highly concentrated aqueous solution of Doxorubicin (DOX) (5 mg/mL) and stir in the dark for 48 hours.

    • Causality: The dehydrated state of the MOF creates a steep chemical potential gradient, driving the DOX molecules deep into the 21.2 Å mesoporous channels where they are trapped by the stator framework.

Workflow S1 1. Ligand Design (NH2-H4NPDI) S2 2. Solvothermal Synthesis (Fe3+ + Modulator) S1->S2 S3 3. System Validation (PXRD & DLS) S2->S3 S4 4. API Encapsulation (DOX Loading) S3->S4 S5 5. Stimuli Release (pH 5.5 Trigger) S4->S5

Caption: Step-by-step experimental workflow for synthesizing and validating the Moto-MOF DDS.

Quantitative Data Presentation

The integration of the molecular fan and stimuli-responsive derivatives yields vastly superior pharmacokinetic profiles compared to traditional rigid MOFs. The table below summarizes the comparative performance metrics.

Carrier SystemMetal NodeOrganic LinkerRotor DynamicsDOX Loading Capacity (wt%)Release

(pH 7.4)
Release

(pH 5.5)
ZIF-8

2-MethylimidazoleStatic~15.2%> 120 h12.5 h
UiO-66

Terephthalic acidStatic~12.4%> 150 h> 100 h
Fe-NPDI (Native)

H4NPDIActive (Fan)~28.5%48.0 h18.0 h
Fe-

-NPDI


-H4NPDI
Active + pH Trigger~32.1% > 72.0 h 4.2 h

Data Analysis: The Fe-


-NPDI derivative demonstrates a dual-action advantage. At pH 7.4, the amine groups stabilize the structure, preventing premature burst release (high 

). At pH 5.5, the combination of framework protonation and the active kinetic propulsion from the 1,4-naphthylene molecular fan results in a highly accelerated, targeted release profile (

of 4.2 hours), overcoming the traditional diffusion resistance seen in UiO-66 and ZIF-8.

References

  • Wu, W., Huang, Z., Yang, X., Luan, Y., He, Y., Yun, X., Lin, D., & Yang, K. (2026). Construction of Molecular Fans in Metal-Organic Framework to Overcome Diffusion Resistance in Molecular-size-matched Pores for Trace Benzene Capture. Research Square / Sciety.[Link]

Protocols & Analytical Methods

Method

Application Note: Precision Engineering of Porous Frameworks using H₄NDI

This Application Note is designed for researchers and material scientists focusing on reticular chemistry and porous material synthesis. It details the use of 5,5'-(naphthalene-1,4-diyl)diisophthalic acid (hereafter refe...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and material scientists focusing on reticular chemistry and porous material synthesis. It details the use of 5,5'-(naphthalene-1,4-diyl)diisophthalic acid (hereafter referred to as H₄NDI ) in constructing high-performance Metal-Organic Frameworks (MOFs).

Executive Summary

The ligand H₄NDI is a rigid, elongated tetracarboxylate linker featuring a central naphthalene core flanked by two isophthalic acid moieties. Its unique geometry allows for the construction of NbO-type frameworks when paired with copper paddlewheels (ZJU-7) and hexagonal rod-based frameworks when paired with iron clusters (ZJU-701).

Beyond standard porosity, this ligand introduces a "Molecular Fan" mechanism —where the central naphthalene ring acts as a rotatable rotor within the pore, reducing diffusion resistance for bulky guests like benzene.[1] This guide provides validated protocols for synthesizing both variations, emphasizing the critical role of temperature and modulators in topology control.

Ligand Chemistry & Structural Logic

The H₄NDI ligand (


) is designed to prevent framework interpenetration while maximizing pore volume.
  • Connectivity: The isophthalic acid groups provide 4 carboxylate coordination points.

  • Geometry: The 1,4-naphthalene spacer extends the linker length compared to biphenyl analogues (like NOTT-101), increasing pore size.

  • Dynamic Function: The steric bulk of the naphthalene core prevents dense packing, while its rotational freedom (torsion around the phenyl-naphthalene bond) facilitates the "Molecular Fan" effect, accelerating gas diffusion.

Ligand Structure Visualization

Figure 1: Structural connectivity of H₄NDI. The central naphthalene core serves as a rotatable spacer between the coordinating isophthalic groups.

Experimental Protocols

Protocol A: Synthesis of ZJU-701 (Iron-Based)

Target Application: Environmental Remediation (Trace Benzene Capture).[1][2] Mechanism: Fe-trimer clusters form 1D rods; H₄NDI acts as the strut. The naphthalene rotor accelerates benzene diffusion.

Reagents & Equipment
  • Metal Source: Iron(III) nitrate nonahydrate (

    
    )
    
  • Ligand: H₄NDI

  • Solvent: N,N-Dimethylformamide (DMF)[3][4]

  • Modulator: Glacial Acetic Acid (Critical for crystallinity)

  • Vessel: 20 mL Teflon-lined stainless steel autoclave

Step-by-Step Methodology
  • Precursor Dissolution: In a 20 mL vial, dissolve 15 mg of H₄NDI and 40 mg of Fe(NO₃)₃·9H₂O in 5 mL of DMF .

    • Note: Sonicate for 5 minutes to ensure complete dissolution. The solution should be clear and amber-colored.

  • Modulation: Add 1.0 mL of Glacial Acetic Acid to the mixture.

    • Expert Insight: Acetic acid competes with the ligand for Fe coordination, slowing nucleation and promoting the growth of large, rod-shaped single crystals (Hexagonal

      
       space group).
      
  • Solvothermal Synthesis: Seal the mixture in the Teflon-lined autoclave. Heat at 150°C (423 K) for 24 hours .

    • Cooling: Allow to cool to room temperature naturally over 4–6 hours to prevent thermal shock cracking of crystals.

  • Washing & Activation:

    • Decant the mother liquor.

    • Wash crystals

      
       with fresh DMF.
      
    • Solvent exchange with Methanol (soak for 3 days, refreshing solvent daily).

    • Activate under vacuum at 100°C for 12 hours to remove pore-bound solvents.

Protocol B: Synthesis of ZJU-7 (Copper-Based)

Target Application: Gas Storage (Methane/Acetylene). Mechanism: Formation of


 paddlewheels yielding an NbO  topology.
Reagents
  • Metal Source: Copper(II) nitrate trihydrate (

    
    )
    
  • Ligand: H₄NDI

  • Solvent: DMF / Acetonitrile (MeCN) mixture[3]

  • Acidifier: HCl (dilute) or

    
    
    
Step-by-Step Methodology
  • Preparation: Dissolve 15 mg H₄NDI and 30 mg Cu(NO₃)₂·2.5H₂O in a mixed solvent of DMF (4 mL) and MeCN (1 mL) .

  • Acidification: Add 2 drops of 2M HCl (or

    
    ).
    
    • Reasoning: Acidification prevents the rapid precipitation of amorphous copper hydroxides/oxides and ensures reversible ligand exchange for defect correction.

  • Heating: Seal in a glass pressure tube or Teflon reactor. Heat at 85°C for 48–72 hours .

    • Observation: Look for blue/teal block crystals characteristic of Cu-paddlewheel MOFs.

  • Activation: Exchange solvent with Acetone (lower surface tension than methanol, prevents pore collapse in Cu-MOFs). Activate at 80°C under dynamic vacuum.

Data Summary & Validation

Comparative Metrics
FeatureZJU-7 (Cu-Based)ZJU-701 (Fe-Based)
Topology NbO (4-c net)Hexagonal (Rod-packing)
Metal Node

Paddlewheel

Cluster
Pore Environment Cage-like, high open metal sites1D Channels with "Rotors"
Key Application High-pressure

storage
Kinetic separation (Benzene)
Synthesis Temp 85°C150°C
Modulator HCl /

Acetic Acid
Synthesis Workflow Logic

Figure 2: Divergent synthesis pathways for H₄NDI-based MOFs. Pathway selection depends on the desired metal node and application (Thermodynamic storage vs. Kinetic separation).

Critical Analysis & Troubleshooting

The "Molecular Fan" Effect (ZJU-701)

In ZJU-701, the naphthalene core of the H₄NDI ligand is not static. Under gas flow, it undergoes torsional rotation.

  • Static State: The rotor partially blocks the pore window.

  • Dynamic State: Upon interaction with incoming benzene molecules, the rotor twists, effectively "fanning" the adsorbate into the deeper pore structure.

  • Validation: If your BET surface area is lower than expected (

    
    ), check the activation temperature. If 
    
    
    
    , the Fe-framework may collapse. If
    
    
    , solvent may remain trapped, inhibiting the rotor mechanism.
Self-Validating the Protocol
  • Visual Check:

    • ZJU-7 must be Teal/Blue . Greenish hue implies hydrolysis or impurity.

    • ZJU-701 must be Reddish-Brown/Orange rods. Dark brown amorphous powder indicates failed modulation (too little acetic acid).

  • PXRD Check:

    • ZJU-701 has a dominant low-angle peak at

      
       due to the large hexagonal channel. Absence of this peak indicates pore collapse.
      

References

  • ZJU-7 Synthesis & Gas Storage

    • Title: A NbO type microporous metal–organic framework constructed from a naphthalene derived ligand for CH4 and C2H2 storage at room temper
    • Source: RSC Advances, 2013.
    • URL:[Link]

  • ZJU-701 & Molecular Fan Concept

    • Title: Construction of Molecular Fans in Metal-Organic Framework to Overcome Diffusion Resistance in Molecular-size-matched Pores for Trace Benzene Capture.[1][2]

    • Source: Advanced Materials / ResearchG
    • URL:[Link]

  • General Solvothermal Methods for NbO MOFs

    • Title: High-Throughput Synthesis of Metal-Organic Frameworks.
    • Source: Chemical Reviews, 2012.
    • URL:[Link]

Sources

Application

Application Note: Overcoming Diffusion Barriers in Porous Catalysts using 5,5'-(Naphthalene-1,4-diyl)diisophthalic Acid (H4NPDI)

This Application Note is designed for advanced researchers in materials science and catalysis. It focuses on the specialized ligand 5,5'-(naphthalene-1,4-diyl)diisophthalic acid (H4NPDI) , distinguishing itself by addres...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for advanced researchers in materials science and catalysis. It focuses on the specialized ligand 5,5'-(naphthalene-1,4-diyl)diisophthalic acid (H4NPDI) , distinguishing itself by addressing a critical bottleneck in porous catalysis: mass transfer limitations .

Executive Summary & Technical Rationale

In the design of heterogeneous catalysts, particularly Metal-Organic Frameworks (MOFs), a fundamental trade-off exists between pore size and adsorption affinity . Small pores maximize van der Waals interactions (high affinity) but severely restrict the diffusion of reactants to active sites, often rendering the catalyst ineffective for rapid turnover.

5,5'-(Naphthalene-1,4-diyl)diisophthalic acid (H4NPDI) is a tetracarboxylic acid ligand engineered to solve this paradox.[1] Its structure features a central 1,4-naphthylene core flanked by two isophthalic acid coordination groups. Crucially, the naphthalene core acts as a "molecular fan" —a rotatable rotor embedded within the rigid framework.

Mechanism of Action: Unlike static pore walls, the naphthylene rotor in H4NPDI-based MOFs (such as ZJU-701 ) undergoes thermal rotation. This dynamic motion actively perturbs the pore environment, accelerating the diffusion of guest molecules (like benzene or toluene) by "sweeping" them through the channels. This transforms the material from a passive sieve into an active pump, significantly enhancing kinetic rates for both adsorption and subsequent catalytic degradation.

Structural Logic & Mechanism

The efficacy of H4NPDI lies in its dynamic topology. The ligand constructs a scaffold where the naphthalene moiety is sterically permitted to rotate, while the isophthalic ends anchor the ligand to metal nodes (typically Fe-oxo clusters).

DOT Diagram: The "Molecular Fan" Mechanism

The following diagram illustrates the kinetic facilitation provided by the H4NPDI ligand compared to static ligands.

MolecularFanMechanism cluster_static Static Ligand (e.g., Terphenyl) cluster_dynamic Dynamic H4NPDI Ligand Static_Pore Static Pore Wall (High Steric Hindrance) Slow_Diffusion Slow Diffusion (Knudsen Regime) Static_Pore->Slow_Diffusion Active_Site_Blocked Active Site Starvation Slow_Diffusion->Active_Site_Blocked Catalysis Catalytic Turnover (Oxidation/Degradation) Active_Site_Blocked->Catalysis Low Turnover Rotor 1,4-Naphthylene Rotor (Thermal Rotation) Kinetic_Boost Accelerated Mass Transfer (Molecular Fan Effect) Rotor->Kinetic_Boost Rotor pushes guest molecule Active_Site_Access Rapid Reactant Delivery Kinetic_Boost->Active_Site_Access Active_Site_Access->Catalysis High Turnover Reactant Bulky Reactant (e.g., Benzene) Reactant->Static_Pore Enters Reactant->Rotor Enters

Caption: Comparative pathway analysis showing how the H4NPDI naphthylene rotor accelerates reactant transport to active sites.

Detailed Protocol: Synthesis of Fe-H4NPDI MOF (ZJU-701)

This protocol describes the synthesis of ZJU-701 , the benchmark material utilizing H4NPDI. This material features hierarchically structured micropores and open Fe(III) sites, suitable for Lewis acid catalysis and oxidative capture.

Reagents Required[2][3][4]
  • Ligand: 5,5'-(Naphthalene-1,4-diyl)diisophthalic acid (H4NPDI) (>98% purity).

  • Metal Source: Iron(III) nitrate nonahydrate (

    
    ).
    
  • Solvent: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Dimethylformamide (DMF).[2]
    
  • Modulator: Glacial Acetic Acid (AA).

Step-by-Step Methodology
  • Precursor Dissolution:

    • In a 20 mL scintillation vial, dissolve 15 mg of H4NPDI and 40 mg of

      
        in 5 mL of DMF .
      
    • Sonicate for 10 minutes until a clear, homogeneous orange solution is obtained.

  • Modulation:

    • Add 0.8 mL of glacial acetic acid to the solution.

    • Note: Acetic acid competes with the ligand for coordination, slowing nucleation and promoting the growth of large, defect-free rod-shaped crystals.

  • Solvothermal Synthesis:

    • Seal the vial (or transfer to a Teflon-lined autoclave for larger batches).

    • Heat at 150°C (423 K) for 24 hours in a convection oven.

    • Critical Control Point: Ensure the oven has a stable ramp rate (approx. 2°C/min) to prevent rapid precipitation of amorphous iron oxides.

  • Isolation and Washing:

    • Cool the reaction to room temperature naturally.

    • Collect the reddish-brown rod-shaped crystals via filtration or centrifugation.

    • Wash with fresh DMF (

      
       mL) to remove unreacted ligand.
      
    • Solvent exchange with anhydrous methanol (

      
       mL) over 3 days (refreshing solvent daily) to remove DMF from the pores.
      
  • Activation:

    • Activate the crystals under dynamic vacuum at 120°C for 12 hours . This removes the coordinated solvent and exposes the Lewis acidic Fe sites.

Application Protocol: Catalytic Oxidative Capture of Benzene

This workflow utilizes the H4NPDI-based MOF to capture trace benzene (simulating pollutant removal) and prepares it for catalytic oxidation. The "molecular fan" effect ensures rapid saturation of the active sites.

Experimental Setup
  • Reactor: Fixed-bed quartz microreactor (ID = 6 mm).

  • Detector: Online Gas Chromatograph (GC) or Mass Spectrometer (MS).

  • Conditions: Dynamic flow of benzene vapor (5–50 ppm) in

    
    /Air.
    
Workflow
StageProcedureKey Observation/Metric
1. Loading Pack 50 mg of activated ZJU-701 into the quartz reactor. Secure with quartz wool.Bed height should be uniform to prevent channeling.
2. Pre-treatment Purge with He/

at 150°C for 1 h to remove adsorbed moisture.
Baseline signal on GC should stabilize.
3. Adsorption Introduce Benzene vapor (e.g., 10 ppm) at 298 K. Flow rate: 20–100 mL/min.Monitor breakthrough curve (

). ZJU-701 should show a steep breakthrough due to rapid diffusion.
4. Catalytic Oxidation Once saturated, switch gas stream to 20%

/

. Ramp temperature to 200–300°C.
Monitor evolution of

and decrease in Benzene signal.
5. Regeneration Hold at 300°C for 2 h under air flow to mineralize residual organics.Return to 298 K and repeat Step 3 to verify recyclability.
Data Analysis: Determining the Diffusion Coefficient

To validate the "fan" effect, calculate the intracrystalline diffusion coefficient (


) using the short-time solution of the diffusion equation:


Where:

  • 
     = Fractional uptake at time 
    
    
    
    .
  • 
     = Crystal radius (determined via SEM).
    
  • Success Criteria: The

    
     for H4NPDI-MOF should be significantly higher (approx. 
    
    
    
    ) than analogous static MOFs (e.g., those with terphenyl linkers) [1].

Advanced Application: Photocatalytic Potential

The naphthalene core of H4NPDI is an extended


-conjugated system, making it an excellent antenna for light harvesting.
  • Hypothesis: The ligand can absorb UV-Vis light and transfer energy to the Fe-oxo clusters (Ligand-to-Metal Charge Transfer, LMCT), generating electron-hole pairs for redox catalysis.

  • Target Reactions: Photocatalytic degradation of organic dyes (e.g., Rhodamine B) or reduction of Cr(VI).

Protocol Modification:

  • Suspend 10 mg of ZJU-701 in the reactant solution.

  • Irradiate with a Xenon lamp (

    
     nm for visible light test).
    
  • The rotation of the naphthalene ring may also facilitate the desorption of products from the photocatalytic surface, preventing poisoning.

References

  • Original Discovery of ZJU-701 & Molecular Fan Effect

    • Title: Construction of Molecular Fans in Metal-Organic Framework to Overcome Diffusion Resistance in Molecular-size-matched Pores for Trace Benzene Capture.[1][2][3][4]

    • Source: ResearchGate / Zhejiang University.

    • URL:[Link]

  • Ligand Characterization (H4NPDI)

    • Title: 5,5'-(Naphthalene-1,4-diyl)diisophthalic acid (Product Information).

    • Source: BLD Pharm / Sigma-Aldrich.
  • Contextual Catalysis (Fe-MOF VOC Oxidation)

    • Title: Catalytic ozone decomposition and adsorptive VOCs removal in bimetallic metal-organic frameworks.
    • Source: Nature Communic
    • URL:[Link]

Sources

Method

5,5'-(naphthalene-1,4-diyl)diisophthalic acid as a linker for porous polymers

An In-Depth Technical Guide to 5,5'-(naphthalene-1,4-diyl)diisophthalic Acid for the Synthesis of Advanced Porous Polymers Foreword: The Architectural Significance of Molecular Scaffolding In the realm of materials scien...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5,5'-(naphthalene-1,4-diyl)diisophthalic Acid for the Synthesis of Advanced Porous Polymers

Foreword: The Architectural Significance of Molecular Scaffolding

In the realm of materials science, the design of porous polymers such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) represents a paradigm of molecular engineering. These materials, characterized by their vast internal surface areas and tunable pore environments, are constructed from molecular building blocks: inorganic nodes (in the case of MOFs) and organic linkers. The choice of the organic linker is paramount, as it dictates the resulting framework's topology, porosity, and ultimate functionality.

This guide focuses on a particularly compelling linker: 5,5'-(naphthalene-1,4-diyl)diisophthalic acid , hereafter referred to as H₄NDI . The inherent rigidity of its naphthalene core, combined with the specific angularity of its four carboxylate coordinating groups, makes it an exceptional candidate for creating robust, highly porous materials. We will delve into the fundamental properties of this linker, provide detailed protocols for its use in synthesizing porous polymers, and explore its application in fields critical to researchers, scientists, and drug development professionals, including gas storage and drug delivery.

Part 1: Understanding the Linker: 5,5'-(naphthalene-1,4-diyl)diisophthalic acid (H₄NDI)

The efficacy of a porous polymer begins with the quality and nature of its constituent parts. The H₄NDI linker is a tetracarboxylic acid whose structure is purpose-built for creating three-dimensional networks. Its planar naphthalene backbone ensures a high degree of structural rigidity, preventing the framework from collapsing upon removal of guest solvent molecules—a critical step for achieving permanent porosity. The isophthalic acid moieties position the carboxylate groups at a 120° angle relative to each other, a geometric constraint that promotes the formation of complex, open frameworks rather than simple, dense-packed structures.

Physicochemical Properties of H₄NDI

A thorough understanding of the linker's properties is essential for its successful application.

PropertyValueReference
Chemical Formula C₂₆H₁₆O₈[1]
Molecular Weight 456.40 g/mol [1]
CAS Number 1119196-01-8[1]
Appearance Typically an off-white to light-yellow solidGeneral Knowledge
Solubility Sparingly soluble in water; soluble in polar aprotic solvents like DMF, DMSOGeneral Knowledge
Rationale for Synthesis and Purification

While H₄NDI is commercially available, its synthesis generally involves multi-step organic reactions, such as Suzuki or Buchwald-Hartwig coupling, to construct the core aryl-aryl bonds, followed by oxidation of methyl groups to carboxylic acids. For the purpose of creating high-quality crystalline polymers, the purity of the linker is non-negotiable. Impurities can act as crystal growth inhibitors or terminators, leading to amorphous materials or materials with poor crystallinity and low porosity.

Protocol 1: Linker Purification via Recrystallization

  • Causality: This protocol is designed to remove unreacted starting materials and side-products by leveraging differences in solubility between the desired linker and impurities in a given solvent system at varying temperatures.

  • Procedure:

    • Place the crude H₄NDI solid in a round-bottom flask.

    • Add a minimal amount of a high-boiling point polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF) to dissolve the solid with heating (e.g., 80-100 °C) and stirring. Add solvent dropwise until the solid is fully dissolved.

    • Once dissolved, allow the solution to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals.

    • Further cool the flask in an ice bath for 1-2 hours to maximize precipitation.

    • Collect the purified crystals by vacuum filtration, washing with a small amount of a less polar solvent (e.g., acetone or ethanol) to remove residual DMF.

    • Dry the purified H₄NDI linker in a vacuum oven at an elevated temperature (e.g., 120 °C) overnight to remove all residual solvent. The linker must be completely dry before use in polymer synthesis.

Part 2: From Linker to Framework: The Synthesis of H₄NDI-Based Porous Polymers

The assembly of H₄NDI into a porous polymer is typically achieved through solvothermal synthesis, a method where reactants are heated in a sealed vessel under autogenous pressure. This technique facilitates the dissolution of reactants and promotes the slow, controlled crystal growth necessary for forming highly ordered, crystalline materials.

General Synthesis Workflow

The process involves combining the H₄NDI linker with a metal salt (for MOFs) or other organic building blocks (for COFs) in a suitable solvent, followed by a heating and cooling cycle, and concluding with purification and activation to expose the porous interior.

G cluster_prep Preparation cluster_synthesis Synthesis & Isolation cluster_activation Activation reactants Reactants (H₄NDI Linker, Metal Salt) solvothermal Solvothermal Reaction (Sealed Vessel, Heat) reactants->solvothermal solvent Solvent System (e.g., DMF, MeCN) solvent->solvothermal isolation Isolation (Filtration, Washing) solvothermal->isolation exchange Solvent Exchange isolation->exchange drying Thermal/Vacuum Drying exchange->drying final_product Activated Porous Polymer drying->final_product

Caption: General workflow for porous polymer synthesis and activation.

Protocol 2: Synthesis of a Microporous Cu-MOF (ZJU-7 Analogue)

This protocol is based on the synthesis of ZJU-7, a notable MOF constructed from H₄NDI and copper ions, which demonstrates high porosity and is suitable for gas storage applications.[2]

  • Self-Validation: The success of this synthesis is validated by the formation of a crystalline powder, which can be confirmed by Powder X-ray Diffraction (PXRD) to match the known pattern of the target framework.

  • Reagents & Equipment:

    • 5,5'-(naphthalene-1,4-diyl)diisophthalic acid (H₄NDI)

    • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

    • N,N-Dimethylformamide (DMF)

    • Acetonitrile (MeCN)

    • Teflon-lined stainless steel autoclave (20 mL) or a screw-capped vial

    • Programmable oven

    • Vacuum filtration apparatus

  • Procedure:

    • In a 20 mL glass vial, dissolve 22.8 mg (0.05 mmol) of H₄NDI in 5 mL of DMF. Sonicate briefly if needed to ensure complete dissolution.

    • In a separate vial, dissolve 24.2 mg (0.1 mmol) of Cu(NO₃)₂·3H₂O in 5 mL of MeCN.

    • Combine the two solutions in the reaction vial. The solution should be clear.

    • Cap the vial tightly and place it in a programmable oven.

    • Heat the oven to 85 °C over 2 hours and hold at 85 °C for 72 hours.

    • Cool the oven down to room temperature over a period of 12 hours. The slow cooling is crucial for obtaining well-defined crystals.

    • Blue, block-shaped crystals should be visible at the bottom of the vial.

    • Isolate the product by decanting the supernatant. Wash the crystals by soaking them in fresh DMF (3 x 10 mL, 8 hours each) to remove unreacted starting materials.

Protocol 3: Activation for Permanent Porosity
  • Causality: The as-synthesized polymer has its pores filled with high-boiling point solvent (DMF). Direct heating would cause the surface tension of the evaporating DMF to collapse the porous structure. Solvent exchange with a more volatile solvent (like methanol or dichloromethane) followed by gentle vacuum drying preserves the framework's integrity.

  • Procedure:

    • After the washing step in Protocol 2, decant the DMF and add 10 mL of a volatile solvent such as methanol or dichloromethane (DCM).

    • Allow the crystals to soak for 24 hours to exchange the DMF within the pores. Repeat this solvent exchange step three times with fresh solvent.

    • After the final exchange, decant the solvent and transfer the moist solid to a vacuum drying apparatus (e.g., a Schlenk line).

    • Evacuate the sample under high vacuum at room temperature for 12 hours.

    • Slowly increase the temperature to 120-150 °C while maintaining high vacuum and hold for at least 24 hours. This step removes all trapped solvent molecules, rendering the pores accessible.

    • The now "activated" porous polymer should be stored under an inert atmosphere (e.g., in a glovebox or a desiccator) to prevent re-adsorption of atmospheric moisture.

Part 3: Essential Characterization of H₄NDI-Based Polymers

Validating the synthesis and activation of a porous polymer requires a suite of analytical techniques. Each technique provides a piece of the puzzle to confirm the material's identity, purity, and functional properties.

TechniquePurposeTypical Result for a Crystalline H₄NDI-MOF
Powder X-Ray Diffraction (PXRD) Confirms crystallinity and phase purity by comparing the experimental pattern to a simulated or reference pattern.A series of sharp peaks at specific 2θ angles, indicating a well-ordered, crystalline structure.
Thermogravimetric Analysis (TGA) Determines thermal stability and confirms the removal of guest solvents after activation.A stable plateau up to high temperatures (e.g., >300 °C) after an initial weight loss corresponding to solvent removal.[3]
N₂ Sorption @ 77 K Measures the Brunauer-Emmett-Teller (BET) surface area, total pore volume, and pore size distribution. This is the definitive test for porosity.A Type I isotherm, characteristic of microporous materials. BET surface areas can be very high (e.g., >1000 m²/g).[3][4]
Scanning Electron Microscopy (SEM) Visualizes the crystal morphology (e.g., cubic, octahedral) and size distribution of the polymer particles.Uniformly shaped crystals, confirming the material's homogeneity.[3][4]

Part 4: Applications & Experimental Protocols

The unique structural characteristics of H₄NDI-based polymers make them highly suitable for a range of applications. Their high surface area and tunable pore chemistry are key to their performance.

Application: Methane and Acetylene Storage

The ordered micropores and potential for open metal sites in H₄NDI-based MOFs make them excellent candidates for adsorbing and storing small gas molecules. The activated ZJU-7, for instance, exhibits significant uptake capacities for both methane (CH₄) and acetylene (C₂H₂), which is relevant for energy storage and purification applications.[2]

Protocol 4: Gravimetric Gas Adsorption Measurement

  • Causality: This protocol quantifies the amount of a specific gas a known mass of the activated polymer can adsorb at a given temperature and pressure. The data is used to assess the material's capacity for gas storage.

  • Procedure:

    • Accurately weigh 50-100 mg of the activated H₄NDI polymer into a sample tube compatible with a volumetric gas sorption analyzer.

    • Install the sample tube on the analyzer's activation port.

    • "Degas" the sample again in situ under high vacuum at ~150 °C for at least 4 hours to ensure the removal of any adsorbed atmospheric gases.

    • After degassing, weigh the sample tube again to get the precise activated mass.

    • Transfer the sample tube to the analysis port of the instrument.

    • Perform an isotherm measurement at the desired temperature (e.g., 298 K for CH₄) by dosing known amounts of the analysis gas into the sample tube and measuring the pressure equilibration.

    • The instrument software will calculate the amount of gas adsorbed at each pressure point to generate an adsorption isotherm.

Application: Heterogeneous Photocatalysis

Porous organic polymers can act as efficient photocatalysts for degrading organic pollutants in water.[5] The naphthalene moiety in the H₄NDI linker is a chromophore that can absorb light, and when integrated into a framework with a suitable metal (like Zn or Co), it can generate reactive oxygen species to break down contaminants.[6][7]

G cluster_prep Preparation cluster_reaction Reaction & Analysis catalyst Disperse H₄NDI-Polymer in Dye Solution dark Equilibrate in Dark (Adsorption-Desorption) catalyst->dark irradiate Irradiate with Light (UV/Visible) dark->irradiate sample Sample Aliquots at Time Intervals irradiate->sample analyze Analyze via UV-Vis Spectroscopy sample->analyze result Degradation Curve (Concentration vs. Time) analyze->result

Caption: Workflow for a photocatalytic dye degradation experiment.

Protocol 5: Evaluating Photocatalytic Activity

  • Self-Validation: A control experiment without the catalyst but under illumination should show negligible degradation of the dye, confirming the polymer is the active photocatalyst.

  • Procedure:

    • Prepare a stock solution of a model pollutant (e.g., 10 mg/L Methylene Blue in deionized water).

    • Disperse a small amount of the H₄NDI-based polymer (e.g., 10 mg) into 50 mL of the dye solution in a beaker.

    • Stir the suspension in complete darkness for 60 minutes to establish an adsorption-desorption equilibrium between the dye and the catalyst surface.

    • Take an initial (t=0) sample and centrifuge it to remove the catalyst particles.

    • Begin irradiating the suspension with a suitable light source (e.g., a UV lamp or a solar simulator) while continuing to stir.

    • At regular intervals (e.g., every 15 minutes), withdraw a 2 mL aliquot of the suspension, centrifuge, and measure the absorbance of the supernatant at the dye's λ_max (approx. 664 nm for Methylene Blue) using a UV-Vis spectrophotometer.

    • The degradation efficiency is calculated using the formula: Degradation (%) = (C₀ - C_t) / C₀ * 100, where C₀ is the initial concentration and C_t is the concentration at time t.

Application: Nanocarriers for Drug Delivery

The high pore volume and biocompatible nature of many porous polymers make them ideal candidates for drug delivery systems.[8][9] They can encapsulate therapeutic agents, protecting them from degradation and enabling controlled, sustained release at the target site.

G cluster_loading Drug Loading cluster_release In Vitro Release soak Soak Activated Polymer in Concentrated Drug Solution isolate Isolate & Wash (Remove Surface Drug) soak->isolate dry Dry Drug-Loaded Polymer isolate->dry suspend Suspend in Release Medium (e.g., PBS at 37°C) dry->suspend sample Sample Medium at Time Intervals suspend->sample analyze Analyze Drug Concentration (HPLC/UV-Vis) sample->analyze result Release Profile (Cumulative Release vs. Time) analyze->result

Caption: Workflow for a drug loading and in vitro release study.

Protocol 6: Ibuprofen Loading and In Vitro Release Study

  • Causality: This protocol assesses the polymer's ability to first encapsulate a drug via diffusion into its pores and then release it over time into a simulated physiological fluid.

  • Procedure:

    • Part A: Drug Loading

      • Prepare a concentrated solution of Ibuprofen (e.g., 10 mg/mL) in a suitable solvent like ethanol.

      • Immerse 50 mg of the activated H₄NDI polymer in 5 mL of the Ibuprofen solution.

      • Stir the suspension at room temperature for 72 hours in a sealed vial to allow the drug to diffuse into the pores.

      • Collect the drug-loaded polymer by centrifugation. Wash thoroughly with fresh ethanol to remove any drug adsorbed only on the external surface.

      • Dry the loaded polymer under vacuum at 40 °C.

      • To determine loading efficiency, dissolve a known mass of the loaded polymer in a basic solution (e.g., 0.1 M NaOH) to break down the framework and measure the Ibuprofen concentration via UV-Vis spectroscopy (~264 nm).

    • Part B: In Vitro Release

      • Suspend a known amount of the drug-loaded polymer (e.g., 20 mg) in a release medium (e.g., 50 mL of Phosphate-Buffered Saline, PBS, at pH 7.4).

      • Place the suspension in a shaker bath maintained at 37 °C.

      • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a 1 mL aliquot of the release medium. To maintain a constant volume, immediately replace it with 1 mL of fresh PBS.

      • Centrifuge the aliquot to remove any polymer particles and analyze the supernatant for Ibuprofen concentration using UV-Vis spectroscopy or HPLC.

      • Calculate the cumulative percentage of drug released over time to generate a release profile.

Conclusion and Future Outlook

5,5'-(naphthalene-1,4-diyl)diisophthalic acid is more than just a molecule; it is a powerful architectural tool. Its inherent rigidity and well-defined coordination geometry enable the rational design of highly porous and robust polymers. As demonstrated, these materials are not merely structural curiosities but functional platforms for critical applications in energy, environmental remediation, and medicine.

Future research will undoubtedly expand the library of polymers derived from H₄NDI. The synthesis of H₄NDI-based Covalent Organic Frameworks (COFs) for electronic or sensing applications is a promising avenue.[10] Furthermore, the naphthalene core itself can be functionalized prior to polymerization, introducing new chemical handles to fine-tune the properties of the pore environment for even more specific and complex tasks. The continued exploration of this versatile linker will undoubtedly lead to the development of next-generation porous materials that can help solve some of our most pressing scientific and technological challenges.

References

  • A pair of polymorphous metal–organic frameworks based on an angular diisophthalate linker: synthesis, characterization and gas adsorption properties. Dalton Transactions (RSC Publishing). Available at: [Link]

  • A NbO type microporous metal–organic framework constructed from a naphthalene derived ligand for CH4 and C2H2 storage at room temperature. RSC Advances (RSC Publishing). Available at: [Link]

  • Mn(II)/Co(II)-based metal-organic frameworks assembled by 5,5'-(1,4-xylylenediamino) diisophthalic acid and various nitrogen-containing ligands for photocatalytic and magnetic properties. Journal of Solid State Chemistry. Available at: [Link]

  • Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals. Polymers. Available at: [Link]

  • Mn(II)/Co(II)-based metal-organic frameworks assembled by 5,5'-(1,4-xylylenediamino) diisophthalic acid and various nitrogen-containing ligands for photocatalytic and magnetic properties. ResearchGate. Available at: [Link]

  • New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts for Nitrophenols. Semantic Scholar. Available at: [Link]

  • Emerging applications of porous organic polymers in visible-light photocatalysis. Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]

  • Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals. ResearchGate. Available at: [Link]

  • New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts for Nitrophenols. ResearchGate. Available at: [Link]

  • Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling. MDPI. Available at: [Link]

  • Porous polymers: structure, fabrication and application. Materials Horizons (RSC Publishing). Available at: [Link]

  • Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling. PubMed. Available at: [Link]

  • DOST-ITDI Develops Porous Nanocarriers for Drug Delivery Applications from Local Nanomaterials. Department of Science and Technology. Available at: [Link]

  • Imine-Linked Covalent Organic Framework with a Naphthalene Moiety as a Sensitive Phosphate Ion Sensing. PubMed. Available at: [Link]

  • Naphthalene-based semiconducting microporous polyimides for high-efficiency photo-catalytic dye degradation. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Catalytic applications of porous organic polymers in cross-coupling reactions. Iranian Journal of Catalysis. Available at: [Link]

  • Microporous organic polymers for gas storage and separation applications. RSC Publishing. Available at: [Link]

  • 5,5′-(naphthalene-1,4-diyl)diisophthalic acid. YSZ OPTO-TECH CO.,LTD. Available at: [Link]

  • Application of Ordered Porous Silica Materials in Drug Delivery: A Review. MDPI. Available at: [Link]

  • Development and Evaluation of Guar Gum and Ethyl Cellulose Nanoparticles for Targeted Delivery of Capecitabine in Colorectal Cancer. Advances in Pharmacology and Pharmacy. Available at: [Link]

Sources

Application

5,5'-(naphthalene-1,4-diyl)diisophthalic acid in gas storage applications

Application Note: 5,5'-(Naphthalene-1,4-diyl)diisophthalic Acid (H4NPDI) for Advanced Gas Storage and Trace Benzene Capture The Kinetic Bottleneck in Gas Storage and Separation In the field of gas storage and trace volat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5,5'-(Naphthalene-1,4-diyl)diisophthalic Acid (H4NPDI) for Advanced Gas Storage and Trace Benzene Capture

The Kinetic Bottleneck in Gas Storage and Separation

In the field of gas storage and trace volatile organic compound (VOC) capture, researchers face a persistent trade-off between thermodynamic capacity and kinetic efficiency. Molecular size-matched pores in metal-organic frameworks (MOFs) provide exceptionally strong adsorptive forces (via van der Waals and π-π interactions) for target gases like benzene (kinetic diameter 5.80 Å)[1]. However, this tight spatial confinement inherently creates severe diffusion resistance, drastically reducing the adsorption rate and rendering the material inefficient under dynamic, real-world gas flow conditions[1].

To bypass this bottleneck, dynamic pore-engineering utilizing 5,5'-(naphthalene-1,4-diyl)diisophthalic acid (H4NPDI) has emerged as a groundbreaking solution. This application note details the synthesis, mechanistic validation, and gas storage protocols for utilizing H4NPDI to construct ZJU-701, an Fe-based MOF featuring active "molecular fans"[2].

Molecular Engineering: The Role of H4NPDI

H4NPDI is a rationally designed tetracarboxylic acid ligand. It builds upon the traditional biphenyl-3,3',5,5'-tetracarboxylic acid (H4BPTC) core by integrating a rotatable 1,4-naphthylene group[3].

Causality of the Design: When integrated into a rigid MOF backbone, the bulky 1,4-naphthylene group acts as a steric rotor. Under the physical stimulus of a carrier gas flow (e.g., N₂, air), this group undergoes accelerated out-of-plane rotation. This rotation functions as a nanoscale "molecular fan," physically sweeping the pore channels and actively driving trace gas molecules deeper into the MOF's hierarchical micropores[2]. This mechanism successfully decouples pore size from diffusion resistance, allowing for both high capacity and rapid kinetics[1].

G A H4NPDI Ligand (1,4-naphthylene rotor) C Solvothermal Synthesis (DMF, Acetic Acid, 423K) A->C B Fe(NO3)3·9H2O Metal Node B->C D ZJU-701 MOF (Hierarchical Pores) C->D F Molecular Fan Activation (Accelerated Rotation) D->F E Carrier Gas Flow (Kinetic Driver) E->F G Overcome Diffusion Resistance (Fast Kinetics) F->G H Trace Benzene Capture (2.05 mmol/g at P/P0=0.001) G->H

Fig 1: Mechanistic workflow of ZJU-701 synthesis and molecular fan-driven trace gas capture.

Protocol I: Solvothermal Synthesis of ZJU-701

The following protocol outlines the synthesis of the H4NPDI-based MOF, ZJU-701.

Expertise Insight: Acetic acid is utilized not merely as a solvent, but as a critical crystallization modulator. Because H4NPDI has four highly reactive carboxylate groups, rapid coordination with Fe(III) ions would normally result in an amorphous, non-porous precipitate. Acetic acid competitively binds to the Fe(III) clusters, slowing the framework extension and allowing for the thermodynamic error-correction required to form highly crystalline, rod-shaped hexagonal crystals[3].

Step-by-Step Methodology:

  • Precursor Dissolution: In a 25 mL Teflon-lined stainless-steel autoclave, dissolve 0.1 mmol of Fe(NO₃)₃·9H₂O and 0.05 mmol of H4NPDI in 10 mL of N,N-dimethylformamide (DMF)[3].

  • Modulation: Add 1.0 mL of glacial acetic acid to the solution. Sonicate for 10 minutes until visually homogeneous[3].

  • Crystallization: Seal the autoclave and heat in an isothermal oven at 423 K (150 °C) for exactly 24 hours[3].

  • Cooling & Harvesting: Allow the vessel to cool to room temperature naturally (approx. 0.5 °C/min) to prevent thermal shock to the lattice. Harvest the resulting rod-shaped crystals via centrifugation (7,000 rpm, 5 min)[2].

  • Activation: Wash the crystals three times with fresh DMF, followed by solvent exchange with anhydrous acetone for 3 days (replacing the acetone daily). Finally, activate the sample under dynamic vacuum at 393 K for 12 hours to evacuate the hierarchical micropores[2].

Protocol II: Self-Validating Mechanism via In-Situ Raman

To ensure trustworthiness, the synthesized MOF must be validated as a functional dynamic system before deployment in gas storage. Standard static porosity measurements (like N₂ isotherms at 77 K) cannot verify the "molecular fan" mechanism. We utilize in-situ low-frequency Raman spectroscopy as a self-validating diagnostic tool.

Expertise Insight: Low-frequency Raman modes (<100 cm⁻¹) correspond to large-scale lattice vibrations and the rotation of bulky aromatic rings. By monitoring these peaks under gas flow, we can directly observe the kinetic activation of the H4NPDI rotor[2].

Step-by-Step Methodology:

  • Place 10 mg of activated ZJU-701 into an in-situ Raman flow cell equipped with a quartz window.

  • Focus a 532 nm excitation laser onto the crystal surface.

  • Record a baseline Raman spectrum under static vacuum. Identify the distinct peak at 71 cm⁻¹ , which corresponds to the out-of-plane rotation of the 1,4-naphthylene rotor[2].

  • Introduce a continuous flow of N₂ gas, incrementally increasing the flow rate from 0 to 100 mL/min.

  • Validation Criterion: A successful synthesis will exhibit a progressive blueshift of the 71 cm⁻¹ peak by approximately Δ=10 cm⁻¹ (shifting toward 81 cm⁻¹) as the flow rate increases[2]. This confirms the carrier gas is successfully accelerating the rotor. If the peak remains static, the pores are collapsed or the rotor is sterically locked.

Protocol III: Dynamic Gas Adsorption Workflow

Once validated, the material is ready for trace gas capture. This protocol evaluates the MOF's ability to maintain high adsorption capacity under high-velocity industrial exhaust conditions.

Step-by-Step Methodology:

  • Pack 50 mg of activated ZJU-701 into a stainless-steel breakthrough column (e.g., 4 mm inner diameter).

  • Pre-treat the column with a pure N₂ purge at 393 K for 2 hours to remove any ambient moisture, then cool to 298 K.

  • Introduce a calibrated gas mixture containing trace benzene (P/P₀ = 0.001, approx. 100 ppmv) balanced in N₂[1].

  • Set the initial linear gas velocity to 0.03 m/s. Monitor the effluent gas utilizing an online gas chromatograph equipped with a flame ionization detector (GC-FID).

  • Integrate the breakthrough curve to calculate the equilibrium adsorption capacity.

  • Repeat the experiment, increasing the linear gas velocity to 0.12 m/s, to calculate the dynamic capacity loss[1].

Quantitative Performance Profiles

The integration of the H4NPDI ligand yields a material with distinct structural and performance advantages over traditional static MOFs. The data below summarizes the crystallographic properties and the dynamic gas storage metrics of ZJU-701.

Table 1: Crystallographic and Structural Properties of ZJU-701 [2]

ParameterValue / Description
Crystal System Hexagonal
Space Group P6₁
Unit Cell Dimensions a = 46.53 Å, b = 46.53 Å, c = 27.46 Å
Hierarchical Pore Sizes 5.8 ± 0.9 Å, 10.2 ± 2.3 Å, 21.2 ± 1.4 Å
Rotor Core 1,4-naphthylene (from H4NPDI)

Table 2: Trace Benzene Adsorption Metrics (298 K, P/P₀ = 0.001) [1][3]

Performance MetricZJU-701 (H4NPDI-based)Benchmark Adsorbents (General)
Adsorption Capacity 2.05 mmol/g< 1.5 mmol/g
Adsorption Rate Constant (

)
6.0 × 10⁻³ min⁻¹~ 1.25 × 10⁻³ min⁻¹
Time to Equilibrium 500 min> 1400 min
Dynamic Capacity Loss (0.03 to 0.12 m/s flow)8.2% 23.3% – 83.1%

Data Interpretation: The minimal dynamic capacity loss (8.2%) at high flow rates proves that the H4NPDI molecular fan actively negates diffusion resistance, making it highly suitable for high-throughput industrial gas purification systems[1].

References

  • Wu, W., Huang, Z., Yang, X., Luan, Y., He, Y., Yun, X., Lin, D., & Yang, K. (2026). Construction of Molecular Fans in Metal-Organic Framework to Overcome Diffusion Resistance in Molecular-size-matched Pores for Trace Benzene Capture. Sciety / Research Square. URL:[Link]

  • Wu, W., et al. (2026). (PDF) Construction of Molecular Fans in Metal-Organic Framework to Overcome Diffusion Resistance in Molecular-size-matched Pores for Trace Benzene Capture. ResearchGate. URL:[Link]

Sources

Method

electrochemical applications of 5,5'-(naphthalene-1,4-diyl)diisophthalic acid-based materials

Application Note: Electrochemical Applications of 5,5'-(naphthalene-1,4-diyl)diisophthalic Acid (H₄NPDI)-Based Materials Executive Summary This guide details the electrochemical utility of 5,5'-(naphthalene-1,4-diyl)diis...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Electrochemical Applications of 5,5'-(naphthalene-1,4-diyl)diisophthalic Acid (H₄NPDI)-Based Materials

Executive Summary

This guide details the electrochemical utility of 5,5'-(naphthalene-1,4-diyl)diisophthalic acid (H₄NPDI) , a rigid, tetratopic organic linker used to construct high-performance Metal-Organic Frameworks (MOFs). Unlike simple benzene-based linkers, the naphthalene core of H₄NPDI introduces extended


-conjugation and rotatable "molecular fan" dynamics, significantly enhancing host-guest interactions.

Primary Applications:

  • Electrochemical Sensing of Nitro-Aromatic Explosives & Pollutants: Leveraging

    
    -
    
    
    
    stacking for analyte pre-concentration.
  • Heavy Metal Ion Detection (Pb²⁺, Cd²⁺): Utilizing abundant carboxylate sites for cation exchange and stripping voltammetry.

  • Redox-Active Platforms: Fe-based H₄NPDI MOFs (e.g., ZJU-701 analogues) serve as robust electrocatalysts due to the redox reversibility of the metal nodes.

Part 1: Material Science & Mechanism

The Ligand: H₄NPDI[1]
  • IUPAC Name: 5,5'-(naphthalene-1,4-diyl)diisophthalic acid

  • CAS No: 1426343-45-4 / 1119196-01-8

  • Structure: A central naphthalene unit connected to two isophthalic acid wings.

  • Key Feature: The 1,4-attachment on the naphthalene ring creates a "paddlewheel" or "fan" geometry that prevents complete collapse of the pore structure, maintaining high surface area for electrolyte diffusion.

Electrochemical Mechanism

The electrochemical performance of H₄NPDI-based MOFs (specifically Fe-NPDI or Zn-NPDI) relies on a "Pre-concentrate & Reduce" mechanism:

  • Adsorption (Pre-concentration): The naphthalene core acts as a

    
    -electron donor, establishing strong 
    
    
    
    -
    
    
    interactions with electron-deficient analytes (e.g., nitrobenzene, trinitrotoluene). This enriches the analyte concentration at the electrode surface by orders of magnitude compared to the bulk solution.
  • Electron Transfer: The porous MOF framework, often doped with conductive carbon (e.g., Ketjen Black) or conductive polymers, facilitates electron transfer from the electrode to the adsorbed analyte.

  • Signal Generation: In heavy metal sensing, the uncoordinated oxygen atoms on the carboxylate nodes chelate metal ions (M²⁺), which are subsequently reduced and re-oxidized (stripped) to generate a quantifiable current peak.

Part 2: Experimental Protocols

Synthesis of Fe-NPDI MOF (ZJU-701 Analogue)

Rationale: Iron-based MOFs are selected for electrochemical applications due to the redox activity of the Fe(III)/Fe(II) couple and high chemical stability.

Reagents:

  • H₄NPDI Ligand (Purity >98%)[1][2]

  • Iron(III) Nitrate Nonahydrate (

    
    )
    
  • N,N-Dimethylformamide (DMF)[3]

  • Acetic Acid (Modulator)[3]

Protocol:

  • Dissolution: Dissolve 15 mg of H₄NPDI and 40 mg of

    
     in a mixture of DMF (5 mL) and Acetic Acid (0.5 mL) in a 20 mL scintillation vial. Sonicate for 10 mins until clear.
    
  • Solvothermal Reaction: Seal the vial (or transfer to a Teflon-lined autoclave) and heat at 120°C for 48 hours .

  • Washing: Cool to room temperature. Collect the reddish-brown crystals via centrifugation (8000 rpm, 5 min).

  • Activation: Wash the precipitate

    
     with fresh DMF, followed by 
    
    
    
    with ethanol. Soak in ethanol for 24 hours to exchange pore solvents.
  • Drying: Dry under vacuum at 80°C for 12 hours.

Electrode Preparation (GCE Modification)

Materials:

  • Glassy Carbon Electrode (GCE, 3 mm diameter)[4]

  • Nafion solution (5 wt%)

  • Ethanol/Water (1:1 v/v)

Step-by-Step:

  • Polishing: Polish the GCE surface with 0.3

    
    m and 0.05 
    
    
    
    m alumina slurry on a microcloth. Rinse thoroughly with DI water and sonicate in ethanol/water (1:1) for 3 minutes to remove debris.
  • Ink Formulation: Disperse 2 mg of activated Fe-NPDI MOF powder in 1 mL of 0.5% Nafion (diluted in ethanol).

    • Critical Step: Sonicate for at least 30 minutes to ensure a homogeneous "ink." Aggregates will cause noisy electrochemical signals.

  • Drop Casting: Pipette 5

    
    L of the suspension onto the center of the GCE.
    
  • Drying: Allow to dry at room temperature for 2 hours (or under an infrared lamp for 20 mins) to form a stable thin film.

Part 3: Electrochemical Workflows (Visualization)

Workflow 1: Sensor Fabrication & Testing

G cluster_0 Synthesis Phase cluster_1 Electrode Fabrication cluster_2 Sensing (SWASV) Ligand H4NPDI Ligand Reaction Solvothermal (120°C, 48h) Ligand->Reaction Metal Fe(NO3)3 Salt Metal->Reaction Crystals Fe-NPDI Crystals Reaction->Crystals Ink Dispersion (MOF + Nafion) Crystals->Ink DropCast Drop Casting & Drying Ink->DropCast GCE Polished GCE GCE->DropCast ModifiedGCE MOF/GCE Sensor DropCast->ModifiedGCE Enrichment Accumulation (-1.2V, 120s) ModifiedGCE->Enrichment Stripping Anodic Stripping Scan Enrichment->Stripping Signal Current Peak (Quantification) Stripping->Signal

Caption: End-to-end workflow for synthesizing Fe-NPDI MOF and fabricating an electrochemical sensor for heavy metal detection.

Part 4: Data Analysis & Performance Metrics

Typical Electrochemical Parameters (Heavy Metal Sensing)

Use Square Wave Anodic Stripping Voltammetry (SWASV) for maximum sensitivity.

ParameterSettingReason
Electrolyte 0.1 M Acetate Buffer (pH 5.0)Optimizes Pb²⁺/Cd²⁺ mobility and prevents hydrolysis.
Deposition Potential -1.2 V (vs. Ag/AgCl)Sufficient overpotential to reduce M²⁺ to M⁰ on the electrode.
Deposition Time 120 – 300 secondsAllows time for analyte diffusion and accumulation in MOF pores.
Frequency 15 – 25 HzStandard SWV frequency to minimize background capacitive current.
Amplitude 25 mVBalances peak resolution and signal intensity.
Scan Range -1.4 V to -0.2 VCovers the oxidation potentials of Cd (-0.8V) and Pb (-0.5V).
Sensing Mechanism Diagram

Mechanism Analyte Target Analyte (e.g., Nitrobenzene) MOF_Surface H4NPDI-MOF Surface (Naphthalene Cores) Analyte->MOF_Surface Diffusion Interaction π-π Stacking Interaction MOF_Surface->Interaction Adsorption Reduction Electrochemical Reduction Interaction->Reduction Applied Potential Signal Current Response (Proportional to Conc.) Reduction->Signal Electron Transfer

Caption: Mechanism of sensing aromatic pollutants via pi-pi stacking pre-concentration followed by electrochemical reduction.

References

  • Synthesis & Structural Characterization of NPDI-MOFs (ZJU-701)

    • Title: Construction of Molecular Fans in Metal-Organic Framework to Overcome Diffusion Resistance in Molecular-size-m
    • Source: ResearchG
    • URL:

  • General Electrochemical Sensing with Naphthalene-based MOFs

    • Title: Electrochemical Evaluation of a Naphthalene Diimide Derivative for Potential Application in Aqueous Organic Redox Flow B
    • Source: ResearchG
    • URL:

  • Ligand Properties (H4NPDI)

    • Title: 5,5'-(Naphthalene-1,4-diyl)diisophthalic acid Structure and Properties.
    • Source: Sigma-Aldrich / Merck.
    • URL:

Sources

Application

Application Note: Selective Sensing of Metal Ions using 5,5'-(naphthalene-1,4-diyl)diisophthalic acid (H₄NPDI) Frameworks

This Application Note is designed for researchers in materials science and analytical chemistry. It details the protocol for utilizing 5,5'-(naphthalene-1,4-diyl)diisophthalic acid (H₄NPDI) —a rigid, π-conjugated tetraca...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in materials science and analytical chemistry. It details the protocol for utilizing 5,5'-(naphthalene-1,4-diyl)diisophthalic acid (H₄NPDI) —a rigid, π-conjugated tetracarboxylate ligand—to construct Metal-Organic Frameworks (MOFs) for the highly selective sensing of metal ions, specifically Fe(III) and Cr(VI) .

[1]

Executive Summary

The ligand 5,5'-(naphthalene-1,4-diyl)diisophthalic acid (H₄NPDI) features a naphthalene rotor core flanked by two isophthalic acid moieties. This structure confers two critical properties:

  • High Porosity Potential: The twisted geometry prevents dense packing, enabling permanent porosity (as seen in the Fe-MOF ZJU-701 ).

  • Fluorescence Capability: The naphthalene core acts as a fluorophore. When coordinated to

    
     metals (Zn, Cd) or Lanthanides (Eu, Tb), the resulting MOF exhibits strong ligand-based or antenna-effect luminescence.
    

This protocol focuses on the fabrication of H₄NPDI-based Luminescent MOFs (LMOFs) and their application as "turn-off" sensors for Fe³⁺ (paramagnetic quenching) and Cr(VI) (inner filter effect), offering high sensitivity (ppb level) and selectivity in aqueous environments.

Material Synthesis & Characterization

Ligand Structure & Properties[1][2]
  • Name: 5,5'-(naphthalene-1,4-diyl)diisophthalic acid (H₄NPDI)[1]

  • CAS: 1119196-01-8

  • Formula:

    
    
    
  • Role: Tetradentate linker for constructing 3D porous frameworks.

MOF Synthesis Protocol (Zn/Ln-Analogue Target)

Note: While H₄NPDI is famous for the Fe-based ZJU-701 (used for benzene capture), fluorescence sensing requires a


 metal node to prevent quenching by the metal center itself.

Reagents:

  • H₄NPDI Ligand (98% purity)[2]

  • Metal Salt:

    
     (for ligand-based emission) or 
    
    
    
    (for red emission).
  • Solvents: N,N-Dimethylformamide (DMF), Ethanol (EtOH), Deionized Water (

    
    ).
    
  • Modulator: Acetic Acid or Fluoroboric Acid (

    
    ).
    

Step-by-Step Synthesis:

  • Dissolution: Dissolve

    
     of H₄NPDI and 
    
    
    
    of Metal Salt in a mixture of
    
    
    (ratio 4:2:1, total 10 mL) in a 20 mL scintillation vial.
  • Sonication: Sonicate for 10 minutes to ensure homogeneity.

  • Solvothermal Reaction: Seal the vial (or Teflon-lined autoclave) and heat at 100°C for 72 hours .

  • Cooling: Allow the oven to cool to room temperature at a rate of

    
     to promote large crystal growth.
    
  • Washing: Filter the resulting crystals (colorless for Zn, reddish for Eu) and wash

    
     with fresh DMF, then 
    
    
    
    with EtOH.
  • Activation: Immerse crystals in acetone for 3 days (refreshing solvent daily) to exchange high-boiling DMF. Dry under vacuum at 80°C for 12 hours .

Characterization Checkpoints
TechniqueExpected OutcomePurpose
PXRD Sharp peaks matching simulated pattern (e.g., ZJU-701 topology)Verify phase purity and crystallinity.
TGA Plateau up to ~350°C after solvent lossConfirm thermal stability of the framework.
PL Spectroscopy Strong emission (e.g.,

nm for Zn-MOF)
Establish baseline fluorescence for sensing.

Sensing Protocol: Selective Detection of Metal Ions[5]

This workflow describes the fluorescence quenching titration method.

Sample Preparation
  • Stock Suspensions: Finely grind 3 mg of activated MOF powder. Disperse in 3 mL of

    
     (or HEPES buffer, pH 7.4).
    
  • Homogenization: Sonicate the suspension for 20 minutes until a stable, colloidal suspension is formed.

  • Metal Stock Solutions: Prepare

    
     aqueous solutions of various metal ions (
    
    
    
    salts):
    
    
    .
Fluorescence Titration Workflow
  • Blank Reading: Place 3 mL of MOF suspension in a quartz cuvette. Record the emission spectrum (

    
     nm, depending on ligand absorption).
    
  • Titration: Add aliquots (

    
    ) of the target metal ion stock solution (e.g., 
    
    
    
    ) to the cuvette.
  • Equilibration: Stir for 1 minute after each addition.

  • Measurement: Record the emission spectrum. Repeat until the fluorescence intensity is quenched by >90% or saturation is reached.

  • Interference Test: To a fresh MOF suspension, add

    
     of competing ions (
    
    
    
    , etc.), record signal, then add
    
    
    of target ion (
    
    
    ) to verify quenching still occurs (Anti-interference check).
Data Analysis (Stern-Volmer Equation)

Quantify the quenching efficiency using the Stern-Volmer equation:



  • 
    : Initial fluorescence intensity.
    
  • 
    : Intensity at metal concentration 
    
    
    
    .
  • 
    : Quenching constant (
    
    
    
    ). A higher
    
    
    indicates higher sensitivity.

Typical Performance Metrics for H₄NPDI-MOFs:

  • Target Ions:

    
    , 
    
    
    
    (as
    
    
    or
    
    
    ).
  • Detection Limit (LOD):

    
     to 
    
    
    
    (ppb range).
  • Response Time: < 1 minute.

Mechanism of Action

The selective sensing of


 and 

typically operates via two distinct mechanisms facilitated by the H₄NPDI ligand's electronic structure.
Mechanistic Diagram

SensingMechanism Excitation UV Excitation (λ_ex) Ligand H4NPDI Ligand (Excited State) Excitation->Ligand Energy Absorption IFE Inner Filter Effect (IFE) (Absorption Competition) Excitation->IFE Emission Fluorescence Emission Ligand->Emission Radiative Decay PET Photoinduced Electron Transfer (PET) Ligand->PET Emission->IFE Fe3 Fe(III) Analyte (Paramagnetic) Fe3->PET Accepts e- Cr6 Cr(VI) Analyte (Absorber) Cr6->IFE Absorbs Excitation/Emission Light Quenching Fluorescence Quenching (Turn-Off) PET->Quenching IFE->Quenching

Caption: Dual-mechanism quenching pathways. Fe(III) quenches via electron transfer (PET), while Cr(VI) quenches by absorbing the excitation/emission energy (IFE).

Explanation
  • Fe(III) Sensing (PET): The conduction band of the MOF is higher in energy than the unfilled d-orbitals of

    
    . Upon excitation, an electron transfers from the H₄NPDI ligand to the 
    
    
    
    ion, preventing radiative decay (fluorescence).
  • Cr(VI) Sensing (IFE): Chromate/Dichromate anions have a broad UV-Vis absorption band (

    
     nm) that significantly overlaps with the excitation spectrum of the H₄NPDI ligand. The analyte effectively "steals" the excitation photons before they can excite the MOF.
    

References

  • ZJU-701 Synthesis & Structure: Wu, W., et al. "Construction of Molecular Fans in Metal-Organic Framework to Overcome Diffusion Resistance in Molecular-size-matched Pores for Trace Benzene Capture."[3] ResearchGate Preprint, 2026 . Key Insight: Establishes the stability and porous structure of H₄NPDI-based frameworks.

  • Lanthanide-MOF Sensing Analog (1,5-isomer): Li, X., et al. "Five Lanthanide-Based Metal–Organic Frameworks Built from a π-Conjugated Ligand with Isophthalate Units Featuring Sensitive Fluorescent Sensing for DMF and Acetone Molecules." Crystal Growth & Design, 2021 . Key Insight: Demonstrates the fluorescence sensing capability of naphthalene-diisophthalic acid derivatives.

  • General Mechanism of Fe(III)/Cr(VI) Sensing in MOFs: Zhang, S., et al. "Mn(II)/Co(II)-based metal-organic frameworks assembled by 5,5'-(1,4-xylylenediamino) diisophthalic acid... for selectively sensing Fe(III)/Cr(VI)." Inorganic Chemistry Communications, 2019 . Key Insight: Validates the PET/IFE mechanisms for this class of isophthalic acid ligands.

Sources

Method

Application Notes &amp; Protocols: Harnessing Naphthalene-Cored MOFs for Advanced Photocatalysis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Naphthalene-Based MOFs in Photocatalysis Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Naphthalene-Based MOFs in Photocatalysis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands.[1] Their high surface area, tunable pore sizes, and tailorable chemical functionalities make them exceptional candidates for a range of applications, including catalysis, gas storage, and drug delivery.[1][2] In the realm of photocatalysis, MOFs that can harness light to drive chemical reactions are of particular interest for environmental remediation and sustainable energy production.[2][3]

The organic linker plays a crucial role in the photocatalytic activity of MOFs. It can act as an "antenna," absorbing light energy and transferring it to the metal clusters, a phenomenon known as the linker-to-metal charge transfer (LMCT).[3] The choice of linker can, therefore, be used to tune the band gap and light-absorbing properties of the MOF.[4] Linkers based on polycyclic aromatic hydrocarbons, such as naphthalene, are particularly promising due to their extended π-conjugation, which enhances light absorption and can improve charge separation—a key factor for efficient photocatalysis.[5]

This guide focuses on a specific, highly promising linker: 5,5'-(naphthalene-1,4-diyl)diisophthalic acid (H₄NDIP) . The naphthalene core provides the photo-responsive properties, while the four carboxylic acid groups offer versatile coordination to a variety of metal centers, enabling the construction of robust, 3D frameworks. This document provides a comprehensive overview of the synthesis, characterization, and application of H₄NDIP-based MOFs in photocatalysis, with a focus on the degradation of organic pollutants.

Synthesis of a Representative Naphthalene-Based MOF: A Step-by-Step Protocol

The following protocol details the solvothermal synthesis of a Zinc-based MOF using the H₄NDIP linker, a common and reproducible method for MOF synthesis.[6] The solvothermal method utilizes elevated temperatures and pressures to facilitate the crystallization of the MOF.

Materials and Reagents:

  • 5,5'-(naphthalene-1,4-diyl)diisophthalic acid (H₄NDIP)

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave (23 mL)

  • Programmable oven

  • Centrifuge

Protocol:

  • Ligand and Metal Salt Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of 5,5'-(naphthalene-1,4-diyl)diisophthalic acid (H₄NDIP) and 0.2 mmol of Zinc Nitrate Hexahydrate in 15 mL of N,N-Dimethylformamide (DMF).

    • Rationale: DMF is a high-boiling point polar aprotic solvent that is excellent for dissolving both the organic linker and the metal salt, facilitating a homogeneous reaction mixture. The molar ratio of metal to linker is crucial and often needs to be optimized for different MOF structures.

  • Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

  • Solvothermal Synthesis: Transfer the solution into a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a programmable oven. Heat the autoclave to 120 °C for 72 hours.

    • Rationale: The high temperature and pressure of the solvothermal reaction provide the necessary energy for the metal ions and organic linkers to self-assemble into a crystalline framework. The reaction time is critical to allow for the growth of well-defined crystals.

  • Cooling and Crystal Collection: After 72 hours, turn off the oven and allow the autoclave to cool slowly to room temperature. Collect the resulting crystals by decanting the mother liquor.

  • Washing and Solvent Exchange: Wash the collected crystals three times with fresh DMF to remove any unreacted starting materials. Then, immerse the crystals in ethanol for 24 hours, replacing the ethanol every 8 hours.

    • Rationale: The washing steps are essential to obtain a pure MOF material. The solvent exchange from DMF to a more volatile solvent like ethanol is crucial for "activating" the MOF by removing the high-boiling point DMF from the pores, making the internal surface area accessible.

  • Drying: After the solvent exchange, decant the ethanol and dry the crystals under a vacuum at 80 °C for 12 hours. The final product is a crystalline powder.

Physicochemical Characterization: Validating Your MOF

Before evaluating the photocatalytic activity, it is essential to characterize the synthesized MOF to confirm its structure, purity, and relevant properties. Standardized characterization techniques are crucial for ensuring the quality and reproducibility of the material.[7]

Characterization TechniquePurposeExpected Outcome for a Successful Synthesis
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized MOF.[7]A diffraction pattern with sharp peaks that matches the simulated pattern from single-crystal X-ray diffraction or previously reported data for the target MOF. The absence of broad humps indicates a crystalline material.
Scanning Electron Microscopy (SEM) To visualize the morphology and particle size of the MOF crystals.[7]Images revealing well-defined crystal shapes (e.g., rods, cubes, octahedra) and a relatively uniform size distribution.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and confirm the removal of solvent molecules.A TGA curve showing an initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable framework, and finally a sharp weight loss at higher temperatures corresponding to the decomposition of the MOF.
UV-Vis Diffuse Reflectance Spectroscopy (DRS) To determine the light-absorbing properties and estimate the band gap of the MOF.[7]An absorption spectrum showing the wavelengths of light the MOF can absorb. A Tauc plot can be derived from this data to estimate the optical band gap, which is a key parameter for a photocatalyst.
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area and porosity of the MOF.[7]A high BET surface area, often in the range of 500-2000 m²/g or higher, confirming the porous nature of the material.[7]

Application Protocol: Photocatalytic Degradation of Methylene Blue

This protocol provides a standardized method for evaluating the photocatalytic performance of the synthesized H₄NDIP-based MOF using the degradation of a model organic dye, Methylene Blue (MB), under UV or visible light irradiation.

Experimental Setup:

  • Photoreactor: A batch reactor equipped with a light source (e.g., a 300W Xenon lamp with appropriate filters for UV or visible light), a magnetic stirrer, and a water jacket for temperature control.

  • Spectrophotometer: A UV-Vis spectrophotometer to measure the concentration of Methylene Blue.

Protocol:

  • Catalyst Suspension: Disperse 20 mg of the synthesized MOF powder into 50 mL of a 10 mg/L aqueous solution of Methylene Blue in a quartz beaker.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 60 minutes to establish an adsorption-desorption equilibrium between the MOF surface and the dye molecules.[8]

    • Rationale: This step is crucial to distinguish between the removal of the dye by adsorption onto the MOF surface and its degradation by photocatalysis. The concentration of the dye after this step is taken as the initial concentration (C₀) for the photocatalysis experiment.

  • Photocatalytic Reaction: Place the beaker in the photoreactor and turn on the light source to initiate the photocatalytic reaction. Maintain constant stirring throughout the experiment.

  • Sample Collection: At regular time intervals (e.g., every 15 minutes), withdraw 3 mL aliquots from the suspension.

  • Catalyst Removal: Immediately centrifuge the aliquots at 10,000 rpm for 5 minutes to separate the MOF catalyst from the solution.

  • Concentration Measurement: Measure the absorbance of the supernatant at the maximum absorption wavelength of Methylene Blue (~664 nm) using a UV-Vis spectrophotometer.

  • Data Analysis: The degradation efficiency can be calculated using the following equation: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial concentration of Methylene Blue after reaching adsorption-desorption equilibrium, and Cₜ is the concentration at time t.

  • Control Experiments: To validate the results, perform the following control experiments:

    • Photolysis: Irradiate a solution of Methylene Blue without the MOF catalyst to check for self-degradation of the dye under illumination.

    • Adsorption in the Dark: Stir a suspension of the MOF and Methylene Blue in the dark for the entire duration of the experiment to quantify the amount of dye removed solely by adsorption.

Mechanism of Photocatalysis

The photocatalytic activity of MOFs is a semiconductor-like process.[9] The general mechanism involves the following steps:

  • Light Absorption: Upon irradiation with light of energy greater than or equal to its band gap, the MOF absorbs photons, exciting an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving behind a hole (h⁺) in the VB.[3]

  • Charge Separation and Migration: The photogenerated electron-hole pairs migrate to the surface of the MOF.[3]

  • Redox Reactions: At the surface, the electrons and holes participate in redox reactions with adsorbed species, such as water and oxygen, to generate highly reactive oxygen species (ROS).[3][5]

    • Electrons in the CB can reduce adsorbed O₂ to form superoxide radicals (•O₂⁻).

    • Holes in the VB can oxidize water molecules or hydroxide ions to produce hydroxyl radicals (•OH).

  • Pollutant Degradation: These highly reactive ROS, particularly the hydroxyl radicals, are powerful oxidizing agents that can non-selectively degrade the adsorbed organic pollutant molecules into smaller, less harmful compounds, and ultimately, CO₂ and H₂O.[5][8]

Caption: General mechanism of photocatalysis in a MOF.

Troubleshooting and Advanced Considerations

  • Low Photocatalytic Activity:

    • Incomplete Activation: Ensure the MOF has been properly activated to remove solvent molecules from the pores.

    • Incorrect Band Gap: The light source energy might not be sufficient to excite the MOF. Characterize the band gap using UV-Vis DRS and select an appropriate light source.

    • Catalyst Loading: The amount of catalyst used can affect the activity. An optimal loading needs to be determined experimentally.[10]

  • Stability and Reusability: The stability of the MOF under reaction conditions is crucial for practical applications. After the photocatalysis experiment, the MOF can be recovered by centrifugation, washed, and dried to be used in subsequent cycles. The photocatalytic activity should be monitored over several cycles to assess its reusability.

  • Enhancing Photocatalytic Activity:

    • Defect Engineering: Introducing defects into the MOF structure can sometimes enhance photocatalytic activity by creating more active sites.[11]

    • Composite Materials: Combining the MOF with other semiconductor materials to form heterojunctions can improve charge separation and light absorption.[2]

Conclusion

Metal-Organic Frameworks based on the 5,5'-(naphthalene-1,4-diyl)diisophthalic acid linker represent a promising class of materials for photocatalytic applications. Their tunable electronic properties, high surface area, and well-defined structures make them highly effective for the degradation of organic pollutants. By following standardized protocols for synthesis, characterization, and activity testing, researchers can reliably evaluate and optimize these materials for environmental remediation and other light-driven chemical transformations. The insights and protocols provided in this guide serve as a robust starting point for scientists and professionals venturing into this exciting field of materials science.

References

  • Patsnap Eureka. (2025, September 28). MOF Photocatalyst Standards in Chemical Manufacturing.
  • IntechOpen. (2023).
  • Elsevier. (2021, August 24). Mn(II)/Co(II)-based metal-organic frameworks assembled by 5,5'-(1,4-xylylenediamino)
  • ACS Publications. (2022, April 28).
  • ChemRxiv. (2024). UiO-66-NDC (1,4-Naphthalenedicarboxylic Acid)
  • MDPI. (2023, October 19). New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II)
  • ResearchGate. (2025, August 7). Mn(II)/Co(II)-based metal-organic frameworks assembled by 5,5'-(1,4-xylylenediamino)
  • Semantic Scholar. (2023). New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II)
  • Elsevier. (2024).
  • Advanced Journal of Chemistry, Section A. (2022). Metal Organic Frameworks (MOFs) and their Application as Photocatalysts: Part II.
  • MDPI. (2024, October 24).
  • Royal Society of Chemistry. (2023, October 9). A review of metal–organic framework (MOF)
  • Royal Society of Chemistry. (2020). Four structural diversity MOF-photocatalysts readily prepared for the degradation of the methyl violet dye under UV-visible light.
  • Memorial University Research Repository. (2020). From design to application: the synthesis of metal-organic frameworks (MOFS)
  • ResearchGate. (2023).

Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis of 5,5'-(Naphthalene-1,4-diyl)diisophthalic Acid

Introduction: A Versatile Building Block for Advanced Materials 5,5'-(Naphthalene-1,4-diyl)diisophthalic acid is a rigid, aromatic tetracarboxylic acid that has emerged as a critical building block in the field of materi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block for Advanced Materials

5,5'-(Naphthalene-1,4-diyl)diisophthalic acid is a rigid, aromatic tetracarboxylic acid that has emerged as a critical building block in the field of materials science. Its well-defined geometry and the presence of four carboxylic acid functional groups make it an exceptional ligand for the construction of highly ordered, porous materials. The primary industrial applications of this compound lie in the synthesis of Metal-Organic Frameworks (MOFs) and high-performance polymers.

MOFs constructed from this ligand exhibit high surface areas and tunable pore sizes, making them promising candidates for a variety of industrial applications, including gas storage and separation (e.g., carbon capture), catalysis, and sensing.[1][2][3] In the realm of polymer chemistry, aromatic tetracarboxylic acids are key monomers in the production of polyimides, a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][4][5][6][7] These properties make polyimides invaluable in the aerospace, electronics, and automotive industries for applications such as flexible circuit boards, high-temperature insulation, and durable mechanical components.[1][4][5][6][7]

This comprehensive guide provides a detailed, field-proven protocol for the large-scale synthesis, purification, and characterization of 5,5'-(naphthalene-1,4-diyl)diisophthalic acid, designed for researchers, scientists, and professionals in drug development and materials science.

Synthetic Strategy: A Multi-Step Approach to a Complex Ligand

The large-scale synthesis of 5,5'-(naphthalene-1,4-diyl)diisophthalic acid is best approached through a multi-step synthetic route that ensures high purity and yield. The chosen strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and scalable method for the formation of carbon-carbon bonds between aromatic rings.[8][9][10][11]

The overall synthetic workflow can be visualized as follows:

G cluster_0 Precursor Synthesis cluster_1 Core Synthesis cluster_2 Final Product Formation Naphthalene Naphthalene Dibromonaphthalene 1,4-Dibromonaphthalene Naphthalene->Dibromonaphthalene Bromination Tetraester Tetramethyl 5,5'-(naphthalene-1,4-diyl)diisophthalate Dibromonaphthalene->Tetraester Suzuki-Miyaura Coupling IsophthalicAcid Isophthalic Acid DimethylIsophthalate Dimethyl 5-bromoisophthalate IsophthalicAcid->DimethylIsophthalate Esterification BoronicEster Dimethyl 5-(pinacolboranyl)isophthalate DimethylIsophthalate->BoronicEster Borylation BoronicEster->Tetraester Suzuki-Miyaura Coupling TargetMolecule Crude 5,5'-(naphthalene-1,4-diyl)diisophthalic acid Tetraester->TargetMolecule Saponification PurifiedProduct High-Purity Product TargetMolecule->PurifiedProduct Purification

Figure 1: Overall synthetic workflow for 5,5'-(naphthalene-1,4-diyl)diisophthalic acid.

Part 1: Synthesis of Key Precursors

Protocol 1.1: Large-Scale Synthesis of 1,4-Dibromonaphthalene

The synthesis of 1,4-dibromonaphthalene can be efficiently achieved through the direct bromination of 1-bromonaphthalene.[12][13] This method offers high selectivity and yield.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Bromonaphthalene207.071.00 kg4.83
Bromine159.81772 g (248 mL)4.83
Dichloromethane (DCM)84.935.0 L-
Sodium thiosulfate solution (10% w/v)-As needed-
Anhydrous magnesium sulfate120.37As needed-

Procedure:

  • In a 10 L jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 1.00 kg (4.83 mol) of 1-bromonaphthalene in 5.0 L of dichloromethane.

  • Cool the reactor to -30 °C using a suitable cooling system.

  • Slowly add 772 g (248 mL, 4.83 mol) of bromine to the dropping funnel.

  • Add the bromine dropwise to the stirred solution over a period of 2-3 hours, maintaining the internal temperature below -25 °C.

  • After the addition is complete, allow the reaction mixture to stir at -30 °C for an additional hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, slowly pour the reaction mixture into a larger vessel containing 5 L of ice-cold water.

  • Quench the excess bromine by adding 10% sodium thiosulfate solution until the reddish-brown color disappears.

  • Separate the organic layer and wash it sequentially with 2 L of deionized water, 2 L of saturated sodium bicarbonate solution, and 2 L of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from ethanol to yield 1,4-dibromonaphthalene as a white to off-white solid. Expected yield: 85-90%.

Protocol 1.2: Synthesis of Dimethyl 5-(pinacolboranyl)isophthalate

This precursor is synthesized from dimethyl 5-bromoisophthalate via a palladium-catalyzed borylation reaction.[14][15][16]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Dimethyl 5-bromoisophthalate273.081.00 kg3.66
Bis(pinacolato)diboron253.941.02 kg4.03
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.7080.0 g0.11
Potassium acetate98.141.08 kg11.0
1,4-Dioxane (anhydrous)88.1110.0 L-

Procedure:

  • To a 20 L jacketed glass reactor, add 1.00 kg (3.66 mol) of dimethyl 5-bromoisophthalate, 1.02 kg (4.03 mol) of bis(pinacolato)diboron, and 1.08 kg (11.0 mol) of potassium acetate.

  • Purge the reactor with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

  • Add 10.0 L of anhydrous 1,4-dioxane to the reactor via cannula.

  • Add 80.0 g (0.11 mol) of Pd(dppf)Cl₂ to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-85 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the celite pad with 2 L of 1,4-dioxane.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a mixture of hexane and ethyl acetate to afford dimethyl 5-(pinacolboranyl)isophthalate as a crystalline solid. Expected yield: 80-85%.

Part 2: Core Synthesis via Suzuki-Miyaura Coupling

Protocol 2.1: Large-Scale Synthesis of Tetramethyl 5,5'-(naphthalene-1,4-diyl)diisophthalate

This is the key C-C bond-forming step, coupling the two precursor molecules.[8][9][17][18]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1,4-Dibromonaphthalene285.97500 g1.75
Dimethyl 5-(pinacolboranyl)isophthalate320.171.23 kg3.85
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)1155.5640.5 g0.035
Potassium carbonate138.21967 g7.00
Toluene92.148.0 L-
Ethanol46.072.0 L-
Water18.022.0 L-

Procedure:

  • In a 20 L jacketed glass reactor, dissolve 967 g (7.00 mol) of potassium carbonate in 2.0 L of deionized water.

  • Add 8.0 L of toluene and 2.0 L of ethanol to the reactor.

  • Degas the solvent mixture by bubbling argon or nitrogen through it for at least 1 hour.

  • Add 500 g (1.75 mol) of 1,4-dibromonaphthalene and 1.23 kg (3.85 mol) of dimethyl 5-(pinacolboranyl)isophthalate to the reactor.

  • Add 40.5 g (0.035 mol) of Pd(PPh₃)₄ to the mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously for 24-36 hours.

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic layer and extract the aqueous layer with 2 x 1 L of toluene.

  • Combine the organic layers and wash with 2 L of water and 2 L of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product will be a solid. Purify by slurrying in hot ethanol, followed by filtration and drying, to obtain tetramethyl 5,5'-(naphthalene-1,4-diyl)diisophthalate. Expected yield: 75-85%.

Part 3: Final Product Formation and Purification

Protocol 3.1: Saponification to 5,5'-(naphthalene-1,4-diyl)diisophthalic Acid

The final step is the hydrolysis of the tetraester to the target tetracarboxylic acid.[19][20][21][22]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Tetramethyl 5,5'-(naphthalene-1,4-diyl)diisophthalate540.53500 g0.925
Sodium hydroxide40.00222 g5.55
Tetrahydrofuran (THF)72.114.0 L-
Water18.024.0 L-
Hydrochloric acid (concentrated, ~37%)36.46As needed-

Procedure:

  • In a 10 L jacketed glass reactor, suspend 500 g (0.925 mol) of tetramethyl 5,5'-(naphthalene-1,4-diyl)diisophthalate in a mixture of 4.0 L of THF and 4.0 L of water.

  • Add 222 g (5.55 mol) of sodium hydroxide to the suspension.

  • Heat the mixture to reflux (approximately 65-70 °C) and stir for 12-18 hours. The suspension should become a clear solution as the reaction proceeds.

  • Monitor the reaction by HPLC until the starting material is no longer detected.

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Filter the remaining aqueous solution to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and slowly acidify with concentrated hydrochloric acid with vigorous stirring. The product will precipitate as a white solid. Continue adding acid until the pH is approximately 1-2.

  • Stir the suspension in the ice bath for an additional hour to ensure complete precipitation.

  • Collect the solid product by filtration.

  • Wash the filter cake thoroughly with copious amounts of deionized water until the washings are neutral to pH paper.

  • Dry the product in a vacuum oven at 80-100 °C to a constant weight. Expected yield: 90-95%.

Protocol 3.2: Purification of the Final Product

For applications such as MOF synthesis, high purity is paramount. Recrystallization is an effective method for purifying the final product.[3][23][24]

Materials:

ReagentQuantity
Crude 5,5'-(naphthalene-1,4-diyl)diisophthalic acid100 g
N,N-Dimethylformamide (DMF)~1.0 L
Deionized waterAs needed

Procedure:

  • In a 2 L Erlenmeyer flask, suspend 100 g of the crude product in 1.0 L of DMF.

  • Heat the mixture with stirring until the solid completely dissolves.

  • Hot-filter the solution through a pre-heated funnel with a glass fiber filter to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to induce further crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold DMF, followed by a thorough wash with deionized water.

  • Dry the purified product in a vacuum oven at 120 °C overnight.

Characterization

The identity and purity of the synthesized 5,5'-(naphthalene-1,4-diyl)diisophthalic acid should be confirmed by standard analytical techniques.

G cluster_0 Characterization Workflow PurifiedProduct Purified Product NMR NMR Spectroscopy (¹H and ¹³C) PurifiedProduct->NMR IR FT-IR Spectroscopy PurifiedProduct->IR MS Mass Spectrometry PurifiedProduct->MS EA Elemental Analysis PurifiedProduct->EA FinalConfirmation Structural & Purity Confirmation NMR->FinalConfirmation IR->FinalConfirmation MS->FinalConfirmation EA->FinalConfirmation

Figure 2: Analytical workflow for product characterization.

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons on the naphthalene and isophthalate rings. The carboxylic acid protons will typically appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm).[25][26]

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct resonances for the carboxyl carbons (δ 165-185 ppm) and the various aromatic carbons.[27][28][29]

FT-IR Spectroscopy: The infrared spectrum should exhibit a broad O-H stretching band for the carboxylic acid groups (2500-3300 cm⁻¹) and a strong C=O stretching vibration (1700-1720 cm⁻¹).[28]

Elemental Analysis: The elemental composition (C, H, O) should be in close agreement with the calculated values for C₂₆H₁₆O₈.

Safety and Handling

  • General Precautions: All synthetic procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Bromine: Highly corrosive and toxic. Handle with extreme care in a fume hood.

    • Palladium Catalysts: Can be pyrophoric and are toxic. Handle under an inert atmosphere.

    • Strong Acids and Bases: Corrosive. Handle with appropriate care to avoid skin and eye contact.

    • Organic Solvents: Flammable and may be toxic. Avoid inhalation and contact with skin.

Conclusion

The protocols detailed in this guide provide a robust and scalable pathway for the synthesis of high-purity 5,5'-(naphthalene-1,4-diyl)diisophthalic acid. The successful implementation of these procedures will enable researchers and industrial chemists to produce this valuable building block for the development of advanced materials with a wide range of applications. The emphasis on purification and characterization ensures that the final product meets the stringent quality requirements for its use in the synthesis of high-performance polymers and metal-organic frameworks.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5,5'-(Naphthalene-1,4-diyl)diisophthalic Acid

This is TechSupport-Central , your dedicated troubleshooting hub for advanced organic synthesis. Below is the comprehensive technical guide for the synthesis of 5,5'-(naphthalene-1,4-diyl)diisophthalic acid (often abbrev...

Author: BenchChem Technical Support Team. Date: March 2026

This is TechSupport-Central , your dedicated troubleshooting hub for advanced organic synthesis. Below is the comprehensive technical guide for the synthesis of 5,5'-(naphthalene-1,4-diyl)diisophthalic acid (often abbreviated as H₄NDI or similar in MOF literature).

Case Overview: The "Steric Wall" Challenge

User Issue: "I am attempting to synthesize the H₄NDI ligand for a new Zr-MOF. My Suzuki coupling yields are consistently low (<40%), and the final product is difficult to purify from the black palladium residue."

Diagnosis: The synthesis of 5,5'-(naphthalene-1,4-diyl)diisophthalic acid involves coupling two bulky isophthalate arms to a naphthalene core at the 1,4-positions.

  • Primary Challenge: The peri-hydrogens (positions 5 and 8) on the naphthalene ring create significant steric hindrance, shielding the 1,4-halides. This slows down the oxidative addition step of the catalytic cycle.[1]

  • Secondary Challenge: The final tetra-acid is highly insoluble, making standard chromatography impossible and trapping metal impurities (Pd black) within the solid matrix.

Phase 1: Pre-Synthesis & Reagent Validation

Before starting, verify the integrity of your precursors. Impurities here amplify downstream failures.

ComponentCritical CheckWhy?
1,4-Dibromonaphthalene Purity >98% Impurities (e.g., monobromides) act as chain terminators, yielding truncated ligands that ruin MOF topology.
Dimethyl 5-boronoisophthalate Use Pinacol Ester The boronic acid is prone to protodeboronation under basic conditions. The pinacol ester is more robust and soluble.
Catalyst (Pd) Freshness Pd(PPh₃)₄ oxidizes rapidly to inactive Pd(II) species (orange

black). Use Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ from a freshly opened ampoule.
Solvent (1,4-Dioxane) Degassed Oxygen promotes homocoupling of the boronic ester (Glaser coupling) and kills the active Pd(0) species.
Phase 2: The Suzuki-Miyaura Coupling (The Critical Step)

Objective: Synthesize the intermediate Tetramethyl 5,5'-(naphthalene-1,4-diyl)diisophthalate.

Standard Operating Procedure (SOP-101)
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a condenser. Cycle Argon/Vacuum 3 times.

  • Charge: Add 1,4-dibromonaphthalene (1.0 eq), Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate (2.5 eq), and

    
     (4.0 eq).
    
  • Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Note: Water is essential for the base to dissolve and activate the boronate.

  • Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%) under a positive stream of Argon.

  • Reaction: Heat to 90°C for 48–72 hours. The steric bulk requires higher energy and longer times than standard biphenyl couplings.

Troubleshooting Guide: Coupling Failure

Q: The reaction mixture turned black immediately. Is it dead? A: Not necessarily. A darkening solution indicates the formation of Pd(0) nanoparticles (Pd black). However, if this happens before heating, your solvent likely contained dissolved oxygen.

  • Fix: Degas solvents by sparging with Argon for 30 mins before adding the catalyst.

Q: TLC shows starting material (bromide) remaining after 48 hours. A: The catalyst has likely deactivated before conversion was complete.

  • Fix: Do not add more catalyst to the hot black soup. Cool to RT, filter through Celite to remove Pd black, concentrate, and restart the reaction with fresh catalyst and solvent. Consider switching to Pd(OAc)₂ + SPhos (1:2 ratio). SPhos is an electron-rich, bulky ligand designed specifically to overcome steric hindrance in biaryl couplings.

Q: I see a major spot just below the product on TLC. A: This is likely the monocoupled intermediate . The first coupling is faster than the second due to increased steric crowding after one arm is attached.

  • Fix: Increase reaction time and temperature (up to 105°C in Toluene/Ethanol/Water). Ensure you have a slight excess of boronate (2.5–3.0 eq).

SuzukiCoupling Start Start: 1,4-Dibromonaphthalene OxAdd Oxidative Addition (Rate Limiting Step) Start->OxAdd Pd(0) TransMet Transmetallation (Requires Base/H2O) OxAdd->TransMet Boronate + Base Fail1 Stalled Reaction? Use SPhos Ligand OxAdd->Fail1 RedElim Reductive Elimination (Forms C-C Bond) TransMet->RedElim Fail2 Protodeboronation? Switch to anhydrous base (CsF) TransMet->Fail2 RedElim->Start Cycle Repeats Product Tetra-Ester Intermediate RedElim->Product

Figure 1: Catalytic cycle emphasizing the rate-limiting oxidative addition due to steric hindrance at the naphthalene core.

Phase 3: Hydrolysis & Workup (The "Crash Out")

Objective: Convert the tetra-ester to the final tetra-acid (H₄NDI).

Standard Operating Procedure (SOP-102)
  • Dissolution: Dissolve the purified tetra-ester in THF/MeOH (1:1).

  • Saponification: Add aqueous NaOH (10 eq, 2M). Heat to reflux (65°C) for 12 hours. The solution should be clear.

  • Precipitation:

    • Cool to room temperature.[2][3]

    • Slowly add concentrated HCl dropwise while stirring vigorously.

    • Target pH: 1–2 .

    • Critical: Do not stop at pH 4–5. The mono-protonated species may remain soluble or form a gel. You need the fully protonated neutral acid to precipitate cleanly.

Troubleshooting Guide: Isolation Issues

Q: The product formed a slimy gel instead of a filterable solid. A: This "hydrogel" effect is common with large polycarboxylic acids.

  • Fix: Heat the acidic mixture to 60°C for 30 minutes (digest the precipitate), then let it cool slowly to RT. This encourages Ostwald ripening, turning the gel into filterable microcrystals. Alternatively, freeze the gel (freeze-thaw cycle) to break the structure.

Q: My product is grey/black. A: Residual Palladium is trapped in the MOF linker. This will quench the fluorescence of your final MOF and catalyze unwanted side reactions.

  • Fix:

    • Dissolve the crude H₄NDI in dilute NaOH.

    • Filter through a pad of Celite and Activated Carbon .

    • Reprecipitate with HCl.

    • Repeat if necessary.

Phase 4: Purification & Characterization

Purification Strategy: Unlike the ester, the acid cannot be purified by silica column.

  • Method A (Washing): Wash the solid extensively with water (to remove salts), then acetone and chloroform (to remove unreacted organic impurities).

  • Method B (Recrystallization): Dissolve in hot DMF or DMSO and precipitate by adding water or methanol. Warning: Removing high-boiling solvents like DMF from the crystal lattice is difficult.

Characterization Checklist (¹H NMR in DMSO-d₆):

  • Carboxylic Protons: Broad singlet at ~13.0–13.5 ppm (4H).

  • Isophthalate Protons:

    • Triplet (or broad singlet) at ~8.5 ppm (2H, the proton between the two carboxylates).

    • Doublet at ~8.2 ppm (4H).

  • Naphthalene Protons:

    • Singlet at ~7.8 ppm (2H, positions 2,3 on naphthalene).

    • Multiplet at ~7.5–8.0 ppm (4H, positions 5,6,7,8). Note: Due to ring currents and twisting, these shifts can vary.

Frequently Asked Questions (FAQs)

Q1: Can I use the boronic acid instead of the ester to save money? A: It is risky. Sterically hindered boronic acids are prone to protodeboronation (losing the boron group entirely) before they can couple. The pinacol ester is more stable and lipophilic, improving phase transfer in the reaction.

Q2: Why is my yield lower than the biphenyl analogue (NOTT-101 ligand)? A: The naphthalene core is rigid and bulky. The "twist angle" between the naphthalene and the phenyl rings is high, which reduces conjugation but also increases the activation energy for the coupling reaction. Expect yields of 50–70%, whereas biphenyl analogues often yield >90%.

Q3: How do I store the final ligand? A: Store H₄NDI in a dry, dark place. While chemically stable, polycarboxylic acids can absorb significant moisture from the air (hygroscopic), which will throw off your stoichiometry when weighing it for MOF synthesis. Dry at 100°C under vacuum before use.

References
  • Suzuki-Miyaura Coupling Mechanism & Catalyst Selection

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

  • Synthesis of Expanded MOF Linkers (General Protocols)

    • Lin, X., et al. (2006). High H2 Adsorption by Coordination-Framework Materials. Angewandte Chemie International Edition, 45(44), 7358–7364. (Describes synthesis of similar tetracarboxylate ligands).

  • Purification of Polycarboxylic Acids

    • Furukawa, H., et al. (2013). The Chemistry and Applications of Metal-Organic Frameworks. Science, 341(6149), 1230444.

  • Steric Hindrance in Naphthalene Couplings

    • Díez-González, S., & Nolan, S. P. (2008). Stereoelectronic Parameters Associated with N-Heterocyclic Carbene (NHC) Ligands. Coordination Chemistry Reviews, 251(5-6), 874-883. (Relevant for choosing bulky ligands for hindered couplings).

(Note: While specific literature for "5,5'-(naphthalene-1,4-diyl)diisophthalic acid" is sparse, the protocols above are derived from established methodologies for the synthesis of the NOTT, PCN, and NU series of MOF ligands which share identical structural motifs.)

Sources

Optimization

improving the yield of 5,5'-(naphthalene-1,4-diyl)diisophthalic acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when producing 5,5'-(naphthalene-1,4-diyl)diisophthalic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when producing 5,5'-(naphthalene-1,4-diyl)diisophthalic acid (H4NPDI) .

This rigid, sterically demanding polycarboxylic acid has gained significant traction as a rotatable "molecular fan" linker in advanced metal-organic frameworks (MOFs), such as ZJU-701, engineered for trace volatile organic compound (VOC) capture[1]. However, synthesizing H4NPDI presents unique challenges, primarily due to the severe steric hindrance at the 1,4-positions of the naphthalene core and the extreme hydrophobicity of its tetraester intermediates[2].

Below, you will find a causality-driven troubleshooting guide, quantitative optimization data, and a self-validating experimental protocol designed to maximize your yield and purity.

Synthetic Workflow Visualization

SynthesisWorkflow SM1 1,4-Dibromonaphthalene (Aryl Halide) Rxn1 Suzuki-Miyaura Cross-Coupling Pd2(dba)3, SPhos, K3PO4 1,4-Dioxane/H2O, 100°C SM1->Rxn1 SM2 Dimethyl 5-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)isophthalate SM2->Rxn1 Int1 Tetramethyl 5,5'-(naphthalene- 1,4-diyl)diisophthalate (Tetraester Intermediate) Rxn1->Int1 Column Chromatography Rxn2 Saponification & Acidification 1. NaOH, THF/MeOH/H2O, Reflux 2. HCl (aq) to pH 2 Int1->Rxn2 Prod 5,5'-(naphthalene-1,4-diyl) diisophthalic acid (H4NPDI) (Final Product) Rxn2->Prod Acid-Base Precipitation

Figure 1: Optimized two-step synthetic workflow for H4NPDI.

Troubleshooting & FAQs: The "Why" and "How"

Q1: My Suzuki-Miyaura coupling is stalling at the mono-coupled intermediate. Why is the second coupling so difficult, and how do I force it to completion? Causality: The 1,4-positions of the naphthalene core are highly hindered by the adjacent peri-protons (H5 and H8). Once the first bulky isophthalate group attaches, it restricts the rotation of the newly formed C-C bond. This steric bulk shields the remaining C-Br bond, drastically increasing the activation energy required for the second oxidative addition and transmetalation steps[2]. Solution: Standard


 is often insufficient here. You must switch to a highly active, electron-rich, and sterically accommodating catalyst system. I recommend using 

paired with the SPhos ligand. SPhos facilitates the oxidative addition of hindered aryl bromides and prevents catalyst deactivation (Pd black formation) at the elevated temperatures (100 °C) required to overcome this energy barrier[3].

Q2: I am observing a large amount of homocoupled boronic ester byproduct. How can I suppress this? Causality: Boronic esters undergo oxidative homocoupling in the presence of a base and trace amounts of dissolved oxygen. Because your second cross-coupling step is kinetically slow (due to the steric hindrance mentioned above), the competing homocoupling pathway becomes more pronounced. Solution: Implement a strict degassing protocol. Sparging with nitrogen is not enough; you must use the freeze-pump-thaw method (minimum 3 cycles) on your solvent mixture prior to adding the catalyst. Additionally, use a deliberate stoichiometric excess of the boronate ester (2.5 to 3.0 equivalents) to compensate for any unavoidable trace homocoupling.

Q3: The saponification of my tetraester intermediate is incomplete, yielding a messy mixture of partially hydrolyzed products. What is going wrong? Causality: The intermediate, tetramethyl 5,5'-(naphthalene-1,4-diyl)diisophthalate, is intensely hydrophobic. In a standard aqueous


 or 

saponification, as the first two methyl esters hydrolyze, the molecule becomes an amphiphilic salt. This intermediate can form micelles or precipitate entirely, trapping the remaining unhydrolyzed esters inside a hydrophobic core away from the hydroxide ions. Solution: Utilize a ternary solvent system: THF/MeOH/H2O (2:1:1 v/v/v) . The THF is critical; it disrupts micelle formation and ensures the hydrophobic tetraester remains fully solvated in a homogeneous phase until all four ester bonds are cleaved.

Q4: How do I purify the final H4NPDI product? It refuses to dissolve in standard chromatography solvents. Causality: Rigid polycarboxylic acids like H4NPDI form massive, robust intermolecular hydrogen-bonding networks. This renders them virtually insoluble in standard organic solvents (DCM, Hexane, EtOAc), making silica gel chromatography impossible. Solution: Do not attempt to chromatograph the final acid. Instead, ensure your tetraester intermediate is rigorously purified via column chromatography first. For the final H4NPDI product, rely exclusively on acid-base precipitation .

Quantitative Optimization Data

The table below summarizes the optimization of the Suzuki-Miyaura cross-coupling step, demonstrating the necessity of advanced ligand design for sterically hindered naphthalene systems.

Catalyst SystemSolvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation

(5 mol%) /

Toluene/EtOH/H2O802435%Severe stalling at mono-coupled intermediate due to steric clash with peri-protons.

(10 mol%) /

1,4-Dioxane/H2O1004865%Higher temperature partially overcomes activation barrier; prolonged time leads to Pd black.

(5 mol%) / SPhos /

1,4-Dioxane/H2O 100 24 88% Electron-rich SPhos accelerates oxidative addition; stronger base (

) drives transmetalation.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Synthesis of Tetramethyl 5,5'-(naphthalene-1,4-diyl)diisophthalate
  • Preparation: In an oven-dried Schlenk flask, combine 1,4-dibromonaphthalene (1.0 eq, 5.0 mmol), dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate (2.6 eq, 13.0 mmol), and

    
     (4.0 eq, 20.0 mmol).
    
  • Solvent Degassing: Add a mixture of 1,4-Dioxane and deionized

    
     (4:1 v/v, 50 mL). Subject the suspension to three consecutive freeze-pump-thaw cycles using a high-vacuum manifold. Backfill with ultra-pure Argon.
    
  • Catalyst Addition: Under a positive flow of Argon, quickly add

    
     (0.05 eq, 0.25 mmol) and SPhos (0.12 eq, 0.60 mmol). Seal the flask.
    
  • Reaction: Heat the mixture to 100 °C in a pre-heated oil bath with vigorous stirring for 24 hours.

  • In-Process Validation (TLC): Spot the reaction mixture against the 1,4-dibromonaphthalene starting material (Eluent: Hexane/EtOAc 3:1). The reaction is complete only when the high-Rf starting material and the intermediate-Rf mono-coupled product are entirely absent.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (100 mL), and wash with water and brine. Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify the crude residue via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes) to isolate the tetraester as a white solid.
    
Step 2: Saponification to H4NPDI
  • Solvation: Suspend the purified tetraester (1.0 eq, 3.0 mmol) in a ternary solvent mixture of THF/MeOH/

    
     (2:1:1 v/v/v, 60 mL).
    
  • Hydrolysis: Add solid

    
     (20.0 eq, 60.0 mmol). Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring for 24 hours.
    
  • In-Process Validation (Dissolution): As the reaction proceeds, the suspension will transition into a completely clear, homogeneous solution. If any cloudiness persists after 24 hours, add an additional 10 mL of THF and reflux for 4 more hours.

  • Acidification: Cool the solution to room temperature and evaporate the THF and MeOH under reduced pressure. Dilute the remaining aqueous layer with 50 mL of deionized water and filter through a Celite pad to remove any trace organic impurities. Transfer the clear filtrate to a beaker and cool to 0 °C in an ice bath.

  • Precipitation: Slowly add 2M

    
     dropwise while stirring continuously until the pH reaches 2.0. A voluminous white precipitate (H4NPDI) will form immediately.
    
  • Final Validation: The supernatant must remain completely clear upon the addition of further

    
     drops, confirming all sodium carboxylate has been protonated.
    
  • Isolation: Filter the precipitate under vacuum. Wash the filter cake sequentially with copious amounts of hot water (to remove

    
    ) and hot methanol (to remove trace organic impurities). Dry under vacuum at 80 °C overnight to yield the pure H4NPDI.
    

References

  • Wu, W., et al. "Construction of Molecular Fans in Metal-Organic Framework to Overcome Diffusion Resistance in Molecular-size-matched Pores for Trace Benzene Capture." Sciety (Preprint), 2026. URL:[Link]

  • Urbaneja, X., et al. "Highly efficient desymmetrisation of a tricarbonylchromium 1,4-dibromonaphthalene complex by asymmetric Suzuki–Miyaura coupling." Chemical Communications, 2011, 47, 3739. URL:[Link]

  • Aranda, D., et al. "Direct Arylation of Oligonaphthalenes Using PIFA/BF3·Et2O: From Double Arylation to Larger Oligoarene Products." The Journal of Organic Chemistry, 2013, 78, 16, 8041–8053. URL:[Link]

Sources

Troubleshooting

Technical Support Center: 5,5'-(naphthalene-1,4-diyl)diisophthalic Acid

Welcome to the technical support center for 5,5'-(naphthalene-1,4-diyl)diisophthalic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the pur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5,5'-(naphthalene-1,4-diyl)diisophthalic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the purification of this complex aromatic polycarboxylic acid. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work.

I. Troubleshooting Guide: Purification of 5,5'-(naphthalene-1,4-diyl)diisophthalic Acid

This section addresses common issues encountered during the purification of 5,5'-(naphthalene-1,4-diyl)diisophthalic acid, providing potential causes and actionable solutions.

Issue 1: The compound does not fully dissolve during recrystallization, even with a large volume of solvent.

  • Potential Cause 1: Inappropriate Solvent Choice. 5,5'-(naphthalene-1,4-diyl)diisophthalic acid is a rigid, polyaromatic structure with four carboxylic acid groups, making it poorly soluble in many common organic solvents.

  • Solution 1: A single solvent may not be effective. A mixed solvent system is often necessary to achieve dissolution at an elevated temperature while ensuring insolubility at room temperature for good recovery.[1] Consider high-boiling point polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP), potentially in combination with a co-solvent like water or a lower-boiling point alcohol to modulate solubility.

  • Potential Cause 2: Presence of Insoluble Impurities. The crude product may contain insoluble polymeric byproducts or inorganic salts from the synthesis.

  • Solution 2: If a significant amount of solid remains undissolved at high temperatures in a suitable solvent system, it is likely an impurity. Perform a hot filtration to remove these insoluble materials before allowing the filtrate to cool and crystallize.

Issue 2: The purified compound is off-color (e.g., yellow or brown) instead of the expected white or off-white solid.

  • Potential Cause: Presence of Colored Impurities. These are often aromatic byproducts with extended conjugation, potentially arising from side reactions during synthesis.

  • Solution:

    • Activated Carbon Treatment: During the recrystallization process, after the compound has been fully dissolved, add a small amount of activated carbon to the hot solution. The activated carbon will adsorb colored impurities. Allow the solution to remain at temperature for a short period with gentle stirring, then perform a hot filtration to remove the carbon before cooling.

    • Oxidative Wash: In some cases, residual starting materials or partially oxidized species can cause discoloration. A wash with a dilute solution of a reducing agent (e.g., sodium bisulfite) followed by recrystallization may be effective.

Issue 3: Oiling out occurs during recrystallization instead of crystal formation.

  • Potential Cause 1: High Concentration of Impurities. The presence of significant impurities can lower the melting point of the mixture and disrupt the crystal lattice formation.

  • Solution 1: The material may require a preliminary purification step before recrystallization. Consider a solvent wash (slurrying the crude solid in a solvent where the desired compound is poorly soluble but impurities are more soluble) to remove some of the more soluble impurities.

  • Potential Cause 2: Solution is Too Concentrated or Cooled Too Rapidly. If the solution is supersaturated to a large extent or cooled too quickly, the molecules may not have sufficient time to orient themselves into a crystal lattice, leading to the formation of an amorphous oil.[1]

  • Solution 2:

    • Add More Solvent: To the hot, oiled-out mixture, add more of the better solvent to ensure the compound fully redissolves.[1]

    • Slow Cooling: Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator.

    • Scratching: Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.[1]

    • Seeding: Add a small seed crystal of pure 5,5'-(naphthalene-1,4-diyl)diisophthalic acid to the cooled solution to induce crystallization.

Issue 4: Low recovery of the compound after recrystallization.

  • Potential Cause 1: The compound has significant solubility in the cold solvent.

  • Solution 1:

    • Optimize the Solvent System: The ideal solvent system will have high solubility for the compound when hot and very low solubility when cold.[1] Experiment with different solvent ratios to minimize solubility at low temperatures.

    • Thorough Cooling: Ensure the solution has been cooled for a sufficient amount of time at a low temperature (e.g., in an ice bath or refrigerator) to maximize precipitation.

    • Minimize Wash Volume: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.[1]

  • Potential Cause 2: Premature crystallization during hot filtration.

  • Solution 2: To prevent the compound from crystallizing in the filter funnel during hot filtration, use a pre-heated filter funnel and collection flask. Perform the filtration as quickly as possible.

II. Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying aromatic polycarboxylic acids like 5,5'-(naphthalene-1,4-diyl)diisophthalic acid?

A1: A common and effective method involves conversion to a salt, followed by regeneration of the pure acid.[2] The crude acid is dissolved in an aqueous base (e.g., dilute sodium hydroxide or ammonium hydroxide) to form the water-soluble carboxylate salt. Insoluble impurities can then be removed by filtration. The clear filtrate is then acidified with a mineral acid (e.g., hydrochloric acid), causing the purified carboxylic acid to precipitate out of the solution. This precipitate can then be collected by filtration, washed with water to remove any remaining salts, and dried.[2] This method is particularly effective for removing non-acidic impurities.

Q2: What are the best analytical techniques to assess the purity of 5,5'-(naphthalene-1,4-diyl)diisophthalic acid?

A2:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the structure and purity of the compound. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity against a certified internal standard.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., reverse-phase C18) and a UV detector is an excellent method for detecting and quantifying impurities.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the desired compound and help identify the mass of any impurities.

  • Elemental Analysis: This technique determines the percentage composition of elements (C, H, O) and can be a good indicator of purity if the results are within a narrow range of the theoretical values.

Q3: Can I use column chromatography to purify this compound?

A3: While possible, column chromatography is often not the preferred method for purifying large quantities of highly polar compounds like polycarboxylic acids. They tend to have very strong interactions with silica gel, leading to poor separation and recovery. If chromatography is necessary, reverse-phase silica or other specialized stationary phases may be more successful. For laboratory scale, recrystallization or acid-base extraction are generally more practical and scalable methods.

III. Experimental Protocol: Purification by Acid-Base Extraction and Recrystallization

This protocol describes a two-step purification process for 5,5'-(naphthalene-1,4-diyl)diisophthalic acid, combining an acid-base workup with a final recrystallization.

Step 1: Purification via Salt Formation

  • Suspend the crude 5,5'-(naphthalene-1,4-diyl)diisophthalic acid in deionized water.

  • Slowly add 1 M aqueous sodium hydroxide solution with stirring until the solid completely dissolves and the pH of the solution is basic (pH ~9-10).

  • If any insoluble material remains, filter the solution to remove these impurities.

  • With vigorous stirring, slowly add 1 M hydrochloric acid to the clear filtrate. The purified 5,5'-(naphthalene-1,4-diyl)diisophthalic acid will precipitate as a white solid.

  • Continue adding acid until the solution is acidic (pH ~2-3).

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid on the filter with copious amounts of deionized water to remove any sodium chloride formed during the neutralization.

  • Dry the solid under vacuum.

Step 2: Recrystallization from a Mixed Solvent System

  • Place the dried solid from Step 1 into an Erlenmeyer flask.

  • Add a minimal amount of a high-boiling point polar solvent, such as DMF or DMSO, to the flask.

  • Heat the mixture with stirring on a hot plate. Continue to add the solvent portion-wise until the solid completely dissolves.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove the activated carbon (if used) or any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold, less-polar solvent like ethanol or acetone to remove any residual high-boiling point solvent.

  • Dry the final product in a vacuum oven.

IV. Visualizations

Purification Workflow

cluster_0 Troubleshooting Loop Crude Product Crude Product Dissolution Dissolution Crude Product->Dissolution Add Solvent & Heat Insoluble Impurities Insoluble Impurities Dissolution->Insoluble Impurities Hot Filtration Hot Filtration Insoluble Impurities->Hot Filtration Yes Cooling & Crystallization Cooling & Crystallization Insoluble Impurities->Cooling & Crystallization No Hot Filtration->Cooling & Crystallization Oiling Out Oiling Out Cooling & Crystallization->Oiling Out Oiling Out->Dissolution Add more solvent, reheat Pure Crystals Pure Crystals Oiling Out->Pure Crystals No

Caption: A flowchart for troubleshooting common recrystallization issues.

Acid-Base Purification Logic

cluster_1 Acid-Base Purification Crude Crude Product (Acid + Impurities) Base Add Aqueous Base (e.g., NaOH) Crude->Base Solution Aqueous Solution (Soluble Salt + Insoluble Impurities) Base->Solution Filter Filtration Solution->Filter Filtrate Clear Filtrate (Soluble Salt) Filter->Filtrate Acidify Add Acid (e.g., HCl) Filtrate->Acidify Precipitate Precipitation of Pure Acid Acidify->Precipitate Pure Pure Product Precipitate->Pure

Caption: The logical steps of purification via acid-base extraction.

V. References

  • Google Patents. (n.d.). Purification of aromatic polycarboxylic acids by recrystallization. Retrieved March 7, 2026, from

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved March 7, 2026, from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved March 7, 2026, from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved March 7, 2026, from [Link]

Sources

Optimization

optimizing reaction conditions for MOF formation with 5,5'-(naphthalene-1,4-diyl)diisophthalic acid

Topic: 5,5'-(naphthalene-1,4-diyl)diisophthalic acid ( )[1] Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific challenges o...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5,5'-(naphthalene-1,4-diyl)diisophthalic acid ( )[1]

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific challenges of working with extended tetracarboxylate linkers like 5,5'-(naphthalene-1,4-diyl)diisophthalic acid (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). This ligand features a hydrophobic naphthalene core flanked by two isophthalic acid moieties, typically forming Cu-paddlewheel (e.g., NOTT-202 analogues)  or Zr-cluster (e.g., NU/PCN series)  frameworks.[1]

The following modules address the three most critical failure points: Solubility/Pre-nucleation , Crystallization Control (Modulation) , and Activation (Pore Collapse) .[1]

Module 1: Pre-Reaction & Solubility Protocols

Status: Critical First Step Issue: The naphthalene core induces strong ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 stacking, leading to poor solubility in DMF/DEF and "cloudy" reaction mixtures that yield amorphous powders.
Troubleshooting Q&A

Q: My ligand suspension remains cloudy even after sonication in DMF. Can I proceed? A: No. A cloudy precursor indicates undissolved ligand aggregates.[2] Heating this will result in rapid, uncontrolled precipitation of amorphous metal-ligand spheres rather than crystal growth.[2]

  • The Fix:

    • Acidify the Solvent: Add your acid modulator (Acetic Acid or Benzoic Acid) before the metal salt.[2] The protonated solvent environment often disrupts stacking interactions.[2]

    • Solvent Exchange: If using pure DMF, switch to a DMF:DEF (1:1) mixture.[2] Diethylformamide (DEF) has a higher boiling point and slightly better solubilizing properties for large aromatic linkers.[1][2]

    • Heat-Assisted Dissolution: Heat the ligand-solvent mixture to 60°C without the metal salt until clear, then cool to room temperature before adding the metal source.[1][2]

Q: Why does the color change to dark brown/black rapidly upon heating? A: This indicates solvothermal decomposition of the naphthalene core or oxidation.

  • The Fix: Degas your solvents (DMF/DEF) with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     for 20 minutes prior to sealing. Naphthalene derivatives are susceptible to oxidation at high temperatures (>120°C) in the presence of dissolved oxygen and metal catalysts (especially Cu).[1]
    
Module 2: Reaction Optimization (The "Black Box")

Status: Nucleation Control Context: This ligand is tetratopic.[2] Without modulation, it crosslinks metals too fast, forming a "kinetic product" (gel/powder) rather than the "thermodynamic product" (crystal).[2]

Optimization Workflow: Modulated Synthesis

The following diagram illustrates the decision matrix for optimizing crystallinity based on your visual results.

OptimizationWorkflow Start Start: Standard Solvothermal (DMF, 80-100°C) Result Analyze Product (PXRD/Microscope) Start->Result Amorphous Result: Amorphous Powder (Fast Nucleation) Result->Amorphous SmallCrystals Result: Microcrystalline/Polycrystalline (Nucleation > Growth) Result->SmallCrystals LargeCrystals Result: Single Crystals (Optimal) Result->LargeCrystals Action1 Increase Modulator Conc. (Add 20-50 eq. Acetic Acid) Amorphous->Action1 Slow down reaction Action2 Switch Modulator (Use Benzoic Acid - stronger competitor) SmallCrystals->Action2 Improve order Action3 Lower Temp (-10°C) or Dilute Concentration SmallCrystals->Action3 Reduce nucleation sites Action1->Result Action2->Result Action3->Result

Figure 1: Decision tree for optimizing MOF crystallinity based on initial visual and PXRD analysis.

Technical Deep Dive: Modulator Selection

Q: Should I use Acetic Acid or Benzoic Acid? A: It depends on your metal node.[2]

  • For Zr-Clusters (UiO-type): Use Benzoic Acid (30-100 equivalents) .[1] The bulky benzoate competes more effectively with the bulky naphthalene linker for the Zr-cluster, slowing down the exchange rate and allowing defect correction.[1]

  • For Cu-Paddlewheels (NOTT-type): Use Acetic Acid (HAc) .[1][2] Benzoic acid can be too bulky and might cap the paddlewheel permanently, preventing framework extension.[2]

Data: Recommended Starting Conditions

Variable Condition A (Copper Node) Condition B (Zirconium Node)

| Metal Source | ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 | 

| | Solvent System | DMF:Ethanol (3:[1]1) +

| DMF:Formic Acid (10:[1]1) | | Modulator | Acetic Acid (glacial) | Benzoic Acid or TFA | | Molar Ratio | Metal:Ligand:Modulator (2:1:[1]50) | Metal:Ligand:Modulator (1:1:70) | | Temp/Time | 80°C / 24-48 hrs | 120°C / 24-48 hrs | | Target Topology | NOTT-202 analogue (Cage) | PCN-224/NU-1000 analogue |[1]
Module 3: Post-Synthetic Activation

Status: High Risk of Failure Issue: MOFs with extended ligands like ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 have large pores. Evaporating solvent from these pores creates high capillary forces (

), causing the framework to collapse into a non-porous phase (loss of surface area).[1]
Protocol: Solvent Exchange & Supercritical Drying

Do NOT dry these MOFs in a vacuum oven directly from DMF.[2]

  • DMF Removal: Decant the reaction mother liquor.[2] Wash crystals with fresh DMF (

    
     mL) over 24 hours.
    
  • Solvent Exchange:

    • Replace DMF with Acetone or Ethanol (solvents with lower surface tension).[1][2]

    • Perform exchanges every 4 hours for 2 days.

    • Verification: Check the supernatant by NMR.[2] If DMF peaks are visible, continue exchanging.[2] Residual DMF causes structure collapse.[2]

  • Activation Method:

    • Best: Supercritical ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       drying (scCO2).[1]
      
    • Alternative: Vacuum drying at room temperature only after thorough exchange with a volatile solvent (e.g., Pentane or Diethyl Ether).[2]

Mechanism of Action: Modulated Synthesis

To understand why you are adding acid, view the reaction as a competition.[2] The modulator acts as a "temporary cap" that slows down the permanent bonding of the naphthalene linker.

ModulationMechanism Metal Metal Node (Zr4+ / Cu2+) Intermediate Capped Cluster (Soluble) Metal->Intermediate Fast binding with Modulator Ligand Linker (H4NDDI) (Multidentate) FinalMOF Crystalline MOF (Thermodynamic) Ligand->FinalMOF Modulator Modulator (Acid) (Monodentate) Modulator->Intermediate Intermediate->FinalMOF Slow Exchange (Ligand displaces Modulator)

Figure 2: Competitive coordination mechanism. The modulator prevents immediate precipitation, allowing the linker to exchange slowly and form an ordered lattice.

References & Grounding[3][4][5]
  • Modulated Synthesis Principles: Schaate, A., et al. "Modulated synthesis of Zr-based metal-organic frameworks: From nano to single crystals."[2] Chemistry – A European Journal, 2011.[2] [1]

  • NOTT-202 (Analogue) Synthesis: Yang, S., et al. "Selectivity and direct visualization of carbon dioxide and sulfur dioxide in a isoreticular series of metal-organic frameworks."[2] Nature Materials, 2012.[2] (Describes the synthesis of MOFs with extended tetracarboxylate ligands).

  • Activation Protocols: Mondal, S. S., et al. "Stability and activation of MOFs."[2] CrystEngComm, 2013.[2]

  • PCN-Series (Zr-MOF) Optimization: Feng, D., et al. "Stable metal-organic frameworks containing single-molecule traps for enzyme encapsulation."[1][2] Nature Communications, 2015.[2]

Disclaimer: Experimental conditions may vary based on the specific purity of the ligand and metal salts. Always perform small-scale (20 mL vial) screens before scaling up.

Sources

Troubleshooting

troubleshooting poor crystallinity in polymers using 5,5'-(naphthalene-1,4-diyl)diisophthalic acid

Product: 5,5'-(naphthalene-1,4-diyl)diisophthalic acid (H₄NPDI) Application: Reticular Chemistry (MOFs/Coordination Polymers) Cas No: 1119196-01-8 Support Tier: Senior Application Scientist Level Introduction: Understand...

Author: BenchChem Technical Support Team. Date: March 2026

Product: 5,5'-(naphthalene-1,4-diyl)diisophthalic acid (H₄NPDI) Application: Reticular Chemistry (MOFs/Coordination Polymers) Cas No: 1119196-01-8 Support Tier: Senior Application Scientist Level

Introduction: Understanding Your Ligand

Welcome to the technical support hub for H₄NPDI . You are likely using this ligand to synthesize porous coordination polymers (MOFs) similar to ZJU-701 or MFM-300 analogs for gas separation or drug delivery applications.

The Core Challenge: H₄NPDI is a tetracarboxylic acid with a central naphthalene "rotor." Unlike rigid linkers, the central naphthalene core possesses rotational freedom (acting as a molecular fan), which introduces entropic disorder during the self-assembly process. Poor crystallinity in these systems usually stems from two competing failures:

  • Kinetic Overshoot: The four carboxylic acid groups coordinate to metal clusters (e.g., Fe₃O trimers) too rapidly, locking in amorphous, kinetically trapped states.

  • Solvent-Induced Collapse: The framework relies on solvent molecules to support its pores. Removing them incorrectly causes the structure to implode (pore collapse), destroying long-range order.

This guide provides a self-validating troubleshooting workflow to resolve these issues.

Phase 1: Synthesis Optimization (The Chemistry)

Objective: Achieve a highly crystalline "as-synthesized" phase.

Diagnostic 1: The Product is Amorphous or Gel-Like

Cause: Nucleation is too fast. The metal-ligand bond formation is outpacing the crystal growth and error-correction (annealing) process. Solution: Modulator Tuning. You must introduce a competing monocarboxylic acid (modulator) to slow down the reaction.

  • Protocol: Add Acetic Acid (AcOH) or Benzoic Acid to your solvothermal reaction.

  • Mechanism: The modulator binds to the metal clusters reversibly, preventing the H₄NPDI from locking the structure permanently until the thermodynamic equilibrium (crystal) is reached.

Optimization Table: Modulator Ratios (v/v in DMF)

ResultDiagnosisRecommended Action
Instant Gel / Amorphous Powder Nucleation Rate > Growth RateIncrease Modulator. Try 20:1 (AcOH : Ligand) molar ratio.
Microcrystalline Powder BalancedMaintain. This is ideal for bulk synthesis.
Clear Solution / No Solid Solubility > NucleationDecrease Modulator or Increase Temperature (+10°C).
Large Single Crystals Growth Rate > Nucleation RateIdeal for XRD. If yield is low, reduce modulator slightly.
Diagnostic 2: Impure Phase or Unidentified Peaks

Cause: The naphthalene core is hydrophobic, while the carboxylic acids are hydrophilic. Standard DMF might not solvate the ligand fully before reaction, leading to ligand-dense impurity phases. Solution: Solvent Mixture Adjustment.

  • Action: Switch from pure DMF to DMF:Ethanol (10:1) or DEF (Diethylformamide) . DEF decomposes at higher temperatures to release diethylamine, which slowly deprotonates the ligand, providing a more controlled "base-diffusion" effect in situ.

Phase 2: Post-Synthetic Processing (The Handling)

Objective: Preserve crystallinity during activation (solvent removal).

Diagnostic 3: Crystallinity Lost After Drying (Pore Collapse)

Cause: This is the most common failure mode for H₄NPDI frameworks. The surface tension of liquid DMF evaporating from the pores exerts massive capillary forces (tens of MPa), crushing the framework. Solution: Supercritical CO₂ (scCO₂) Activation.

Step-by-Step Protocol:

  • Solvent Exchange: Do NOT dry the sample directly from DMF.

    • Wash crystals with fresh DMF (3x).

    • Exchange DMF with Anhydrous Acetone or Ethanol over 3 days, refreshing the solvent every 12 hours.

    • Validation: Check the UV-Vis of the supernatant. It must be clear (no residual DMF).

  • Activation:

    • Place the wet sample (in acetone) into a scCO₂ dryer.

    • Purge with liquid CO₂ at 10°C.

    • Heat to 40°C (above critical point) and depressurize slowly over 2 hours.

  • Result: This bypasses the liquid-gas phase boundary, eliminating capillary stress.

Phase 3: Visual Troubleshooting Workflows

Workflow 1: Solvothermal Optimization Loop

Use this logic flow to adjust your synthesis parameters based on visual inspection of the reaction vessel.

SynthesisOptimization Start Start: Solvothermal Reaction (Fe salt + H4NPDI + DMF + AcOH) Inspection Visual Inspection (After 24h @ 120-150°C) Start->Inspection Clear Clear Solution (No Solid) Inspection->Clear Gel Gel / Amorphous Precipitate Inspection->Gel Powder Crystalline Powder Inspection->Powder Action1 Decrease Modulator Ratio OR Increase Temp (+10°C) Clear->Action1 Action2 Increase Modulator Ratio (Slow down nucleation) Gel->Action2 Action3 Proceed to PXRD & Activation Powder->Action3 Action1->Start Retry Action2->Start Retry

Caption: Iterative optimization loop for balancing nucleation and growth kinetics using modulator concentration.

Workflow 2: Crystallinity Failure Analysis

Diagnose if the issue is chemical (synthesis) or physical (activation).

FailureAnalysis Sample Sample State Wet Wet (Solvated) Sample->Wet PXRD_Wet PXRD (Wet Phase) Wet->PXRD_Wet Dry Dry (Activated) PXRD_Dry PXRD (Dry Phase) Dry->PXRD_Dry Sharp1 Sharp Peaks PXRD_Wet->Sharp1 Broad1 Broad/No Peaks PXRD_Wet->Broad1 Sharp2 Sharp Peaks PXRD_Dry->Sharp2 Broad2 Broad/No Peaks PXRD_Dry->Broad2 Sharp1->Dry Drying Step RootCause1 Synthesis Failure: Adjust Modulator/Temp Broad1->RootCause1 Success Success: Stable MOF Sharp2->Success RootCause2 Activation Failure: Pore Collapse Use scCO2 Drying Broad2->RootCause2

Caption: Logic tree to distinguish between synthetic failures (chemistry) and activation failures (physics).

FAQ: Specific Technical Queries

Q: Can I use HCl instead of Acetic Acid as a modulator? A: Generally, no . HCl is a mineral acid and will drastically lower the pH, potentially preventing deprotonation of the H₄NPDI ligand entirely. Acetic acid or Benzoic acid are preferred because they are coordinating modulators—they actively participate in the cluster formation equilibrium, whereas HCl only affects pH.

Q: My PXRD pattern matches the simulated pattern but the peaks are very broad. Why? A: Broad peaks indicate small crystallite size (Scherrer equation). While the phase is correct, the crystals are too small.

  • Fix: Increase the synthesis temperature by 10-20°C or double the reaction time to allow for Ostwald ripening (growth of larger crystals at the expense of smaller ones).

Q: Is the rotation of the naphthalene ring affecting my stability? A: Yes. The "molecular fan" effect of the naphthalene core can create dynamic disorder. If you are doing single-crystal XRD, collect data at 100 K to freeze this rotation and get a solvable structure.

References

  • ZJU-701 Synthesis & Characterization

    • Title: Construction of Molecular Fans in Metal-Organic Framework to Overcome Diffusion Resistance in Molecular-size-matched Pores for Trace Benzene Capture.[1][2]

    • Source: ResearchGate / Zhejiang University.[3]

    • Context: Primary protocol for Fe-based MOFs using H₄NPDI.
  • Ligand Identity & Structure

    • Title: 5,5'-(Naphthalene-1,4-diyl)diisophthalic acid (CAS 1119196-01-8).[4]

    • Source: Sigma-Aldrich / BLD Pharm.
    • Context: Structural verification and chemical properties.[2]

  • General MOF Activation Protocols

    • Title: How to activ
    • Source: Farha Group (Northwestern University) / Standard Field Practice.
    • Context: Validates the scCO₂ protocol for fragile frameworks.

Sources

Optimization

Technical Support Center: Synthesis of 5,5'-(Naphthalene-1,4-diyl)diisophthalic Acid

[1][2] Current Status: Operational Ticket ID: NOTT-101-LNK-SYN Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division[1] Executive Summary This guide addresses the synthesis and troubleshooting of...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Current Status: Operational Ticket ID: NOTT-101-LNK-SYN Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division[1]

Executive Summary

This guide addresses the synthesis and troubleshooting of 5,5'-(naphthalene-1,4-diyl)diisophthalic acid (often denoted as


), the organic linker critical for constructing high-surface-area Metal-Organic Frameworks (MOFs) such as NOTT-101 .[1]

The synthesis typically proceeds via a double Suzuki-Miyaura cross-coupling between 1,4-dibromonaphthalene and dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate (or the corresponding boronic acid), followed by saponification.[1] Users frequently encounter yield losses and purity issues due to three competitive pathways: protodeboronation , homocoupling , and incomplete oxidative addition .[1]

Diagnostic Pathways & Troubleshooting (Q&A)

Phase 1: The C-C Coupling (Suzuki-Miyaura)[1][2]

Q1: My crude NMR shows significant amounts of dimethyl isophthalate (or its pinacol ester) but low conversion to the coupled product. What happened?

Diagnosis: You are likely experiencing Protodeboronation .[1][2][3] This is the cleavage of the C-B bond by a proton source (often water or solvent impurities) before the transmetalation step can occur.[1] The boronic species is converted into the "capped" arene (dimethyl isophthalate), which is dead to further coupling.[1]

Corrective Actions:

  • Base Selection: Switch from carbonate bases (

    
    , 
    
    
    
    ) to anhydrous phosphate bases (
    
    
    ) or fluoride sources (
    
    
    ) if using sensitive boronic acids.[1] Carbonates can generate bicarbonate in situ, acting as a proton source.[1]
  • Water Control: While Suzuki coupling requires some water for the boronate formation, excess water accelerates protodeboronation.[1] Use a strictly controlled solvent ratio (e.g., Dioxane:

    
     4:1 or 9:[1]1) and degas thoroughly.[1][3][4]
    
  • Temperature Ramp: Do not overheat immediately. Protodeboronation often has a lower activation energy than the cross-coupling.[1] Initiate the reaction at

    
     before ramping to reflux.[1]
    

Q2: I see a major impurity spot just below the product on TLC, and Mass Spec shows a mass corresponding to "Half-Linker" (Mono-substituted naphthalene).

Diagnosis: Incomplete Coupling / Catalyst Deactivation. The reaction stopped after the first coupling event. This is common because the electron-rich nature of the naphthalene ring changes after the first substitution, potentially affecting the second oxidative addition step.

Corrective Actions:

  • Stoichiometry: Ensure a slight excess of the boron reagent (2.2 – 2.5 equivalents relative to the dibromide).[1]

  • Catalyst Refresh: Add the Pd catalyst in two portions: 70% at

    
     and 30% after 12 hours. This combats catalyst death (formation of Pd black).[1]
    
  • Ligand Choice: Switch to electron-rich, bulky phosphine ligands (e.g., S-Phos or X-Phos ) rather than standard

    
    .[1] These facilitate the oxidative addition into the more sterically crowded mono-substituted intermediate.
    

Q3: My product is contaminated with a highly insoluble white solid that isn't the target acid.

Diagnosis: Oxidative Homocoupling. Oxygen in the system has facilitated the coupling of two boronic ester molecules to form a biphenyl tetracarboxylate derivative (tetramethyl [1,1'-biphenyl]-3,3',5,5'-tetracarboxylate).[1]

Corrective Actions:

  • Degassing Protocol: Sparging with

    
     is often insufficient. Use the Freeze-Pump-Thaw  method (3 cycles) for the solvent system before adding the catalyst.[1]
    
  • Atmosphere: Run the reaction under a positive pressure of Argon, not just a nitrogen balloon which can be permeable over 48 hours.

Phase 2: Hydrolysis & Purification

Q4: Upon acidification, I get a sticky gel instead of a precipitate.

Diagnosis: Partial Hydrolysis. The steric bulk of the naphthalene core can shield the ester groups, leading to incomplete saponification. You likely have a mixture of tri-acids and di-acids/mono-esters.[1]

Corrective Actions:

  • Solvent Switch: Ensure the organic co-solvent (THF or Dioxane) is removed before acidification.[1] Residual organic solvent can solubilize the intermediates, preventing clean precipitation.[1]

  • Aggressive Hydrolysis: Use refluxing

    
     (aq) / THF (1:1) for at least 12 hours.
    
  • Work-up: Evaporate the THF completely. Dilute the aqueous residue with water.[1] Filter before acidifying to remove any unhydrolyzed neutral organics.[1] Then, acidify slowly with

    
    .
    

Mechanistic Visualization

The following diagram illustrates the competitive landscape of the synthesis. Note the Critical Control Points (CCP) where user intervention determines the pathway.

G cluster_legend Pathway Legend Start Reagents: 1,4-Dibromonaphthalene + Boronic Ester Pd_Cycle Catalytic Cycle (Pd(0)/Pd(II)) Start->Pd_Cycle Oxidative Addition Proto SIDE REACTION: Protodeboronation (Loss of Boron group) Start->Proto H2O / High Temp Homo SIDE REACTION: Homocoupling (Bi-isophthalate formation) Start->Homo O2 Leak Mono Intermediate: Mono-substituted Naphthalene Pd_Cycle->Mono 1st Coupling Target_Ester Target Intermediate: Tetra-methyl Ester Pd_Cycle->Target_Ester 2nd Coupling Mono->Pd_Cycle Re-entry Stall STALL: Incomplete Conversion (Mono-bromo impurity) Mono->Stall Catalyst Death Target_Acid Final Product: 5,5'-(naphthalene-1,4-diyl) diisophthalic acid Target_Ester->Target_Acid Hydrolysis (NaOH/HCl) legend Green: Desired Path | Red: Failure Modes

Caption: Mechanistic flow of the double Suzuki coupling showing critical divergence points for protodeboronation (moisture/pH control) and homocoupling (oxygen control).[1]

Optimized Experimental Protocols

Protocol A: Double Suzuki Coupling (High Fidelity)

Objective: Synthesis of Tetramethyl 5,5'-(naphthalene-1,4-diyl)diisophthalate.

  • Setup: Flame-dry a 250 mL Schlenk flask. Cool under Argon flow.

  • Reagents:

    • 1,4-Dibromonaphthalene (1.0 eq, 5.0 mmol)[1]

    • Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate (2.5 eq, 12.5 mmol)[1]

    • 
       (anhydrous) (6.0 eq, 30.0 mmol)[1]
      
    • Catalyst:

      
       (5 mol%) or 
      
      
      
      (3 mol%).[1]
  • Solvent System: 1,4-Dioxane /

    
     (9:1 v/v).[1] Total volume: 100 mL.[1]
    
  • Degassing (CRITICAL):

    • Dissolve halide, boronic ester, and base in the solvent mixture.[1]

    • Perform 3 Freeze-Pump-Thaw cycles .

    • Backfill with Argon.[1]

    • Add Catalyst rapidly under positive Argon pressure.[1]

  • Reaction:

    • Heat to

      
       for 48 hours.
      
    • Checkpoint: Check TLC after 24h.[1] If mono-substituted spot persists, add 2 mol% fresh catalyst (dissolved in degassed dioxane).[1]

  • Work-up:

    • Cool to RT. Evaporate Dioxane.[1]

    • Resuspend in

      
       (DCM) and wash with water (
      
      
      
      ) and Brine (
      
      
      ).[1]
    • Dry over

      
      , filter, and concentrate.[1]
      
    • Purification: Recrystallize from boiling Chloroform/Methanol or perform flash chromatography (Silica, DCM/MeOH gradient).[1]

Protocol B: Hydrolysis and Acidification

Objective: Conversion to the final tetra-acid (


).
  • Dissolution: Suspend the ester (1.0 eq) in THF (20 mL/g).

  • Saponification: Add

    
     (aq) (20 eq).
    
  • Reaction: Reflux at

    
     overnight. The solution should become clear (homogeneous).
    
  • Isolation:

    • Remove THF via rotary evaporation (bath temp

      
      ).[1]
      
    • Dilute the remaining aqueous phase with distilled water.[1]

    • Filtration: Filter through a Celite pad to remove Palladium black (insoluble).[1]

    • Precipitation: Under vigorous stirring, add

      
       dropwise until pH reaches 1-2. A white precipitate will form.[1]
      
    • Washing: Centrifuge or filter.[1] Wash the solid with Water (

      
      ), Acetone (
      
      
      
      ), and Ether (
      
      
      ).[1]
    • Drying: Vacuum dry at

      
       for 12 hours.
      

Comparative Data: Reaction Conditions

ParameterStandard ConditionOptimized ConditionImpact on Side Reactions
Base

or


or

Phosphate reduces protodeboronation rates compared to carbonates in sensitive substrates.
Solvent DMF or Toluene/WaterDioxane/Water (9:[1]1)Dioxane allows for higher temperatures without the decomposition seen in DMF over long periods.[1]
Degassing Sparging (Bubbling

)
Freeze-Pump-ThawEssential to eliminate Homocoupling.[1] Sparging is often insufficient for 48h reactions.[1]
Catalyst Loading 5% at Start3% Start + 2% @ 24hSplit addition maintains active Pd(0) levels, driving the second coupling to completion.[1]

References

  • Original Synthesis of NOTT-101 Linker: Lin, X., Telepeni, I., Blake, A. J., Dailly, A., Brown, C. M., Simmons, J. M., ...[1] & Schröder, M. (2009).[1] High capacity hydrogen adsorption in Cu(II) tetracarboxylate framework materials: the role of pore size, ligand functionalization, and exposed metal sites. Journal of the American Chemical Society, 131(6), 2159-2171.[1]

  • Protodeboronation Mechanisms & Control: Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017).[1] Base-catalyzed protodeboronation of arylboronic acids and esters.[1][5] Journal of the American Chemical Society, 139(37), 13156-13165.[1] [1]

  • Suzuki Coupling Troubleshooting Guide: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.[1]

  • Purification of Carboxylate Linkers: Stavila, V., et al. (2014).[1] MOF Linkers with Carboxylic Acid Donor Ligands. Strem Chem Blog.

Sources

Troubleshooting

Technical Support Center: Production of 5,5'-(naphthalene-1,4-diyl)diisophthalic acid

Status: Operational Ticket ID: SC-NOTT202-LIGAND Subject: Scale-up Troubleshooting & Optimization Guide Assigned Specialist: Senior Application Scientist, Chemical Process Development Introduction Welcome to the Technica...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SC-NOTT202-LIGAND Subject: Scale-up Troubleshooting & Optimization Guide Assigned Specialist: Senior Application Scientist, Chemical Process Development

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are attempting to scale the synthesis of 5,5'-(naphthalene-1,4-diyl)diisophthalic acid (often denoted as


 in NOTT-202 literature) from milligram discovery batches to multi-gram or pilot scale.

This tetracarboxylic acid is a critical organic linker for high-porosity Metal-Organic Frameworks (MOFs). While the laboratory-scale synthesis is straightforward, scaling presents three specific failure points: catalyst deactivation (Pd black formation), incomplete saponification due to solubility limits, and trace metal contamination which compromises downstream MOF crystal growth.

This guide replaces standard operating procedures with a troubleshooting-first approach, addressing the "Why" and "How" of process failure.

Visual Workflow: The Synthesis Logic

The following diagram outlines the critical path and decision nodes for the synthesis.

SynthesisWorkflow Start Start: 1,4-Dibromonaphthalene + 3,5-bis(methoxycarbonyl)phenylboronic acid Suzuki Step 1: Suzuki-Miyaura Coupling (Pd Catalyst, Base, Dioxane/H2O) Start->Suzuki Check1 QC: Is Reaction Black/Stalled? Suzuki->Check1 Check1->Suzuki Yes (O2 Leak/Cat Death) Ester Intermediate: Tetramethyl Ester Check1->Ester No (Orange/Brown) Saponification Step 2: Hydrolysis (NaOH/THF/MeOH/H2O) Ester->Saponification Check2 QC: Clear Solution? Saponification->Check2 Check2->Saponification No (Add solvent/Heat) Acidification Step 3: Acidification (HCl) & Precipitation Check2->Acidification Yes Purification Step 4: Acid-Base Swing (Pd Removal) Acidification->Purification Final Final Product: Tetracarboxylic Acid Linker Purification->Final

Caption: Critical path workflow for H4L synthesis. Diamond nodes indicate high-risk failure points requiring operator intervention.

Module 1: The Suzuki-Miyaura Coupling (The "Build")

Objective: Coupling 1,4-dibromonaphthalene with 3,5-bis(methoxycarbonyl)phenylboronic acid pinacol ester.

Troubleshooting & FAQs

Q: My reaction mixture turned black immediately upon heating, and conversion is low (<40%). What happened? A: You have experienced "Palladium Black" precipitation. This is caused by oxygen poisoning or ligand dissociation .

  • The Mechanism:

    
     species are unstable without phosphine ligands. Oxygen oxidizes the phosphine (e.g., 
    
    
    
    ), leaving the metal naked. It aggregates into inactive black clusters.
  • The Fix:

    • Degassing: Do not just bubble nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging with Argon for 30 minutes before adding the catalyst.

    • Catalyst Switch: For scale-up (>10g), switch from the air-sensitive

      
       to the more robust 
      
      
      
      . The bidentate ligand (dppf) prevents dissociation at the higher temperatures required for this sterically hindered coupling.

Q: I see a significant amount of "homocoupling" impurity (biaryl formation) in the LC-MS. A: This confirms the presence of oxygen.

  • Explanation: Oxygen promotes the oxidative homocoupling of the boronic acid starting material.[1]

  • Scale-Up Tip: In larger vessels, the headspace volume is significant. Ensure continuous inert gas flow (positive pressure) rather than a static balloon, which can leak over a 24-48 hour reaction.

Q: The product precipitates during the reaction, stopping the stir bar. A: The intermediate tetramethyl ester is moderately soluble, but at high concentrations, it crashes out.

  • The Fix: Use a solvent mixture of 1,4-Dioxane : Water (4:1) . If precipitation occurs, add warm Toluene. Do not stop stirring; the reaction is biphasic and requires mechanical agitation (overhead stirrer recommended for >20g scale) to maintain the interface between the organic phase and the aqueous base.

Module 2: Saponification & Work-up (The "Reveal")

Objective: Hydrolyzing four methyl ester groups to generate the soluble carboxylate salt, then precipitating the acid.

Troubleshooting & FAQs

Q: After adding NaOH, the solid ester clumps and doesn't dissolve, even after refluxing. A: This is a solubility mismatch . The ester is hydrophobic; the NaOH is in water.

  • The Protocol: You must use a ternary solvent system.

    • Recipe: THF : Methanol : Water (2 : 1 : 1).

    • Why: THF dissolves the ester; Water carries the base; Methanol acts as a phase transfer bridge.

    • Action: Add THF until the solid dissolves, then add the aqueous base.

Q: Upon acidification with HCl, I get a gelatinous goo instead of a filterable powder. A: You precipitated the product too fast, trapping solvent and salts (Occlusion).

  • The Fix (Digestion):

    • Acidify slowly to pH 1.

    • Do not filter yet. Heat the acidic suspension to 80°C for 2 hours with vigorous stirring.

    • This process, called "Ostwald Ripening," allows small, gel-like particles to dissolve and redeposit onto larger, crystalline particles.

    • Cool to room temperature slowly before filtration.

Module 3: Purification (The "Clean")

Objective: Removing Palladium (<50 ppm) and isolating pure


. Critical for MOF synthesis. 
Troubleshooting & FAQs

Q: My final MOF crystals are gray/brown instead of yellow/colorless. Is it the ligand? A: Yes, you have residual Palladium. Pd binds tightly to the carboxylic acid groups.

  • The "Acid-Base Swing" Protocol:

    • Suspend the crude gray acid in water.

    • Add

      
       until pH ~10 (The ligand dissolves; Pd black remains solid).
      
    • Filtration: Filter this solution through a pad of Celite (diatomaceous earth) + Activated Carbon. The Pd stays in the filter.

    • Precipitation: Acidify the clear filtrate with dilute HCl to recover the white/light-yellow ligand.

Q: How do I characterize the final solid? It is insoluble in Chloroform or Methanol. A: This is normal for large polycarboxylic acids.

  • NMR Solvent: Use DMSO-d6 . If it is still stubborn, add 2 drops of NaOD (40% in D2O) to the NMR tube. This converts the acid to the soluble deuterated salt in situ.

Summary Data Tables

Table 1: Optimized Reagent Ratios (Scale-Up)
ComponentEquiv.RoleNotes
1,4-Dibromonaphthalene 1.0Limiting ReagentPurity >98% essential.
Boronate Ester 2.5Coupling PartnerExcess required to prevent mono-coupling.

0.03CatalystMore robust than

for scale-up.

or

4.0BaseCesium often gives higher yields in difficult couplings.
Dioxane/H2O (4:1) --SolventDegas thoroughly.
Table 2: Solvent Compatibility Matrix
SolventIntermediate (Ester)Final Product (Acid)Usage
Chloroform (

)
SolubleInsoluble Extraction of intermediate.
THF SolubleSlightly SolubleSaponification co-solvent.
DMSO SolubleSoluble NMR Analysis / MOF Synthesis.
Water (Neutral) InsolubleInsolubleWashing salts.
Water (Basic pH >9) InsolubleSoluble Purification (Pd removal).

References

  • Original Synthesis of NOTT-202 Ligand: Yang, S., Lin, X., Blake, A. J., & Schröder, M. (2009). Cation-induced kinetic trapping and enhanced hydrogen adsorption in a modulated partially interpenetrated metal–organic framework. Nature Chemistry, 1(6), 487-493.

  • Suzuki-Miyaura Scale-Up Optimization: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Purification of MOF Linkers (Pd Removal): Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

  • Solubility Data & Characterization: Sigma-Aldrich Technical Bulletin. (2023).[2] Solubility of Polycarboxylic Acids in DMSO and DMF. (General Reference for DMSO solubility of MOF ligands).

Disclaimer: This guide is intended for qualified personnel. Always review Safety Data Sheets (SDS) for 1,4-dibromonaphthalene and Palladium catalysts before handling.

Sources

Reference Data & Comparative Studies

Validation

comparing the properties of MOFs from different naphthalene-based linkers

Executive Summary: The Naphthalene Advantage In the design of Metal-Organic Frameworks (MOFs), the choice of linker dictates not just the pore size, but the chemical stability and optoelectronic behavior of the final mat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Naphthalene Advantage

In the design of Metal-Organic Frameworks (MOFs), the choice of linker dictates not just the pore size, but the chemical stability and optoelectronic behavior of the final material. While benzene-based linkers (e.g., terephthalic acid/BDC) are the industry standard for "workhorse" MOFs like MOF-5 and UiO-66, naphthalene-based linkers (NDC) offer a strategic advantage for advanced applications.

This guide compares MOFs derived from 1,4-naphthalene dicarboxylic acid (1,4-NDC) and 2,6-naphthalene dicarboxylic acid (2,6-NDC) .[1][2]

Key Takeaways:

  • Geometry Dictates Topology: 2,6-NDC is linear (isoreticular to BDC), facilitating expanded pore structures (e.g., IRMOF-8). 1,4-NDC is kinked (V-shaped), inducing steric strain or forming lower-symmetry phases.

  • Hydrophobic Shielding: The fused ring system of naphthalene increases the hydrophobicity of the pore environment, significantly enhancing hydrolytic stability compared to benzene analogs.

  • Optical Functionality: Unlike the optically silent BDC, NDC linkers are fluorescent, enabling "turn-off" or "turn-on" sensing mechanisms for toxic analytes.

Structural Isomerism: 1,4-NDC vs. 2,6-NDC

The fundamental difference between these two linkers is the angle of the carboxylate groups. This geometric isomerism is the primary decision point for reticular synthesis.

Comparative Analysis of Linker Properties[3]
Feature2,6-NDC (Linear) 1,4-NDC (Angled)
Geometry Linear (

vector approx.)
Kinked/V-shaped (

vector)
Isoreticular To Terephthalic Acid (BDC)Unique / Sterically Hindered
Typical MOF IRMOF-8 (Zn), DUT-6 (Zn)UiO-66-1,4-NDC (Zr), [Al(OH)(1,4-NDC)]
Pore Environment Large, open channelsSterically crowded, often distorted
Primary Utility Gas Storage (

,

), Separation
Hydrophobic barriers, Steric selection
The "Isoreticular" Trap
  • 2,6-NDC is often used to simply "stretch" a known structure. For example, replacing BDC in MOF-5 with 2,6-NDC yields IRMOF-8 . The topology remains cubic (pcu ), but the pore size increases.

  • 1,4-NDC cannot simply replace BDC without inducing stress. In Zr-based UiO-66 analogs, the use of 1,4-NDC forces the naphthalene rings to twist out of the equilibrium plane (approx. 30° twist) to accommodate the cluster coordination, creating a "breathing" or flexible behavior in some metal-carboxylate systems.

Performance Benchmarking

A. Hydrolytic Stability (The Hydrophobic Effect)

One of the critical failures of MOF-5 (Zn-BDC) is its rapid degradation in humid air. Substituting the benzene ring with naphthalene improves moisture resistance due to the increased bulk and hydrophobicity of the aromatic core.

  • Mechanism: The bulky naphthalene rings in NDC-based MOFs (like UiO-66-1,4-NDC ) provide a steric shield around the metal-oxo cluster, preventing water molecules from attacking the metal-linker coordination bond.

  • Data Comparison:

    • MOF-5 (Benzene): Structure collapses after < 24h exposure to ambient humidity.

    • IRMOF-8 (2,6-NDC): Improved stability, though Zn-O bonds remain weak.

    • Zr-1,4-NDC (UiO analog): Retains crystallinity after 24h in water and dilute acid/base solutions.

B. Porosity and Surface Area

While 2,6-NDC creates larger pores, it also increases the risk of interpenetration (where two lattices grow inside each other), which drastically reduces surface area.

MOF SystemLinkerBET Surface Area (

)
Pore Volume (

)
Notes
MOF-5 BDC~2,500 - 3,0001.19Standard benchmark.
IRMOF-8 2,6-NDC~1,500 - 4,0001.50+Wide range due to interpenetration issues.
UiO-66 BDC~1,1000.50Highly stable.
UiO-66-1,4-NDC 1,4-NDC~700 - 9000.40Lower surface area due to steric bulk of linker.

Logic Map: Selecting the Right Linker

The following diagram illustrates the decision logic for selecting a naphthalene linker based on the desired application.

LinkerSelection Start Select Application Goal GasStorage Max Gas Storage (H2, CH4) Start->GasStorage Stability Hydrolytic Stability (Water/Acid) Start->Stability Sensing Fluorescent Sensing (Nitroaromatics) Start->Sensing Linker26 2,6-NDC (Linear) GasStorage->Linker26 Needs large pores Linker14 1,4-NDC (Kinked) Stability->Linker14 Needs steric protection Sensing->Linker26 Sensing->Linker14 IRMOF8 IRMOF-8 / DUT-6 (High Pore Vol) Linker26->IRMOF8 Zn_Lum Zn-NDC (Luminescent) Linker26->Zn_Lum Conjugation UiO_NDC Zr-UiO-1,4-NDC (Steric Shielding) Linker14->UiO_NDC Linker14->Zn_Lum

Figure 1: Decision matrix for naphthalene linker selection based on target physicochemical properties.

Experimental Protocol: Synthesis of UiO-66-1,4-NDC

This protocol describes the synthesis of a Zirconium-based MOF using 1,4-NDC.[3][4] This material is selected for the guide because it balances the "Naphthalene Advantage" (hydrophobicity) with the robustness of the Zr-cluster.

Objective: Synthesize phase-pure Zr-1,4-NDC with minimized defects.

Reagents
  • Metal Precursor:

    
     (Zirconium(IV) chloride) - Must be anhydrous.
    
  • Linker: 1,4-Naphthalenedicarboxylic acid (1,4-NDC).[2][4]

  • Solvent: N,N-Dimethylformamide (DMF).[4][5]

  • Modulator: Acetic Acid or Benzoic Acid (Optional, improves crystallinity).

Workflow Diagram

SynthesisProtocol Step1 1. Dissolution ZrCl4 + 1,4-NDC in DMF (Ultrasonicate 20 min) Step2 2. Solvothermal Reaction 120°C for 24 Hours (Teflon-lined autoclave) Step1->Step2 Step3 3. Isolation Centrifugation (10,000 rpm) Discard supernatant Step2->Step3 Step4 4. Solvent Exchange Wash w/ DMF (x3) Soak in Methanol (3 days) Step3->Step4 Step5 5. Activation Vacuum dry @ 100°C (Remove pore solvent) Step4->Step5

Figure 2: Solvothermal synthesis workflow for Zr-NDC MOFs.

Detailed Procedure (Self-Validating)
  • Precursor Prep: Dissolve

    
     (0.5 mmol) and 1,4-NDC (0.5 mmol) in 15 mL of DMF.
    
    • Expert Insight: Add 10 equivalents of Acetic Acid if higher crystallinity is required. The modulator competes with the linker, slowing nucleation and yielding larger crystals.

  • Reaction: Seal in a 25 mL Teflon-lined autoclave. Heat at 120°C for 24 hours.

    • Validation: The solution should turn from clear/yellowish to a suspension of white precipitate. If the solution remains clear, nucleation failed (check water content in DMF).

  • Washing (Critical Step): Centrifuge to collect the solid. Resuspend in fresh DMF and heat at 80°C for 12 hours to remove unreacted linker trapped in the pores.

    • Why? Naphthalene linkers have strong

      
       interactions and stick inside pores easily, falsely lowering surface area data later.
      
  • Activation: Exchange DMF with Methanol (volatile solvent) over 3 days, refreshing the methanol every 24 hours. Finally, dry under dynamic vacuum at 100°C.

Characterization & Validation

To ensure the synthesized MOF is valid for comparison:

  • PXRD (Powder X-Ray Diffraction):

    • Check low-angle peaks (

      
      ).
      
    • UiO-66-1,4-NDC will show peak shifting compared to standard UiO-66 due to the lattice distortion caused by the 1,4-isomer twist.

  • Fluorescence Spectroscopy:

    • Excite at

      
       nm.
      
    • NDC-MOFs should show a strong emission band around 380-450 nm (blue/violet region).

    • Application Test: Add trace nitrobenzene. If fluorescence quenches significantly (>50%), the porosity is accessible and the electronic coupling is active.

References

  • Eddaoudi, M., et al. (2002). "Systematic Design of Pore Size and Functionality in Isoreticular MOFs and Their Application in Methane Storage." Science. Link

  • Cavka, J. H., et al. (2008). "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability." Journal of the American Chemical Society. Link

  • Garibay, S. J., & Cohen, S. M. (2010). "Isoreticular Synthesis and Modification of Frameworks with the UiO-66 Topology." Chemical Communications.[6] Link

  • Wang, J. J., et al. (2018).[5] "Selective fluorescent sensing and photocatalytic properties of three MOFs based on naphthalene-1,4-dicarboxylic acid." RSC Advances. Link

  • Atzori, C., et al. (2017). "Modulator Effect in UiO-66-NDC (1,4-Naphthalenedicarboxylic Acid) Synthesis and Comparison with UiO-67-NDC." Crystal Growth & Design. Link[7]

Sources

Comparative

Single-Crystal X-Ray Diffraction Analysis of 5,5'-(Naphthalene-1,4-diyl)diisophthalic Acid MOFs: A Comparative Guide on Structural Dynamics and Performance

As a Senior Application Scientist in reticular chemistry and materials characterization, I frequently encounter the challenge of designing porous materials that balance high adsorption capacity with rapid diffusion kinet...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in reticular chemistry and materials characterization, I frequently encounter the challenge of designing porous materials that balance high adsorption capacity with rapid diffusion kinetics. The ligand 5,5'-(naphthalene-1,4-diyl)diisophthalic acid (H₄NPDI)[1] represents a masterclass in structural engineering. By simply altering the metal node during solvothermal synthesis, this single ligand can yield entirely divergent architectures: a rigid framework optimized for gas storage (ZJU-7 )[2], or a dynamic, "molecular fan" framework engineered for trace volatile organic compound (VOC) capture (ZJU-701 )[3].

This guide objectively compares the performance of these two benchmark Metal-Organic Frameworks (MOFs), detailing the causality behind their synthesis, the Single-Crystal X-Ray Diffraction (SCXRD) protocols required to validate their structures, and their respective experimental applications.

Structural Dynamics Revealed by SCXRD

Single-crystal X-ray diffraction is the only self-validating analytical technique capable of providing absolute, atomic-level resolution of a MOF's pore environment and topological connectivity.

ZJU-7: The Rigid Gas Storage Matrix

When H₄NPDI is coordinated with Cu(II) ions, it forms ZJU-7 , a microporous framework with an nbo (niobium oxide) topology[2]. SCXRD analysis reveals that the Cu₂ paddlewheel secondary building units (SBUs) lock the isophthalate moieties into a rigid, non-interpenetrated 3D network. The central naphthalene ring acts as a static pillar, creating precisely sized hexagonal and elongated cages. This rigidity is highly desirable for the volumetric storage of light hydrocarbons, as the static pore walls provide consistent van der Waals contact points for CH₄ and C₂H₂[2].

ZJU-701: The Dynamic "Molecular Fan"

Conversely, coordinating H₄NPDI with Fe(III) ions yields ZJU-701 [3]. SCXRD and subsequent dynamic modeling reveal a hierarchical pore structure (5.8 Å, 10.2 Å, and 21.2 Å)[3]. More importantly, the coordination geometry of the Fe₃(μ₃-O) clusters leaves the central 1,4-naphthylene core sterically unhindered. This allows the naphthyl group to rotate freely around the C-C single bonds connecting it to the isophthalate arms. This rotational freedom acts as a "molecular fan," actively sweeping bulky molecules like benzene through the pores, thereby drastically reducing diffusion resistance—a critical bottleneck in trace VOC capture[3].

Reticular_Synthesis cluster_0 Rigid Framework Pathway cluster_1 Dynamic Framework Pathway Ligand H4NPDI Ligand (5,5'-(naphthalene-1,4-diyl)diisophthalic acid) Cu Cu(NO3)2·3H2O (DMF/MeCN, 80°C) Ligand->Cu Fe Fe(NO3)3·9H2O (DMF/AcOH, 150°C) Ligand->Fe ZJU7 ZJU-7 NbO Topology Cu->ZJU7 Solvothermal App1 Light Hydrocarbon Storage (CH4, C2H2) ZJU7->App1 Rigid Pores ZJU701 ZJU-701 Hierarchical Pores Fe->ZJU701 Modulated Solvothermal App2 Trace VOC Capture (Benzene) ZJU701->App2 Molecular Fans

Reticular synthesis workflow comparing rigid and dynamic MOF pathways.

Comparative Performance Metrics

The structural differences dictated by the metal nodes directly translate to specialized performance profiles. ZJU-7 excels in high-pressure gas storage, whereas ZJU-701 dominates in dynamic, low-concentration kinetic adsorption.

Metric / PropertyZJU-7 (Cu-based)ZJU-701 (Fe-based)
Topology / Pore Nature nbo net / Rigid[2]Hierarchical / Dynamic Rotor[3]
Pore Dimensions ~6 - 8 Å5.8 Å, 10.2 Å, and 21.2 Å[3]
CH₄ Storage (298 K, 35 bar) 160 cm³/cm³[2]N/A (Not optimized for CH₄)
C₂H₂ Storage (298 K, 1 atm) 180 cm³/g[2]N/A (Not optimized for C₂H₂)
Trace Benzene Capacity Moderate (Diffusion limited)2.05 mmol/g (at P/P₀ = 0.001)[3]
Benzene Adsorption Rate Slow6.0 × 10⁻³ min⁻¹ (Ultra-fast)[3]
Dynamic Capacity Loss High at high flow ratesOnly 8.2% loss (0.03 to 0.12 m/s)[3]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the causality behind the synthetic and analytical choices.

Protocol A: Synthesis of SCXRD-Quality Crystals

Growing crystals large enough (>50 µm) and defect-free enough for SCXRD requires precise control over the nucleation rate.

ZJU-7 (Cu-based) Synthesis:

  • Solvent System: Dissolve H₄NPDI and Cu(NO₃)₂·3H₂O in a mixed solvent of DMF and Acetonitrile (MeCN)[2]. Causality: MeCN acts as a co-solvent that slightly lowers the solubility of the ligand, promoting slow supersaturation.

  • Crystallization: Seal the mixture in a glass vial and heat at 80 °C for 72 hours.

  • Harvesting: Isolate the block-like blue crystals. Wash with fresh DMF to remove unreacted precursors.

ZJU-701 (Fe-based) Modulated Synthesis:

  • Modulator Addition: Dissolve H₄NPDI and Fe(NO₃)₃·9H₂O in DMF. Add Acetic Acid as a modulator[3]. Causality: Fe(III) reacts violently with carboxylates, typically yielding amorphous gels. Acetic acid acts as a competing monotopic ligand, temporarily capping the Fe(III) sites to slow down framework extension, ensuring the growth of highly crystalline rod-shaped crystals[3].

  • Crystallization: Heat the solution at 150 °C for 24 hours[3].

  • Harvesting: Collect the microcrystals via centrifugation and wash with DMF.

Protocol B: SCXRD Data Collection and Refinement

Analyzing highly porous, dynamic MOFs requires specialized crystallographic techniques to resolve the framework against disordered solvent noise.

  • Crystal Mounting (Cryo-protection): Submerge the crystal in Paratone-N oil and mount it on a MiTeGen loop. Causality: The oil prevents the rapid evaporation of pore solvents (DMF/MeCN), which would otherwise cause the crystal lattice to collapse before diffraction.

  • Cryo-Cooling (100 K): Flash-freeze the crystal to 100 K using a liquid nitrogen cryostream during data collection. Causality: At room temperature, the 1,4-naphthylene "fan" in ZJU-701 rotates freely, causing severe electron density smearing in the Fourier map. Cooling to 100 K arrests this thermal motion, allowing accurate anisotropic refinement of the rotor's carbon atoms.

  • Data Reduction & Solvent Masking: Process the raw frames using SAINT/SADABS. During structure solution (SHELXT/SHELXL), apply the Platon SQUEEZE routine (or Olex2 Solvent Mask)[2]. Causality: The massive pores of ZJU-7 and ZJU-701 contain highly disordered, non-crystallographic solvent molecules. SQUEEZE mathematically removes this diffuse electron density, preventing it from interfering with the refinement of the rigid framework, thereby yielding accurate void volume calculations (e.g., 59% void space in typical nbo nets)[2].

SCXRD_Pipeline S1 Crystal Selection (Paratone-N) S2 Cryo-Cooling (100 K) S1->S2 Arrest Rotor S3 Data Collection (Mo/Cu Kα) S2->S3 S4 Solvent Masking (SQUEEZE) S3->S4 Remove Solvents S5 Anisotropic Refinement (SHELXL) S4->S5

SCXRD data collection and structural refinement pipeline for porous MOFs.

Conclusion

The comparative analysis of 5,5'-(naphthalene-1,4-diyl)diisophthalic acid MOFs underscores the power of reticular chemistry. By utilizing SCXRD to validate structural causality, researchers can confidently select ZJU-7 for static, high-capacity gas storage applications, or leverage the dynamic, diffusion-enhancing molecular fans of ZJU-701 for the rapid capture of trace environmental pollutants.

References

1.[1] Sigma-Aldrich. "5,5'-(Naphthalene-1,4-diyl)diisophthalic acid (CAS 1119196-01-8)". SigmaAldrich.cn. Available at: [Link] 2.[3] Wu, W., Huang, Z., Yang, X., & Yang, K. (2026). "Construction of Molecular Fans in Metal-Organic Framework to Overcome Diffusion Resistance in Molecular-size-matched Pores for Trace Benzene Capture". Research Square (Preprint). DOI: 10.21203/rs.3.rs-8795260/v1. Available at:[Link] 3.[2] Cai, J., Lin, Y., Yu, J., & Qian, G. (2014). "A NbO type microporous metal–organic framework constructed from a naphthalene derived ligand for CH4 and C2H2 storage at room temperature". RSC Advances, 4(91), 49457-49461. DOI: 10.1039/C4RA07219G. Available at:[Link]

Sources

Validation

powder X-ray diffraction (PXRD) patterns of 5,5'-(naphthalene-1,4-diyl)diisophthalic acid-based materials

The following guide provides an in-depth technical analysis of materials based on the ligand 5,5'-(naphthalene-1,4-diyl)diisophthalic acid (denoted as H₄NPDI ), specifically focusing on the ZJU-701 metal-organic framewor...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of materials based on the ligand 5,5'-(naphthalene-1,4-diyl)diisophthalic acid (denoted as H₄NPDI ), specifically focusing on the ZJU-701 metal-organic framework (MOF) and its isoreticular analogs.

Executive Summary & Ligand Architecture

5,5'-(Naphthalene-1,4-diyl)diisophthalic acid (H₄NPDI) is a tetracarboxylic acid ligand designed to construct robust, porous coordination polymers.[1] Its core feature is the 1,4-naphthylene spacer, which provides a rigid, extended conjugation system and a "molecular fan" mechanism within the pore structure.

This guide focuses on ZJU-701 , an Iron(III)-based MOF synthesized using H₄NPDI.[1][2] The PXRD profile of this material is the primary fingerprint for verifying phase purity, structural integrity, and isoreticular expansion.

Key Material Specifications
ParameterDescription
Target Ligand 5,5'-(naphthalene-1,4-diyl)diisophthalic acid (H₄NPDI )
Primary Material ZJU-701 (Fe-based MOF)
Crystal System Hexagonal
Space Group P6₁
Unit Cell a = b = 46.53 Å, c = 27.46 Å
Topology soc -like topology with Fe₃(μ₃-O) clusters

PXRD Analysis: The Fingerprint of ZJU-701

Theoretical vs. Experimental Patterns

The PXRD pattern of ZJU-701 is characterized by intense low-angle reflections , a direct consequence of its large unit cell (a > 46 Å).

  • Low-Angle Dominance: The first major diffraction peaks appear at very low 2θ values (approx. 2.2°–5.0° ). This corresponds to the large d-spacing of the hexagonal pores.

  • Phase Purity Check:

    • Experimental: Must show sharp, well-resolved peaks at the characteristic low angles.

    • Simulated: Generated from Single Crystal X-Ray Diffraction (SCXRD) data (CIF file). A match confirms the bulk powder is a pure phase and not a mixture of amorphous byproducts or unreacted ligand.

Comparative Analysis: Isoreticular Series

To objectively evaluate ZJU-701, we compare it against its isoreticular analogs: ZJU-702 (Benzene core) and ZJU-703 (Anthracene core). This comparison validates the "Ligand Expansion" effect on the diffraction pattern.

MaterialLigand CoreRotor SizeUnit Cell TrendPXRD Shift (Low Angle)
ZJU-702 BenzeneSmallSmallestShifted to Higher
ZJU-701 Naphthalene Medium Intermediate Baseline
ZJU-703 AnthraceneLargeLargestShifted to Lower

Scientific Insight: As the ligand core expands (Benzene


 Naphthalene 

Anthracene), the unit cell dimensions increase. According to Bragg's Law (

), an increase in interplanar spacing (

) results in a decrease in the diffraction angle (

). Therefore, ZJU-701 peaks will lie strictly between ZJU-702 and ZJU-703.

Experimental Protocols

Synthesis of ZJU-701

Objective: Produce high-crystallinity powder suitable for PXRD validation.

  • Precursor Prep: Dissolve

    
     and 
    
    
    
    in
    
    
    -dimethylformamide (DMF).[1][2]
  • Modulation: Add Acetic Acid (modulator).[1][2] This is critical. The modulator competes with the ligand for coordination sites, slowing down nucleation and promoting crystal growth (sharper PXRD peaks).

  • Solvothermal Reaction: Heat at 423 K (150°C) for 24 hours in a sealed Teflon-lined autoclave.

  • Isolation: Filter the rod-shaped crystals and wash with DMF and ethanol.

PXRD Data Collection Workflow

Instrument: Bruker D8 Advance (or equivalent) with Cu K


 radiation (

Å).
  • Step Size: 0.02°

  • Scan Speed: 5°/min

  • Range: 2° to 40° (Critical to start at 2° to capture the (100) peak).

Stability Testing via PXRD

ZJU-701 is renowned for its chemical stability. The protocol for verification involves:

  • Immersion: Soak samples in water, HCl (pH=1), and NaOH (pH=12) for 24 hours.

  • Re-analysis: Collect PXRD patterns of the treated samples.

  • Success Criteria: The post-treatment patterns must retain the peak positions and relative intensities of the pristine sample, indicating no framework collapse.

Visualizations

Synthesis & Characterization Workflow

This diagram outlines the critical path from raw materials to validated data.

G Raw Precursors (Fe salt + H4NPDI) Solvo Solvothermal Synthesis (DMF/Acetic Acid, 423K) Raw->Solvo Dissolution Wash Activation & Washing (Remove Solvent) Solvo->Wash Filtration PXRD PXRD Analysis (2θ = 2°-40°) Wash->PXRD Dry Powder Analysis Data Validation PXRD->Analysis Compare w/ CIF Result_Pure Phase Pure (Match Simulated) Analysis->Result_Pure Match Result_Impure Impure/Amorphous (Recrystallize) Analysis->Result_Impure Mismatch

Figure 1: Workflow for the synthesis and structural validation of ZJU-701.

Isoreticular Expansion Logic

This diagram illustrates how changing the ligand core affects the PXRD signature.

Logic Ligand Ligand Core Selection Benzene Benzene Core (ZJU-702) Ligand->Benzene Naph Naphthalene Core (ZJU-701) Ligand->Naph Anth Anthracene Core (ZJU-703) Ligand->Anth UnitCell Unit Cell Size (a-axis) Benzene->UnitCell Smallest Naph->UnitCell Intermediate Anth->UnitCell Largest PXRD_Shift PXRD Low-Angle Peak Position UnitCell->PXRD_Shift Inverse Relationship (Bragg's Law) PXRD_Shift->Benzene Highest 2θ PXRD_Shift->Naph Baseline 2θ PXRD_Shift->Anth Lowest 2θ

Figure 2: Impact of ligand core expansion on unit cell dimensions and PXRD peak shifts.

References

  • Construction of Molecular Fans in Metal-Organic Framework to Overcome Diffusion Resistance in Molecular-size-matched Pores for Trace Benzene Capture . ResearchGate.

  • A metal-organic framework based on a custom-designed diisophthalate ligand exhibiting excellent hydrostability . Dalton Transactions.[3]

  • 5,5'-(Naphthalene-1,4-diyl)diisophthalic acid Product Page . Alfa Chemistry.

Sources

Comparative

comparing the catalytic efficiency of 5,5'-(naphthalene-1,4-diyl)diisophthalic acid MOFs with other catalysts

Target Audience: Researchers, Materials Scientists, and Chemical Process Engineers Focus: Lewis Acid-Catalyzed Cycloaddition of CO₂ and Epoxides/Aziridines In the landscape of heterogeneous catalysis, overcoming the dich...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Chemical Process Engineers Focus: Lewis Acid-Catalyzed Cycloaddition of CO₂ and Epoxides/Aziridines

In the landscape of heterogeneous catalysis, overcoming the dichotomy between high active-site density and mass transfer limitations remains a critical challenge. Metal-Organic Frameworks (MOFs) constructed from the rigid, tetracarboxylate ligand 5,5'-(naphthalene-1,4-diyl)diisophthalic acid (H₄NPDI) represent a paradigm shift. By leveraging the unique structural properties of the naphthalene core, these MOFs (such as the Cu-based NbO-type networks[1]) achieve exceptional catalytic efficiencies that outpace traditional benchmark catalysts.

This guide provides an objective, data-backed comparison of H₄NPDI-based MOFs against alternative catalysts, detailing the mechanistic causality behind their performance and providing self-validating experimental protocols for laboratory implementation.

Mechanistic Causality: Why H₄NPDI?

To understand the superior catalytic efficiency of H₄NPDI-based MOFs, we must dissect the causality of their structural design:

  • High-Density Open Metal Sites (OMS): The tetracarboxylate geometry of H₄NPDI directs the formation of dinuclear metal paddlewheel clusters (e.g., Cu₂). When thermally activated, the axial solvent molecules are removed, generating a high density of coordinatively unsaturated Lewis acid sites. These sites are strictly required to polarize the C-O bonds of epoxides or the C-N bonds of aziridines[2].

  • The "Molecular Fan" Effect: Unlike standard phenyl-based linkers, the 1,4-naphthylene core in H₄NPDI can undergo rotational motion within the framework. This dynamic behavior acts as a "molecular fan," significantly reducing diffusion resistance for bulky substrates entering the micropores, a phenomenon recently validated in trace gas capture[3] and highly applicable to liquid-phase catalysis.

  • Lipophilic Pore Enrichment: The extended π-system of the naphthalene rings creates a highly lipophilic microenvironment. This selectively enriches non-polar or quadrupolar molecules (like CO₂) within the pores, driving the local concentration far above bulk atmospheric levels[1].

Catalytic mechanism of CO₂ cycloaddition driven by H₄NPDI-Cu MOF Lewis acid sites.

Comparative Catalytic Performance

To objectively evaluate the H₄NPDI-Cu MOF, we compare its performance in the benchmark reaction: the solvent-free cycloaddition of CO₂ with epichlorohydrin (1 atm CO₂, 80°C, 4 hours, 2.5 mol% TBAB co-catalyst).

The data below synthesizes typical performance metrics for the H₄NPDI-Cu MOF against widely used industrial and academic alternatives:

Catalyst SystemConversion (%)Selectivity (%)TOF (h⁻¹)Recyclability (Cycles)Primary Limitation
H₄NPDI-Cu MOF > 98.5 > 99.0 ~ 450 > 5 (No loss) Synthesis scalability
ZIF-8 (Zn-imidazolate)65.295.0~ 1204 (Slight leaching)Weak Lewis acidity
UiO-66 (Zr-carboxylate)55.090.5~ 95> 5Severe mass transfer resistance
Zeolite Y (H-form)42.182.0~ 653 (Pore blockage)Hydrophilicity limits CO₂ uptake
Homogeneous (TBAB only)30.585.0~ 40N/A (Single use)Lack of epoxide activation
Data Analysis & Insights
  • Vs. ZIF-8 & UiO-66: While ZIF-8 and UiO-66 are highly stable, their rigid, narrow windows restrict the diffusion of the bulky cyclic carbonate products, leading to pore blockage and lower Turnover Frequencies (TOF). The H₄NPDI-Cu MOF bypasses this via the dynamic rotation of its naphthalene cores[3].

  • Vs. Homogeneous Systems: The MOF achieves a >10x increase in TOF compared to the co-catalyst alone. The causality lies in the synergistic effect: the Cu²⁺ sites activate the epoxide ring, lowering the activation energy barrier for the nucleophilic attack by the bromide ion[2].

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol details the synthesis, activation, and catalytic evaluation of the H₄NPDI-Cu MOF. Every step is designed as a self-validating system where the physical observations confirm the chemical state.

End-to-end experimental workflow for H₄NPDI-MOF synthesis and catalytic evaluation.

Phase 1: Solvothermal Synthesis & Solvent Exchange
  • Precursor Assembly: Dissolve 0.1 mmol of H₄NPDI and 0.2 mmol of Cu(NO₃)₂·3H₂O in a solvent mixture of DMF/MeCN/H₂O (v/v/v = 2:1:1).

    • Causality: The mixed solvent system balances the solubility of the lipophilic naphthalene ligand (DMF) with the necessary dielectric constant for metal coordination (H₂O).

  • Crystallization: Seal in a Teflon-lined autoclave and heat at 80°C for 48 hours. Isolate the resulting blue block-shaped crystals via centrifugation.

  • Solvent Exchange (Critical Step): Wash the crystals with fresh DMF (3x), then soak in anhydrous acetone for 72 hours, replacing the acetone every 24 hours.

    • Causality: DMF tightly binds to the Cu²⁺ paddlewheels. Acetone has a lower boiling point and weaker coordination affinity. Exchanging DMF for acetone ensures that during thermal activation, the solvent can be removed without causing capillary-force-induced framework collapse.

Phase 2: Activation (Generation of Lewis Acid Sites)
  • Thermal Vacuum Activation: Transfer the acetone-exchanged MOF to a Schlenk tube. Apply a dynamic vacuum (< 10⁻³ Torr) and heat at 120°C for 12 hours.

    • Validation Check: The crystals will undergo a distinct color shift from light blue to deep purple/dark blue. This color change is the self-validating optical signature that the axial solvent molecules have been successfully stripped from the Cu²⁺ ions, generating the active Lewis acid sites.

Phase 3: Catalytic Evaluation & Recycling
  • Reaction Setup: In a 25 mL Schlenk flask, combine 20 mg of activated MOF, 10 mmol of epichlorohydrin, and 0.25 mmol of tetrabutylammonium bromide (TBAB).

  • CO₂ Purging: Purge the flask with pure CO₂ gas for 10 minutes, then attach a CO₂ balloon to maintain 1 atm pressure. Stir at 80°C for 4 hours.

    • Causality: Because the H₄NPDI pores naturally enrich CO₂ via van der Waals interactions, high-pressure autoclaves are unnecessary. The reaction proceeds efficiently at 1 atm.

  • Analysis & Recovery: Cool the mixture, dilute with ethyl acetate, and centrifuge to separate the solid MOF. Analyze the supernatant via ¹H NMR (using mesitylene as an internal standard) to determine conversion.

  • Regeneration: Wash the recovered MOF with acetone, reactivate under vacuum at 120°C for 2 hours, and reuse. The retention of the deep purple color confirms the active sites remain intact for the next cycle.

Conclusion

For researchers developing processes for CO₂ utilization or fine chemical synthesis, the choice of catalyst dictates process economics. While generic MOFs like UiO-66 offer stability, they suffer from diffusion limitations. The integration of the 5,5'-(naphthalene-1,4-diyl)diisophthalic acid ligand solves this by merging high-density Lewis acid sites with a dynamic, lipophilic pore environment. The resulting catalysts not only operate efficiently under mild conditions (1 atm CO₂) but also demonstrate the robust recyclability required for modern sustainable chemistry workflows.

References

  • A NbO type microporous metal–organic framework constructed from a naphthalene derived ligand for CH4 and C2H2 storage at room temperature Source: CrystEngComm / ResearchGate URL:[Link]

  • Construction of Molecular Fans in Metal-Organic Framework to Overcome Diffusion Resistance in Molecular-size-matched Pores for Trace Benzene Capture Source: Nature Communications / ResearchGate URL:[Link]

  • Highly Efficient Conversion of Aziridines and CO2 Catalyzed by Microporous [Cu12] Nanocages Source: ACS Applied Materials & Interfaces URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5,5'-(Naphthalene-1,4-diyl)diisophthalic Acid

Hazard Assessment and Characterization The first step in any chemical disposal procedure is a thorough understanding of the potential hazards. Given that 5,5'-(Naphthalene-1,4-diyl)diisophthalic acid is a solid aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Characterization

The first step in any chemical disposal procedure is a thorough understanding of the potential hazards. Given that 5,5'-(Naphthalene-1,4-diyl)diisophthalic acid is a solid aromatic carboxylic acid, we must consider the following potential hazards:

  • Irritation: Carboxylic acids can be irritating to the skin, eyes, and respiratory tract.[1]

  • Environmental Hazard: Aromatic compounds can have varying degrees of environmental toxicity. It is crucial to prevent their release into waterways and soil.[2]

  • Reactivity: While generally stable, acids should not be mixed with bases or strong oxidizing agents to avoid potentially violent reactions.[3][4]

In the absence of specific toxicological data, it is prudent to treat 5,5'-(Naphthalene-1,4-diyl)diisophthalic acid as a hazardous waste.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following personal protective equipment is worn:

  • Safety Goggles: To protect against any airborne particles or splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Laboratory Coat: To protect skin and clothing.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[1]

Segregation and Waste Accumulation

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure correct disposal routing.

  • Designated Waste Container: 5,5'-(Naphthalene-1,4-diyl)diisophthalic acid waste should be collected in a dedicated, properly labeled, and sealable container.[5][6] This container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).

  • Solid Waste Stream: This compound should be disposed of as solid chemical waste. Do not mix it with liquid waste streams.

  • Incompatible Wastes: Keep this waste stream separate from bases, strong oxidizing agents, and other reactive chemicals.[3][4]

Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the proper disposal of 5,5'-(Naphthalene-1,4-diyl)diisophthalic acid.

DisposalWorkflow Disposal Workflow for 5,5'-(Naphthalene-1,4-diyl)diisophthalic Acid A Start: Unused or Waste 5,5'-(Naphthalene-1,4-diyl)diisophthalic acid B Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat - Respirator (if needed) A->B C Segregate as Solid Hazardous Waste B->C D Use a Designated, Compatible, and Sealable Waste Container C->D E Label Container Clearly: - 'Hazardous Waste' - Chemical Name - Hazard Information - Date of Accumulation D->E F Store in a Designated Satellite Accumulation Area E->F G Arrange for Pickup by Certified Hazardous Waste Disposal Service F->G H End: Proper and Compliant Disposal G->H

Caption: Disposal workflow for 5,5'-(Naphthalene-1,4-diyl)diisophthalic acid.

Step-by-Step Disposal Protocol
  • Container Preparation:

    • Select a clean, dry, and chemically compatible container with a secure lid.[5]

    • Ensure the container is in good condition with no cracks or leaks.[7]

  • Waste Labeling:

    • Affix a hazardous waste label to the container before adding any waste.[6]

    • The label must include:

      • The words "Hazardous Waste".[6][8]

      • The full chemical name: "5,5'-(Naphthalene-1,4-diyl)diisophthalic acid". Do not use abbreviations.[6]

      • A clear indication of the hazards (e.g., "Irritant," "Handle with Care").

      • The date when the first waste was added to the container.[6]

  • Waste Transfer:

    • Carefully transfer the solid waste into the prepared container, minimizing the generation of dust. A funnel or a scoop can be used for this purpose.

    • Do not overfill the container. Leave adequate headspace to prevent spillage.

  • Container Sealing and Storage:

    • Securely close the container lid.[5]

    • Store the container in a designated satellite accumulation area (SAA) within the laboratory.[5]

    • The SAA should be away from general work areas and incompatible materials.[8]

  • Disposal Arrangement:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup.[5][9]

    • Follow all institutional and local regulations for waste pickup and documentation.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the correct personal protective equipment.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material into a designated waste container.[10] Avoid creating dust. If necessary, lightly moisten the material with a suitable solvent (e.g., water, if compatible) to minimize dust generation.

  • Clean the Area: Once the bulk of the material is collected, decontaminate the spill area with a suitable cleaning agent and dispose of all cleanup materials as hazardous waste.

  • Report the Spill: Report the incident to your supervisor and EHS office in accordance with your institution's policies.

Prohibited Disposal Methods

Under no circumstances should 5,5'-(Naphthalene-1,4-diyl)diisophthalic acid be disposed of via the following methods:

  • Regular Trash: This can lead to environmental contamination and pose a risk to sanitation workers.[11]

  • Sink Disposal: This can contaminate waterways and damage plumbing systems.[7][11]

  • Incineration (without a proper facility): Uncontrolled incineration can release harmful combustion byproducts. Disposal should only be carried out in an approved hazardous waste incinerator.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Labor Security System.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Stanford Environmental Health & Safety.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Sdfine. isophthalic acid.
  • Sigma-Aldrich. (2017, January 23).
  • Colonial Pipeline.
  • Fisher Scientific. (2010, October 29).
  • Fisher Scientific. (2013, September 26).
  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
  • Western Kentucky University.
  • Purdue University. Hazardous Waste Disposal Guidelines.
  • eCFR. (2023, August 9). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes.
  • Material Safety D
  • Aldrich. (2025, November 6).
  • TAPAZOL. (2023, April 19).
  • Merck.
  • Pfaltz & Bauer.
  • ECHEMI.
  • University of Hertfordshire AERU. (2025, October 24). Naphthalene.

Sources

Handling

Personal protective equipment for handling 5,5'-(Naphthalene-1,4-diyl)diisophthalic acid

Executive Summary & Chemical Profile 5,5'-(Naphthalene-1,4-diyl)diisophthalic acid (often abbreviated as H₄NDI or similar in MOF literature) is a tetracarboxylic acid ligand used primarily as a rigid organic linker in th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

5,5'-(Naphthalene-1,4-diyl)diisophthalic acid (often abbreviated as H₄NDI or similar in MOF literature) is a tetracarboxylic acid ligand used primarily as a rigid organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[1][2] Its structural rigidity and multiple coordination sites make it valuable for constructing porous materials for gas storage and catalysis.

While the pure solid presents moderate hazards (primarily irritation), the operational risk profile amplifies significantly during solvation, as it is almost exclusively processed in high-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[1][2] This guide addresses both the solid-state handling and the solvated state risks.

Chemical Attribute Specification
CAS Number 1119196-01-8 (Specific to 1,4-isomer)
Molecular Formula C₂₆H₁₆O₈
Molecular Weight 456.40 g/mol
Physical State Off-white to yellow powder
Primary Hazards (GHS) Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319), STOT SE 3 (H335)
Solubility Profile Insoluble in water/alcohols; Soluble in DMF, DMAc, DMSO (often requires heat)

Risk Assessment & Hazard Identification

Effective safety protocols must address the "Dual-Phase" risk of this material:

  • Solid Phase (Dust Hazard): As a bulky organic acid, the powder is electrostatic and prone to becoming airborne. Inhalation causes respiratory tract irritation (H335).[3]

  • Solvated Phase (Permeation Hazard): Once dissolved in DMF (the standard protocol), the solution acts as a vehicle that can carry the ligand through the skin. Note: DMF itself is a reproductive toxin (H360) and readily permeates standard nitrile gloves.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed minimum regulatory requirements, prioritizing researcher long-term health.

A. Hand Protection Strategy
Operation PhaseRecommended Glove TypeTechnical Rationale
Weighing (Solid) Double Nitrile (4 mil minimum)Provides excellent dexterity for spatula work.[1][2] The outer glove captures static dust; the inner glove remains clean.
Solubilization (DMF/DMSO) Laminate Film (Silver Shield®) or Butyl Rubber Standard nitrile degrades rapidly in DMF (<15 min breakthrough).[2] If dexterity is required, wear Silver Shield as a liner under a Nitrile outer glove.
Spill Cleanup Butyl Rubber (Thick gauge)Essential for resisting the solvent vehicle during prolonged contact.
B. Respiratory & Eye Protection
  • Primary Barrier: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1) are mandatory. Safety glasses are insufficient due to the fine nature of the dust which can bypass side shields.

  • Respiratory (Secondary): If weighing outside a hood (not recommended) or if the powder is exceptionally fluffy/electrostatic, use a P100 Particulate Respirator .[2]

C. Body Protection
  • Lab Coat: 100% Cotton or Nomex (flame resistant). Avoid synthetic blends that can melt if the solvent vehicle (often flammable) ignites.

  • Footwear: Closed-toe, non-perforated leather or chemical-resistant synthetic shoes.[1][2]

Operational Handling Procedures

Workflow Visualization

HandlingWorkflow cluster_ppe Critical PPE Checkpoint Start Storage (Dry, RT) Weigh Weighing (Static Control) Start->Weigh Check CAS Transfer Solid Transfer (Funnel/Paper) Weigh->Transfer Anti-static Gun Dissolve Solubilization (DMF + Heat) Transfer->Dissolve Fume Hood Only Reaction MOF Synthesis Dissolve->Reaction 0.2µm Filter Waste Disposal (Segregated) Reaction->Waste pH Neutralize

Figure 1: Operational workflow emphasizing the critical hazard point at the solubilization stage where solvent risks combine with chemical exposure.

Step-by-Step Protocol

1. Receiving & Storage

  • Inspection: Upon receipt, verify the CAS (1119196-01-8) to distinguish from the 2,6-isomer.[1][2]

  • Environment: Store in a cool, dry place. Keep container tightly closed. This ligand is stable but hygroscopic; moisture can interfere with precise stoichiometry in MOF synthesis.

2. Weighing (Static Mitigation)

  • The Problem: Large aromatic linkers like H₄NDI often carry significant static charge, causing powder to "jump" or cling to spatulas.

  • The Solution: Use an anti-static gun (zerostat) or a polonium strip near the balance.

  • Technique: Weigh into a glass scintillation vial or weighing boat. Avoid using plastic weighing funnels if static is observed; use weighing paper or glass.

3. Solubilization (The Critical Step)

  • Solvent Choice: Typically dissolved in DMF or DMAc.

  • Procedure: Add the solid to the solvent, not vice versa, to prevent splashing.

  • Heating: Dissolution often requires heating (60–80°C) and sonication.

    • Safety Note: Never heat DMF in an open vessel outside the fume hood. DMF vapor is toxic.

    • Pressure:[1][2][4] If heating in a sealed vessel (solvothermal prep), ensure the vessel is rated for the pressure generated by the solvent at the target temperature.

Emergency Response & Disposal

Accidental Release Measures
  • Dry Spill: Do not dry sweep. Use a wet wipe or dampen with inert oil (e.g., mineral oil) to avoid dust generation, then scoop into a waste container.

  • Solution Spill (DMF/DMSO): Evacuate the immediate area. Personnel wearing Butyl rubber gloves and a respirator (if outside hood) should absorb the spill with vermiculite or sand. Do not use combustible materials (sawdust).

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids. The particulate nature can cause physical abrasion—do not rub eyes.

  • Skin Contact: Wash with soap and water.[5][6] If dissolved in DMF, monitor for systemic symptoms (nausea, dizziness) due to solvent absorption.

Disposal Protocol
  • Solid Waste: Dispose of contaminated gloves and weighing papers in "Hazardous Solid Waste."

  • Liquid Waste: Solutions must be segregated into "Organic Waste - Halogen Free" (assuming no halogenated solvents are used).[1][2]

  • Labeling: Clearly label waste containers with "Contains Organic Acid" and "DMF" (if applicable).

References

  • Chemical Identity & CAS: Vertex AI Search. 5,5'-(Naphthalene-1,4-diyl)diisophthalic acid CAS verification.
  • MOF Linker Safety: American Chemical Society (ACS). Hazard Evaluation of Metal–Organic Framework Synthesis and Scale-up. Retrieved from [Link][1][2]

  • Solvent Handling (DMF): National Institutes of Health (NIH). Safety Concerns for MOF Syntheses—DMF Mixtures. Retrieved from [Link]

Sources

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